molecular formula C9H5BrFNO B1444419 8-Bromo-7-fluoroquinolin-2(1H)-one CAS No. 1001322-86-6

8-Bromo-7-fluoroquinolin-2(1H)-one

Cat. No.: B1444419
CAS No.: 1001322-86-6
M. Wt: 242.04 g/mol
InChI Key: ZFVLXWUHSUHDGG-UHFFFAOYSA-N
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Description

8-Bromo-7-fluoroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H5BrFNO and its molecular weight is 242.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-7-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-8-6(11)3-1-5-2-4-7(13)12-9(5)8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVLXWUHSUHDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731231
Record name 8-Bromo-7-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001322-86-6
Record name 8-Bromo-7-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 8-bromo-7-fluoroquinolin-2(1H)-one, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The quinolin-2(1H)-one scaffold is a privileged structure found in numerous biologically active molecules. The specific substitution pattern of this target molecule presents unique challenges and requires a synthesis strategy that offers precise regiochemical control. This document elucidates a logical retrosynthetic analysis, details a recommended convergent synthetic pathway with step-by-step protocols, and explains the causality behind key experimental choices. All claims and methodologies are supported by authoritative references from peer-reviewed literature.

Introduction and Strategic Overview

The quinolin-2(1H)-one core is a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound is a bespoke scaffold designed for further functionalization, particularly at the bromine-bearing C8 position, which is amenable to modern cross-coupling reactions.[3]

Synthesizing this specific di-halogenated quinolinone requires a strategy that definitively places the fluorine at C7 and the bromine at C8. While late-stage halogenation of a pre-formed quinolinone ring is a possibility, such electrophilic aromatic substitutions often suffer from a lack of regioselectivity, leading to isomeric mixtures that are challenging to separate.[4] Therefore, a more robust and logical approach is a convergent synthesis that begins with an aniline precursor already bearing the correct halogen substitution pattern. This strategy ensures unambiguous placement of the substituents from the outset.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to an intramolecular cyclization as the key ring-forming step. This approach simplifies the complex scaffold into readily available starting materials.

G target This compound intermediate1 N-(2-Bromo-3-fluorophenyl)acrylamide target->intermediate1 C-C Bond Formation (Intramolecular Cyclization) aniline 2-Bromo-3-fluoroaniline intermediate1->aniline Amide Bond Formation acryloyl Acryloyl Chloride intermediate1->acryloyl Amide Bond Formation G cluster_start Starting Materials aniline 2-Bromo-3-fluoroaniline intermediate N-(2-Bromo-3-fluorophenyl)acrylamide aniline->intermediate Step 1: Acylation (Base, Solvent) acryloyl Acryloyl Chloride target This compound intermediate->target Step 2: Cyclization (AlCl₃, High Temp)

Caption: Proposed two-step synthesis pathway.

Step 1: Synthesis of N-(2-Bromo-3-fluorophenyl)acrylamide

This step involves the formation of an amide bond between the starting aniline and acryloyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to quench the HCl byproduct.

Experimental Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, add 2-bromo-3-fluoroaniline (1.0 equiv.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv.), to the solution.

  • Slowly add acryloyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-bromo-3-fluorophenyl)acrylamide.

Causality and Expertise: The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the electrophilic acryloyl chloride. Performing the reaction at 0 °C controls the exothermicity of the acylation, minimizing the formation of impurities.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

This key step constructs the quinolinone ring system via a Lewis acid-catalyzed intramolecular cyclization. This type of reaction, often referred to as a Bischler-Napieralski or Friedel-Crafts type cyclization, is a powerful method for forming heterocyclic rings. A strong Lewis acid like aluminum trichloride (AlCl₃) is required to activate the acrylamide for the intramolecular electrophilic attack on the aromatic ring. [5] Experimental Protocol:

  • In a dry reaction vessel under an inert argon atmosphere, add N-(2-bromo-3-fluorophenyl)acrylamide (1.0 equiv.) and a high-boiling point solvent such as chlorobenzene.

  • To this mixture, carefully add anhydrous aluminum trichloride (AlCl₃) (2.5-3.0 equiv.) in portions. The reaction is highly exothermic.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to approximately 50 °C.

  • Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and water. This will hydrolyze the aluminum complexes.

  • A solid precipitate should form. Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with water, followed by a trituration with hot ethanol or isopropanol to remove impurities.

  • Filter the purified solid and dry it in a vacuum oven to yield the final product, this compound.

Causality and Expertise: A stoichiometric excess of AlCl₃ is necessary as it complexes with both the amide carbonyl and the fluorine atom, in addition to its catalytic role. The high temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution, which is performed on a moderately deactivated aromatic ring (due to the presence of two halogen atoms). The ortho-position to the amide nitrogen and meta to the deactivating bromine and fluorine substituents is the sterically and electronically favored site for cyclization, leading to the desired quinolin-2-one product.

Data Summary

The following table summarizes the key components and conditions for the proposed synthesis. Note that yields are estimates based on analogous reactions reported in the literature and would require empirical optimization. [5][6]

Step Starting Materials Key Reagents & Catalysts Solvent Temp. (°C) Est. Time (h) Est. Yield (%)
1 2-Bromo-3-fluoroaniline, Acryloyl Chloride Triethylamine (TEA) Dichloromethane 0 → RT 2-4 85-95

| 2 | N-(2-Bromo-3-fluorophenyl)acrylamide | Aluminum Trichloride (AlCl₃) | Chlorobenzene | 125 | 2-3 | 70-80 |

Conclusion

The synthesis of this compound is most reliably achieved through a two-step convergent strategy starting from 2-bromo-3-fluoroaniline. This approach provides absolute regiochemical control, circumventing the potential pitfalls of late-stage halogenation. The described pathway employs well-established, high-yielding reactions—amide formation and a Lewis acid-catalyzed intramolecular cyclization—providing a robust and scalable route for researchers and drug development professionals to access this valuable heterocyclic scaffold. Further functionalization, for instance via Suzuki or Buchwald-Hartwig coupling at the C8-bromo position, can be readily envisioned to generate diverse libraries of novel compounds for biological screening. [3]

References

  • Biosynth. (n.d.). 8-Bromoquinolin-2(1H)-one. Retrieved from Biosynth. [1]2. Tseng, C. H., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. [2]3. BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Retrieved from BenchChem. [3]4. ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from ResearchGate. [4]5. Cailleau, N., et al. (2008). Patent US2008/221110 A1. [5]6. Srinivasan, S., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.

Sources

Foreword: Unveiling a Privileged Scaffold for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-7-fluoroquinolin-2(1H)-one (CAS No. 1001322-86-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one core is a cornerstone in contemporary medicinal chemistry and materials science, celebrated for its versatile biological activities and unique photophysical properties.[1] This guide focuses on a specific, highly functionalized derivative, this compound, a compound poised as a valuable building block for novel molecular entities. Its strategic halogenation offers a rich platform for synthetic diversification, enabling the exploration of new chemical spaces in drug discovery and the development of advanced materials. This document serves as a technical primer, consolidating available data and providing expert insights into its synthesis, reactivity, and potential applications to empower researchers in their scientific endeavors.

Core Compound Characteristics

A summary of the fundamental physicochemical properties of this compound is presented below. This data provides the foundational knowledge required for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
CAS Number 1001322-86-6[2][3][4][5]
Molecular Formula C₉H₅BrFNO[2][3][4]
Molecular Weight 242.04 g/mol [2][3]
Appearance Reported as an orange or off-white solid[6]
Melting Point 187-189 °C[4][6]
IUPAC Name 8-bromo-7-fluoro-1H-quinolin-2-one[5]
SMILES C1=CC(=C(C2=C1C=CC(=O)N2)Br)F[5]
InChI Key ZFVLXWUHSUHDGG-UHFFFAOYSA-N[5]

Synthetic Strategy: A Plausible Route to this compound

While specific literature detailing the synthesis of this compound is not widely available, a robust synthetic route can be postulated based on established methodologies for quinolinone synthesis, such as the Knorr or Conrad-Limpach cyclization reactions. A plausible approach, starting from the commercially available 2-bromo-3-fluoroaniline, is outlined below. This method involves the condensation with a β-ketoester followed by a thermal cyclization.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Dehydroxylation (Optional) A 2-Bromo-3-fluoroaniline C Intermediate Enamine A->C Heat, cat. acid B Diethyl malonate B->C D 8-Bromo-7-fluoro-4-hydroxyquinolin-2(1H)-one C->D High-boiling solvent (e.g., Dowtherm A), Heat (250 °C) E This compound D->E Reduction (e.g., POCl3 then H₂/Pd-C)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-3-fluoroaniline

  • Diethyl malonate

  • Dowtherm A (or similar high-boiling point solvent)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: Condensation. A mixture of 2-bromo-3-fluoroaniline (1.0 eq) and diethyl malonate (1.2 eq) is heated, typically at 140-150 °C, for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the starting aniline. The ethanol generated during the condensation is distilled off to drive the reaction to completion. The crude product, an enamine intermediate, is often used in the next step without further purification.

  • Step 2: Thermal Cyclization. The crude intermediate from Step 1 is added portion-wise to a pre-heated high-boiling point solvent, such as Dowtherm A, at approximately 250 °C. The reaction is maintained at this temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed thoroughly with hexane and then ethanol, and dried under vacuum to yield 8-bromo-7-fluoro-4-hydroxyquinolin-2(1H)-one.

  • Step 4 (if necessary): Dehydroxylation. If the final product without the 4-hydroxy group is desired (as per the target compound's name), a subsequent reduction is necessary. This can be a two-step process involving chlorination of the 4-hydroxy group with a reagent like phosphorus oxychloride (POCl₃) followed by catalytic hydrogenation (e.g., H₂ over Pd/C) to remove the chloro group and yield this compound.

Spectroscopic Profile: An Expert's Prediction

For a molecule to be unambiguously identified, a full suite of spectroscopic data is essential. Below is a predicted spectroscopic profile for this compound based on its structure.

Spectrum TypePredicted Chemical Shifts / SignalsRationale
¹H NMR (400 MHz, DMSO-d₆)δ ~11.9 (s, 1H, NH), ~7.8 (d, 1H, H-4), ~7.5 (d, 1H, H-5), ~7.2 (t, 1H, H-6), ~6.5 (d, 1H, H-3)The NH proton will be a broad singlet far downfield. The aromatic protons will exhibit characteristic coupling patterns (doublets and a triplet) influenced by the fluorine atom. The vinyl protons at H-3 and H-4 will appear as doublets.
¹³C NMR (100 MHz, DMSO-d₆)δ ~160 (C=O), ~140-150 (C-F, d), ~110-140 (aromatic/vinyl C), ~105 (C-Br)The carbonyl carbon will be the most downfield signal. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). The carbon attached to bromine will be shifted upfield relative to unsubstituted carbons.
¹⁹F NMR (376 MHz, DMSO-d₆)δ ~ -120 to -140The single fluorine atom on the aromatic ring will appear as a singlet or a multiplet depending on coupling to adjacent protons.
Mass Spec (ESI+) m/z 241.9/243.9 [M+H]⁺The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units.
Infrared (IR) ν ~3100-3000 (N-H stretch), ~1660 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-F stretch)Key functional groups will give rise to characteristic absorption bands. The lactam N-H and C=O stretches are particularly diagnostic.

Chemical Reactivity and Synthetic Potential

The dual halogenation at positions 7 and 8 provides this compound with significant synthetic versatility. The C8-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, while the C7-F bond, activated by the heterocyclic ring, can undergo nucleophilic aromatic substitution (SNAᵣ).

Reactivity_Diagram cluster_coupling C8-Br Cross-Coupling Reactions cluster_snar C7-F Nucleophilic Substitution Core 8-Bromo-7-fluoro- quinolin-2(1H)-one Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Aryl/Heteroaryl Derivatives Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald Amino Derivatives Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu cat.) Core->Sonogashira Alkynyl Derivatives Amination Amination (R₂NH, base) Core->Amination 7-Amino- quinolinones Alkoxylation Alkoxylation (ROH, base) Core->Alkoxylation 7-Alkoxy- quinolinones

Caption: Potential synthetic transformations of the core molecule.

This strategic functionalization allows for the systematic modification of the quinolinone scaffold to generate libraries of analogues for structure-activity relationship (SAR) studies. For instance, Suzuki coupling can introduce diverse aryl or heteroaryl groups at the 8-position, while Buchwald-Hartwig amination can install various amine functionalities, both crucial for modulating pharmacological properties.

Potential Applications in Research and Development

While specific biological data for this compound is not yet prominent in public literature, the broader quinolin-2(1H)-one class of molecules exhibits a vast range of biological activities.[1][7][8][9] This suggests that the title compound is a promising candidate for screening in various therapeutic areas.

  • Oncology: Many quinolinone derivatives are known to act as kinase inhibitors or microtubule polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[10] The core structure of this compound could serve as a foundational scaffold for developing novel anti-cancer agents.

  • Infectious Diseases: The quinolone framework is famous for its antibacterial properties (e.g., fluoroquinolone antibiotics). Derivatives of quinolin-2(1H)-one have also shown potential as antifungal and antiviral agents.[7]

  • Inflammatory Diseases: Some related compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase or lipoxygenase.[11]

  • Materials Science: The inherent fluorescence and electronic properties of the quinolinone ring system make these compounds attractive for developing organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.[1]

Hypothetical Mechanism of Action: Kinase Inhibition

Kinase_Inhibition_Pathway cluster_pathway Signal Transduction Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Substrate Substrate Protein Receptor->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Receptor->P_Substrate Phosphorylation X Inhibition Response Cellular Response (Proliferation, Survival) P_Substrate->Response Inhibitor 8-Bromo-7-fluoro- quinolin-2(1H)-one Inhibitor->Receptor Binds to ATP pocket

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on available data for similar compounds, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

Recommended Precautions:

  • Handle only in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.[6]

Conclusion and Future Directions

This compound is a promising heterocyclic compound that stands at the intersection of synthetic versatility and potential biological relevance. Its strategically placed halogen atoms serve as reactive handles for the construction of diverse and complex molecular architectures. While its specific biological profile remains to be fully elucidated, the well-documented activities of the quinolinone scaffold strongly suggest its potential as a valuable starting point for drug discovery programs and materials science research.

Future research should focus on the systematic exploration of its reactivity in various cross-coupling and substitution reactions, the synthesis of focused compound libraries, and comprehensive screening of these new entities for a range of biological activities. Such efforts will undoubtedly unlock the full potential of this intriguing molecular scaffold.

References

  • Time in Pasuruan, ID. Google Search. Accessed January 20, 2026.
  • Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI. Accessed January 20, 2026. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). Accessed January 20, 2026.
  • Quinolin-2(1H)-one derivatives 1–6 with remarkable biological activities. ResearchGate. Accessed January 20, 2026. [Link]

  • CAS 1001322-86-6 | this compound. Hoffman Fine Chemicals. Accessed January 20, 2026. [Link]

  • Cas 111721-75-6, 2-Bromo-3-fluoroaniline. LookChem. Accessed January 20, 2026. [Link]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. National Institutes of Health. Accessed January 20, 2026. [Link]

  • This compound | C9H5BrFNO | CID 59198362. PubChem. Accessed January 20, 2026. [Link]

  • CAS#:1001322-85-5 | N-(2-bromo-3-fluorophenyl)-3-phenyl-2.... Chemsrc. Accessed January 20, 2026. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Accessed January 20, 2026. [Link]

  • Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. PubMed. Accessed January 20, 2026. [Link]

  • 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem. Accessed January 20, 2026. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. Accessed January 20, 2026. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Accessed January 20, 2026. [Link]

  • Synthesis and Antitumor Activity of Fluorine-Substituted 4-amino-2(1H)-pyridinones and Their Nucleosides. 3-Deazacytosines. PubMed. Accessed January 20, 2026. [Link]

  • APRIL 14 - 17, 2025 - Drug Discovery Chemistry. Drug Discovery Chemistry. Accessed January 20, 2026. [Link]

  • Drug Discovery Chemistry. Drug Discovery Chemistry. Accessed January 20, 2026. [Link]

Sources

Biological Activity of Quinolinone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

Quinolinone, a bicyclic heterocyclic compound, represents a cornerstone in medicinal chemistry. Its rigid structure, combined with multiple sites for chemical modification, allows for the generation of a vast library of derivatives with a wide spectrum of biological activities. These derivatives have garnered significant attention from researchers in the fields of oncology, microbiology, and immunology due to their potential to modulate key physiological and pathological processes. This technical guide provides an in-depth exploration of the biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and provide quantitative data to illustrate their potency. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this versatile chemical scaffold.

I. Anticancer Activity of Quinolinone Derivatives

Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

A. Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are frequently attributed to their ability to interfere with key cellular processes, including:

  • Induction of Apoptosis: Many quinolinone derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cellular dismantling.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[2]

  • Inhibition of Signaling Pathways: Quinolinone derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4] By blocking these pathways, they can suppress tumor growth and survival.

B. Key Signaling Pathways Targeted by Quinolinone Derivatives

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a hallmark of many cancers. Quinolinone derivatives can intervene at multiple points in this pathway.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibition Quinolinone->Akt Inhibition Quinolinone->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[4] Constitutive activation of the NF-κB pathway is observed in many cancers, making it an attractive therapeutic target. Certain quinolinone derivatives have been found to suppress NF-κB activation.[4]

NFkB_Pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_dimer p50/p65 (NF-κB) Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene Target Gene Expression NFkB_dimer->Gene Transcription NFkB_complex IκBα-p50/p65 NFkB_complex->NFkB_dimer Release Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibition Quinolinone->NFkB_dimer Inhibition of Translocation

Caption: NF-κB signaling pathway and inhibitory actions of quinolinone derivatives.

C. Quantitative Data on Anticancer Activity

The anticancer potency of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Quinolinone DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4c MDA-MB-231 (Breast)17 ± 0.3[6]
Fused pyrazolo-quinoline 75 VariousPotent[7]
Tetrahydroquinoline derivativeMCF-7 (Breast)7.5[1]
Quinoline-Chalcone Hybrid 12e VariousPotent[1]
D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[1]

MTT_Workflow MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with serial dilutions of quinolinone derivatives B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h to allow formazan crystal formation E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % cell viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1] Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[1]

II. Antimicrobial Activity of Quinolinone Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Quinolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them valuable scaffolds for the development of new antimicrobial agents.[9][10][11]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of quinolinone derivatives are often attributed to their ability to:

  • Inhibit DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This is a well-established mechanism for quinolone antibiotics.

  • Disrupt Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibit Fungal Ergosterol Biosynthesis: In fungi, certain quinolinone derivatives can inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane.[9]

B. Quantitative Data on Antimicrobial Activity

The antimicrobial activity of quinolinone derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Quinolinone DerivativeMicroorganismMIC (µg/mL)Reference
Compound 6 C. difficile1.0[12]
Compound 8 Vancomycin-resistant E. faecium4[10]
Compound 15 S. aureus0.8 (µM)[10]
Hybrid quinoline-sulfonamide-Cd(II) complexS. aureus ATCC2592319.04 x 10⁻⁵[11]
Hybrid quinoline-sulfonamide-Cd(II) complexC. albicans ATCC1023119.04 x 10⁻⁵[11]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] The specific derivative, 8-Bromo-7-fluoroquinolin-2(1H)-one, presents a unique substitution pattern that suggests a nuanced pharmacological profile. While direct studies on this molecule are not extensively published, its structural alerts, particularly the halogen substitutions at positions 7 and 8, coupled with the core quinolinone motif, provide a rational basis for hypothesizing its potential mechanisms of action. This guide synthesizes information from related compounds to propose and explore plausible biological targets and pathways for this compound, offering a roadmap for future research and development. We will delve into potential enzyme inhibition, anticancer activities, and outline robust experimental protocols to validate these hypotheses.

Introduction: The Quinolin-2(1H)-one Core and the Significance of Halogenation

The quinolin-2(1H)-one nucleus is a versatile heterocyclic scaffold that forms the basis for a wide array of therapeutic agents with activities spanning oncology, infectious diseases, and neurology.[1] Its derivatives have been successfully developed as anticancer agents, antimicrobials, and even anti-arteriostenotic agents.[2][3] The introduction of halogen atoms, such as bromine and fluorine, at specific positions on the quinoline ring can dramatically influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are critical in fine-tuning the compound's interaction with biological targets, potentially enhancing potency and selectivity.

The subject of this guide, this compound, combines the established quinolinone core with a unique halogenation pattern. The presence of a fluorine atom at the 7-position is a common feature in fluoroquinolone antibiotics, where it is known to enhance DNA gyrase inhibition and cell permeability.[] However, the quinolin-2(1H)-one structure is distinct from the quinolone-3-carboxylic acid core of these antibiotics, suggesting a different mechanistic path.[2] The additional bromine at the 8-position further modifies the electronic landscape of the molecule, potentially directing its binding to specific enzymatic pockets.

This document will explore three primary, plausible mechanisms of action for this compound based on the known activities of structurally analogous compounds:

  • Inhibition of Receptor Tyrosine Kinases (RTKs)

  • Modulation of Histone Deacetylases (HDACs)

  • Induction of Apoptosis and Cell Cycle Arrest

Proposed Mechanism I: Inhibition of Receptor Tyrosine Kinases (RTKs)

Rationale: Numerous quinolin-2(1H)-one derivatives have been identified as potent inhibitors of RTKs, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] These kinases are pivotal in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers. The planar quinolinone ring system can effectively mimic the adenine region of ATP, enabling it to competitively bind to the kinase domain.

The specific substitutions on this compound could enhance its binding affinity within the ATP-binding pocket of kinases like EGFR and HER-2. The electron-withdrawing nature of the fluorine and bromine atoms can influence the electrostatic interactions with key amino acid residues.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, progressing from in vitro enzyme assays to cell-based and potentially in vivo studies.

Diagram: RTK Inhibition Experimental Workflow

RTK_Inhibition_Workflow cluster_invitro In Vitro Validation cluster_cell Cell-Based Validation A Kinase Panel Screening (e.g., KinomeScan) B IC50 Determination for Hits (e.g., EGFR, HER-2) A->B Identify primary targets C Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) B->C Quantify potency & selectivity D Western Blot for Phospho-RTK Levels C->D Transition to cellular context E Cell Proliferation Assay (e.g., MTT, in cancer cell lines) D->E Confirm target engagement F Downstream Pathway Analysis (e.g., p-AKT, p-ERK) E->F Assess functional outcome HDAC_Pathway Compound 8-Bromo-7-fluoro- quinolin-2(1H)-one HDAC HDAC Enzyme Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Expression of Tumor Suppressor Genes (e.g., p21, BAX) OpenChromatin->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest

Sources

1H NMR and 13C NMR data for 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Bromo-7-fluoroquinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for this compound. In the absence of published experimental data for this specific molecule, this document serves as an expert guide for researchers, utilizing foundational NMR principles, substituent effect analysis, and data from analogous structures to predict the spectral characteristics. We will delve into the causality behind chemical shifts and coupling constants, propose a robust experimental protocol for data acquisition, and illustrate how multidimensional NMR techniques can provide unambiguous structural verification. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for definitive molecular structure elucidation.

Introduction: The Significance of this compound

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of halogen substituents, such as bromine and fluorine, provides a powerful tool to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. This compound is a promising, yet under-characterized, building block for the synthesis of novel chemical entities.

Accurate structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a reliable reference for its identification and characterization.

Molecular Structure and Predicted NMR Landscape

To understand the NMR spectrum, we must first analyze the molecule's structure and the unique electronic environment of each nucleus. The numbering convention used throughout this guide is presented in the diagram below.

Caption: Numbering of this compound.

Key structural features influencing the NMR spectra include:

  • Quinolin-2(1H)-one Core: This bicyclic system contains both aromatic and vinyl-like protons and carbons. The electron-withdrawing amide carbonyl (C=O) and the nitrogen heteroatom significantly influence the electronic distribution.

  • Electronegative Substituents: The fluorine at C-7 and bromine at C-8 are strongly electron-withdrawing via the inductive effect, which deshields nearby nuclei (moves their signals downfield).[2]

  • Spin-Active Nuclei: The presence of ¹⁹F (spin I=1/2, 100% abundance) will introduce characteristic splitting patterns (J-coupling) in the signals of nearby protons and carbons.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals: one for the N-H proton and four in the aromatic/vinylic region.

Chemical Shift (δ) Predictions:

  • N1-H: This amide proton is expected to be a broad singlet, significantly downfield (δ ≈ 11.5-12.5 ppm), due to hydrogen bonding potential and the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on solvent and concentration.

  • H-4: This vinylic proton is part of an α,β-unsaturated amide system. Based on the parent quinolin-2(1H)-one (δ ≈ 7.89 ppm), this proton will be significantly downfield due to resonance deshielding from the carbonyl group.[3] We predict δ ≈ 7.9-8.1 ppm.

  • H-5: This proton is ortho to the fused ring junction. In the parent compound, it resonates around δ ≈ 7.63 ppm.[3] The remote halogen substituents are not expected to have a major impact on its position. We predict δ ≈ 7.6-7.8 ppm.

  • H-6: This proton is situated between C-5 and the fluorine-bearing C-7. It will be deshielded by the inductive effect of the adjacent fluorine atom. Furthermore, its signal will be split by the fluorine. We predict a downfield shift to δ ≈ 7.4-7.6 ppm.

  • H-3: This vinylic proton is beta to the carbonyl group and adjacent to H-4. In the parent compound, it appears at δ ≈ 6.52 ppm.[3] We predict its signal to be the most upfield of the C-H protons, at δ ≈ 6.5-6.7 ppm.

Coupling Constant (J) Predictions:

  • ³J(H3-H4): A large vicinal coupling is expected between these two vinylic protons, typically in the range of 9.0-10.0 Hz.

  • ³J(H5-H6): A standard ortho coupling for aromatic protons is expected, with a value of approximately 8.0-9.0 Hz.

  • ³J(F7-H6): A significant three-bond coupling between fluorine and the ortho proton is anticipated, typically around 6.0-9.0 Hz.[4][5] This will split the H-6 signal into a doublet of doublets.

  • ⁴J(F7-H5): A smaller, four-bond meta coupling may be observed between F-7 and H-5, typically in the range of 1.0-3.0 Hz.[6] This would further split the H-5 signal.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)
N1-H11.5 - 12.5br s-
H-47.9 - 8.1d³J(H4-H3) = 9.5
H-57.6 - 7.8d (or dd)³J(H5-H6) = 8.5, ⁴J(H5-F7) = 2.0
H-67.4 - 7.6dd³J(H6-H5) = 8.5, ³J(H6-F7) = 7.5
H-36.5 - 6.7d³J(H3-H4) = 9.5

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the nine carbon atoms in the molecule.

Chemical Shift (δ) Predictions:

  • C-2: The amide carbonyl carbon will be the most downfield signal, predicted in the range of δ ≈ 162-164 ppm.[3]

  • C-7: This carbon is directly attached to the highly electronegative fluorine atom. This will cause a very strong downfield shift (ipso effect). However, the signal will be a doublet with a very large one-bond C-F coupling constant. We predict δ ≈ 150-155 ppm (¹JCF ≈ 240-260 Hz).[7]

  • C-8a: This quaternary carbon is adjacent to the nitrogen and part of the aromatic ring. In the parent quinoline, it is around 148 ppm. We predict δ ≈ 140-142 ppm.

  • C-4: This vinylic carbon is expected to be downfield due to its position in the α,β-unsaturated system, predicted at δ ≈ 139-141 ppm.[3]

  • C-4a & C-5: These aromatic carbons are predicted to be in the typical aromatic region, around δ ≈ 128-132 ppm.

  • C-6: This carbon is ortho to the fluorine-substituted C-7 and meta to the bromine-substituted C-8. Its chemical shift will be influenced by both, likely appearing around δ ≈ 118-122 ppm.

  • C-3: This vinylic carbon, beta to the carbonyl, is expected to be relatively upfield for an sp² carbon, predicted at δ ≈ 121-123 ppm.[3]

  • C-8: The carbon bearing the bromine atom (ipso-carbon) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". We predict δ ≈ 110-115 ppm.

Carbon-Fluorine Coupling (J-CF) Predictions:

The most diagnostic feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus.

  • ¹J(C7-F): A very large one-bond coupling, expected to be 240-260 Hz, splitting the C-7 signal into a doublet.[7][8]

  • ²J(C6-F) & ²J(C8-F): Two-bond couplings to the ortho carbons are expected to be in the range of 15-25 Hz, splitting the C-6 and C-8 signals into doublets.

  • ³J(C5-F) & ³J(C8a-F): Three-bond couplings to the meta carbons are smaller, typically 3-8 Hz, which will also result in doublet signals.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted δ (ppm)MultiplicityPredicted J(CF) (Hz)
C-2162 - 164s-
C-7150 - 155d¹J = 245
C-8a140 - 142d³J = 5
C-4139 - 141s-
C-4a129 - 132s-
C-5128 - 131d³J = 4
C-3121 - 123s-
C-6118 - 122d²J = 20
C-8110 - 115d²J = 18

A Self-Validating Experimental Protocol

To obtain high-quality, unambiguous data for this compound, a systematic approach combining 1D and 2D NMR experiments is essential.

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice due to its high dissolving power for polar compounds and its ability to clearly show exchangeable protons like N-H.[9] Deuterated chloroform (CDCl₃) is an alternative.[9]

    • Add an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to include the downfield N-H proton. A relaxation delay (d1) of 1-2 seconds and 16-32 scans should provide a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~200 ppm) is needed. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024 or more) and a slightly longer relaxation delay (2-5 seconds) will be required.

  • 2D NMR for Unambiguous Assignment:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment is critical to confirm proton-proton couplings. It will show a cross-peak between H-3 and H-4, and another between H-5 and H-6, definitively establishing their connectivity.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will provide direct links for the (H-3, C-3), (H-4, C-4), (H-5, C-5), and (H-6, C-6) pairs, simplifying the assignment of the carbon spectrum.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

      • H-5 to C-4, C-7, and C-8a.

      • H-4 to C-2, C-5, and C-8a.

      • N1-H to C-2 and C-8a. These long-range correlations act as a self-validating system, locking the entire molecular structure into place and allowing for the confident assignment of quaternary carbons (C-2, C-4a, C-7, C-8, C-8a).

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants, particularly the diagnostic H-F and C-F couplings, serve as a detailed fingerprint for the characterization of this molecule. By following the proposed experimental protocol, which synergistically combines 1D and 2D NMR techniques, researchers can achieve an unambiguous and self-validating assignment of the compound's structure. This foundational spectroscopic knowledge is indispensable for any further investigation into the chemistry and potential applications of this valuable fluorinated quinolinone derivative.

References

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  • Amass, A. J., et al. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International. [Link]

  • Yu, X. L., et al. (2019). Prediction of 13C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. Journal of Structural Chemistry, 60(5), 772-779. [Link]

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  • ResearchGate. (1990). Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

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  • Chambers, R. D., Sutcliffe, L. H., & Tiddy, G. J. T. (1970). F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. Transactions of the Faraday Society, 66, 1025-1032. [Link]

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  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

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  • Semantic Scholar. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

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The Interplay of Bromine and Fluorine in Quinolinone Scaffolds: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinolinone Core and the Strategic Role of Halogenation

The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antibacterial and anticancer properties. The versatility of the quinolinone ring system allows for fine-tuning of its pharmacological profile through targeted substitutions. Among these, halogenation, particularly with fluorine and bromine, has emerged as a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of bromo-fluoro substituted quinolinones, offering insights into the rational design of next-generation therapeutic agents.

The core principle behind the activity of many quinolinones lies in their ability to inhibit type II topoisomerases, such as DNA gyrase in bacteria and topoisomerase II in human cells.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the transient DNA-enzyme cleavage complex, quinolinones introduce cytotoxic double-strand breaks, leading to cell death.[1] The precise nature and position of substituents on the quinolinone ring dictate the affinity for these enzymes and the overall biological effect.

The Distinct Contributions of Fluorine and Bromine to Bioactivity

Fluorine and bromine, while both halogens, impart distinct and often complementary properties to the quinolinone scaffold. Understanding their individual contributions is key to deciphering the SAR of co-substituted derivatives.

Fluorine: The introduction of a fluorine atom, typically at the C6 position, is a hallmark of the highly successful fluoroquinolone class of antibiotics.[2] Its small size and high electronegativity offer several advantages:

  • Enhanced Cell Penetration: The lipophilic nature of fluorine can improve the molecule's ability to traverse bacterial cell walls and mammalian cell membranes.[3]

  • Increased DNA Gyrase Inhibition: A C6-fluoro substituent has been shown to significantly boost the inhibitory activity against DNA gyrase.[4]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.

Bromine: The larger and more polarizable bromine atom offers a different set of tools for medicinal chemists:

  • Potent Topoisomerase Inhibition: Bromine substitution, particularly on appended phenyl rings, has been shown to confer potent dual topoisomerase I/IIα inhibitory effects.[5]

  • Modulation of Electronic Properties: Bromine's electron-withdrawing nature can influence the electronic distribution of the quinolinone ring system, impacting target binding.

  • Formation of Halogen Bonds: The electrophilic region on the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.

Structure-Activity Relationship (SAR) of Bromo-Fluoro Quinolinones: A Positional Analysis

The biological activity of bromo-fluoro quinolinones is highly dependent on the specific placement of these halogens on the core scaffold and its substituents. The following analysis synthesizes findings from various studies to provide a coherent SAR narrative.

The Quinolinone Core: Key Positions for Halogenation

The numbering of the quinolinone ring system is crucial for understanding SAR. The following diagram illustrates the key positions discussed.

Caption: Numbering of the core quinolinone scaffold.

  • Position C6: Substitution with a fluorine atom is a well-established strategy for enhancing antibacterial activity by increasing lipophilicity and DNA gyrase inhibition.[3]

  • Position C7: This position is critical for modulating the spectrum of activity. While often substituted with heterocyclic rings like piperazine, the introduction of bromine on these substituents can influence target interactions.[4]

  • Position C8: A halogen at this position can impact activity and pharmacokinetics. While an additional fluoro group can improve absorption, it may also increase photosensitivity.[6]

  • Substituents on Appended Rings: For anticancer quinolinones, which often feature aryl groups at various positions, bromine substitution on these rings has proven particularly effective in enhancing cytotoxicity.

Anticancer Activity: A Focus on Cytotoxicity

Recent studies have highlighted the potential of bromo-fluoro quinolinones as anticancer agents. The following table summarizes the in vitro cytotoxicity of representative compounds against various human cancer cell lines.

Compound IDStructure (Key Features)Cell LineIC50 (µM)Reference
1c 7-Fluoro-4-(3-bromoanilino)quinolineHeLa11.89[7]
1c 7-Fluoro-4-(3-bromoanilino)quinolineBGC-8238.76[7]
47 Ciprofloxacin derivative with a bromine-containing benzyl groupA549Higher activity than non-brominated analog[8]
9 para-bromophenyl substituted indenopyridin-5-oneVariousPotent topoisomerase inhibition[5]

Note: This table is a synthesis of data from multiple sources and is intended to be illustrative of general trends.

From this data, a clear trend emerges: the presence of a bromine atom on an aniline or benzyl substituent often correlates with potent anticancer activity. For instance, in a series of 7-fluoro-4-anilinoquinolines, the 3-bromo derivative (1c ) demonstrated significant cytotoxicity against both HeLa and BGC-823 cell lines.[7] Similarly, the introduction of a bromine-containing benzyl group onto a ciprofloxacin scaffold (47 ) led to enhanced activity against A549 lung cancer cells.[8]

The underlying mechanism for this enhanced anticancer activity often involves potent inhibition of human topoisomerase II. Molecular docking studies suggest that the bromo-phenyl moiety can establish favorable interactions within the enzyme's binding pocket, thereby stabilizing the drug-DNA-enzyme complex.

Antibacterial Activity: Targeting DNA Gyrase

In the realm of antibacterial agents, the C6-fluoro substitution remains a cornerstone for potent activity. The interplay with bromine is more nuanced and often involves substitution on the C7 ring.

Compound ClassKey Structural FeaturesTarget BacteriaMIC RangeReference
Halogenated 8-HQ Cloxyquin (bromo and chloro substituted)MRSA≤ 5.57 µM[9]
Fluoroquinolones C6-Fluoro, C7-heterocycleGram-positive & Gram-negativeVariable[3]
Fluoroquinolones C8-ChloroE. coliGood DNA gyrase inhibition[4]

A quantitative structure-activity relationship (QSAR) study on halogenated 8-hydroxyquinolines (8HQ) revealed that mass, polarizability, and van der Waals volume—properties significantly influenced by bromine—are essential for anti-MRSA activity.[9] Cloxyquin, a bromo- and chloro-substituted 8HQ, demonstrated the highest antimicrobial activity in this study.[9] Furthermore, studies on various fluoroquinolones have indicated that a chlorine (a halogen with properties intermediate between fluorine and bromine) at the C8 position can lead to good inhibitory activity against DNA gyrase, including mutated forms.[4]

The following diagram illustrates the key SAR takeaways for both anticancer and antibacterial activity.

SAR_Summary cluster_Anticancer Anticancer Activity cluster_Antibacterial Antibacterial Activity Anticancer_Core Quinolinone Core Bromo_Anilino Bromo on 4-Anilino Ring (e.g., C3'-Bromo) Anticancer_Core->Bromo_Anilino Substitution at C4 Fluoro_C7 Fluoro at C7 Anticancer_Core->Fluoro_C7 Topo_Inhibition Potent Topoisomerase II Inhibition Bromo_Anilino->Topo_Inhibition Leads to Fluoro_C7->Topo_Inhibition Enhances Antibacterial_Core Quinolinone Core Fluoro_C6 Fluoro at C6 (Essential for Potency) Antibacterial_Core->Fluoro_C6 Bromo_C7_Sub Bromo on C7-substituent Antibacterial_Core->Bromo_C7_Sub Modulates Spectrum Gyrase_Inhibition Enhanced DNA Gyrase Inhibition Fluoro_C6->Gyrase_Inhibition Key for Bromo_C7_Sub->Gyrase_Inhibition Contributes to

Caption: Key SAR trends for bromo-fluoro quinolinones.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR studies, robust and well-defined experimental protocols are essential. The following sections detail key methodologies for the synthesis and biological evaluation of bromo-fluoro quinolinones.

Synthesis of a Representative Bromo-Fluoro Quinolinone

The following is a generalized protocol for the synthesis of 7-fluoro-4-anilinoquinoline derivatives, which can be adapted for various bromo-substituted anilines.

Step 1: Synthesis of 4-chloro-7-fluoroquinoline This intermediate is often prepared via a multi-step process starting from a suitably substituted aniline, followed by cyclization and chlorination.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 4-chloro-7-fluoroquinoline (1.0 eq) in isopropanol, add the desired bromo-substituted aniline (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target 7-fluoro-4-(bromoanilino)quinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the bromo-fluoro quinolinone compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • On ice, prepare a reaction mixture containing assay buffer, ATP, and kDNA.

  • Add the desired concentrations of the bromo-fluoro quinolinone compound or a vehicle control (e.g., DMSO) to the reaction tubes.

  • Initiate the reaction by adding a predetermined amount of human topoisomerase IIα enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Incubate further to allow for protein digestion.

  • Add loading dye and resolve the DNA products by agarose gel electrophoresis.

  • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as minicircles. Inhibition is observed as a decrease in the amount of decatenated product.

The workflow for a typical topoisomerase II inhibition assay is depicted below.

TopoII_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, kDNA) Add_Compound Add Test Compound (Bromo-Fluoro Quinolinone) Start->Add_Compound Add_Enzyme Add Topoisomerase IIα Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Gel_Electrophoresis->Visualize

Caption: Workflow for a Topoisomerase II kDNA Decatenation Assay.

Conclusion and Future Directions

The strategic incorporation of bromine and fluorine into the quinolinone scaffold provides a powerful platform for the development of novel therapeutic agents. The C6-fluoro substitution remains a critical determinant for antibacterial potency, while bromine, particularly on aryl substituents, is emerging as a key feature for potent anticancer activity through topoisomerase inhibition. The interplay between these two halogens, and their precise positioning, allows for the fine-tuning of biological activity and drug-like properties.

Future research in this area should focus on the systematic synthesis and evaluation of bromo-fluoro quinolinone libraries to further elucidate more nuanced SAR. The exploration of different bromo- and fluoro- substitution patterns on the quinolinone core, in combination with diverse C7 substituents, will likely yield compounds with improved potency and selectivity. Furthermore, advanced computational studies, including molecular dynamics simulations, will be invaluable in understanding the dynamic interactions between these compounds and their biological targets, paving the way for the truly rational design of next-generation bromo-fluoro quinolinone therapeutics.

References

  • Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

  • Mechanism of Action of Quinolones. PubMed.

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. PubMed.

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. ResearchGate.

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  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed.

  • Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. PubMed.

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. NIH.

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  • The structure-activity relationships (SAR) of quinolones. ResearchGate.

  • Identification of new halogen-containing 2,4-diphenyl indenopyridin-5-one derivative as a boosting agent for the anticancer responses of clinically available topoisomerase inhibitors. PubMed.

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The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolinone scaffold, a nitrogen-containing heterocyclic framework, is a cornerstone of medicinal chemistry and drug discovery. From its initial synthesis in the late 19th century to its contemporary role in targeted cancer therapy, the journey of quinolinone compounds is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the discovery and historical development of novel quinolinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of facts, but a narrative that delves into the causality behind experimental choices and the evolution of scientific thought in this field. We will traverse the seminal synthetic methodologies, elucidate the mechanisms of action that confer their potent biological activities, and present a forward-looking perspective on this remarkable class of molecules.

Introduction: The "Privileged" Scaffold

In the lexicon of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. The quinolinone core, and its parent quinoline, undoubtedly belong to this elite group.[1] Found in numerous natural products, including alkaloids from plants, fungi, and bacteria, these compounds have demonstrated a breathtaking array of biological effects, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties.[2][3] The therapeutic significance of this scaffold is underscored by the number of FDA-approved drugs, such as the anticancer agents bosutinib and lenvatinib, and the historic antimalarial drug, chloroquine.[2]

This guide will provide a comprehensive journey through the history of quinolinone discovery, from early synthetic explorations to the development of blockbuster drugs. We will examine the key chemical reactions that enabled the synthesis of these compounds, the pivotal discoveries that unveiled their therapeutic potential, and the structure-activity relationship (SAR) studies that have guided their evolution.

The Dawn of Quinolinone Chemistry: Early Syntheses and Discoveries

The story of quinolinone compounds begins not in the context of medicine, but in the realm of fundamental organic chemistry in the late 19th century.[4][5] Early pioneers of heterocyclic chemistry developed the foundational reactions that, to this day, form the basis for the synthesis of the quinolinone core. These are not merely historical footnotes; understanding these classic reactions is crucial for any scientist working on the synthesis of novel quinolinone derivatives.

Foundational Synthetic Methodologies

Several named reactions have become synonymous with quinoline and quinolinone synthesis.[6][7] The choice of a particular method is often dictated by the desired substitution pattern on the heterocyclic ring.

  • The Gould-Jacobs Reaction: This versatile method allows for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and ethyl ethoxymethylenemalonate.[5][6] The reaction proceeds via a cyclization and subsequent hydrolysis and decarboxylation. Its utility is demonstrated in the synthesis of numerous commercially available drugs, including the antibiotic nalidixic acid.[5]

  • The Conrad-Limpach-Knorr Synthesis: This high-temperature condensation of anilines with β-ketoesters is a powerful tool for the preparation of 4-quinolinones.[6][8] The regioselectivity of the cyclization is a key consideration in this reaction.

  • Camps Cyclization: This base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides can yield either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions.[5][6] The mechanism involves an intramolecular aldol condensation.[5]

  • The Skraup and Doebner-von Miller Reactions: These are classic methods for the synthesis of the parent quinoline ring from anilines. The Skraup synthesis utilizes glycerol, sulfuric acid, and an oxidizing agent, while the Doebner-von Miller reaction employs α,β-unsaturated carbonyl compounds.[6][7]

The following diagram illustrates the generalized workflow for these foundational synthetic approaches.

graph "Foundational_Quinolinone_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Reactants" { label="Key Reactants"; style="filled"; color="#F1F3F4"; Aniline [label="Aniline Derivatives"]; Carbonyl [label="β-Diketones, β-Ketoesters,\nα,β-Unsaturated Carbonyls,\nEthyl Ethoxymethylenemalonate"]; }

subgraph "cluster_Reactions" { label="Named Reactions"; style="filled"; color="#F1F3F4"; Gould_Jacobs [label="Gould-Jacobs"]; Conrad_Limpach [label="Conrad-Limpach"]; Camps [label="Camps Cyclization"]; Skraup [label="Skraup/Doebner-von Miller"]; }

subgraph "cluster_Products" { label="Core Structures"; style="filled"; color="#F1F3F4"; Quinolinone [label="Quinolinone Scaffold"]; }

Aniline -> {Gould_Jacobs, Conrad_Limpach, Camps, Skraup} [xlabel=""]; Carbonyl -> {Gould_Jacobs, Conrad_Limpach, Skraup} [xlabel=""]; {Gould_Jacobs, Conrad_Limpach, Camps, Skraup} -> Quinolinone; }

Caption: Foundational Synthetic Routes to the Quinolinone Core.
A Serendipitous Discovery: The Birth of Quinolone Antibiotics

For decades, quinolinones remained largely in the domain of academic chemistry. Their therapeutic potential was not realized until the early 1960s, during the commercial preparation of the antimalarial drug chloroquine. A by-product, 7-chloro-l-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was isolated and found to possess antibacterial activity.[9] This serendipitous discovery was the genesis of the quinolone class of antibiotics.[10] Subsequent modification of this lead compound led to the development of nalidixic acid , the first clinically useful quinolone antibiotic.[9][10]

The Evolution of Quinolone Antibiotics: A Tale of Generations

The discovery of nalidixic acid sparked a wave of research and development that led to the creation of successive "generations" of quinolone antibiotics, each with an improved spectrum of activity and better pharmacokinetic properties.[11]

First-Generation: The Pioneers

Nalidixic acid and its contemporaries, such as oxolinic acid, defined the first generation of quinolones. Their activity was primarily limited to Gram-negative bacteria and they were mainly used for the treatment of urinary tract infections.

Second-Generation: The Fluorine Revolution

A major breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position of the quinolinone skeleton.[11][12] This modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity to include Gram-positive bacteria and Pseudomonas aeruginosa.[12] Norfloxacin was the first of these "fluoroquinolones".[12]

Third and Fourth Generations: Enhanced Potency and Spectrum

Further modifications, particularly at the C-7 position with the introduction of various amino heterocyclic groups, led to the third and fourth generations of fluoroquinolones.[12] These agents, including ciprofloxacin, levofloxacin, and moxifloxacin, exhibit even broader activity and improved pharmacokinetic profiles.

The following table summarizes the evolution of quinolone antibiotics.

GenerationKey Structural FeaturesRepresentative DrugsSpectrum of Activity
First Basic quinolone/naphthyridine coreNalidixic acid, Oxolinic acidPrimarily Gram-negative bacteria
Second 6-fluoro substitutionCiprofloxacin, NorfloxacinBroadened spectrum including Gram-positive bacteria and Pseudomonas aeruginosa
Third Modifications at C-7 and N-1Levofloxacin, GatifloxacinEnhanced activity against atypical pathogens and some anaerobes
Fourth Further C-7 and C-8 modificationsMoxifloxacin, TrovafloxacinBroadest spectrum, including enhanced activity against anaerobes
Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[9][13] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes and lead to double-stranded DNA breaks, ultimately causing bacterial cell death. The R7 substituent on the quinolone ring has been shown to play a role in the binding to these enzymes.[9]

The following diagram illustrates the mechanism of action of quinolone antibiotics.

digraph "Quinolone_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Quinolone [label="Quinolone\nAntibiotic", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Gyrase [label="DNA Gyrase"]; Topo_IV [label="Topoisomerase IV"]; DNA_Replication [label="DNA Replication\n& Repair", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Bacterial\nCell Death", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Quinolone -> {DNA_Gyrase, Topo_IV} [label="Inhibits"]; {DNA_Gyrase, Topo_IV} -> DNA_Replication [label="Essential for"]; DNA_Replication -> Cell_Death [style=dotted, label="Inhibition leads to"]; }

Caption: Mechanism of Action of Quinolone Antibiotics.

Quinolinones in Cancer Therapy: A New Frontier

While the success of quinolones in antibacterial therapy is well-established, the versatility of the quinolinone scaffold has led to its exploration in other therapeutic areas, most notably in oncology.[14] Numerous quinoline and quinolinone derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cancer cell growth, proliferation, and survival.[15]

Targeting Kinase Signaling Pathways

Many cancers are driven by aberrant signaling through protein kinase pathways. Quinolinone-based drugs have been designed to target key kinases in these pathways, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers. Quinolinone derivatives have been developed as EGFR inhibitors.[14]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several quinolinone-based drugs are potent VEGFR inhibitors.

  • Other Kinase Targets: The quinolinone scaffold has also been utilized to develop inhibitors of other important cancer-related kinases such as PI3K/mTOR.[14]

The following table highlights some FDA-approved quinolinone-based kinase inhibitors.

DrugTarget Kinase(s)Approved Indications
Bosutinib Src, AblChronic myeloid leukemia
Lenvatinib VEGFR, FGFR, PDGFR, RET, KITThyroid cancer, renal cell carcinoma, hepatocellular carcinoma
Cabozantinib c-Met, VEGFR2, RETMedullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma
Other Anticancer Mechanisms

Beyond kinase inhibition, quinolinone derivatives have shown anticancer activity through other mechanisms, such as topoisomerase inhibition and tubulin polymerization inhibition.[16][17]

Experimental Protocols: A Guide to Synthesis

To provide practical insights for researchers, this section details a representative experimental protocol for the synthesis of a quinolinone derivative via the Gould-Jacobs reaction.

Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

  • Aniline (1 equivalent)

  • Ethyl acetoacetate (1.1 equivalents)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Step 1: Condensation. In a round-bottom flask, combine aniline (1 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 30 minutes. The reaction is typically exothermic.

  • Step 2: Cyclization. To the reaction mixture, add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring. Heat the mixture to 140-150 °C with stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up. Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Step 4: Isolation and Purification. Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-hydroxy-2-methylquinoline.

  • Step 5: Characterization. Confirm the structure of the product using standard analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Self-Validation: The success of the synthesis can be validated at each step. The initial condensation can be monitored for the disappearance of starting materials. The formation of the product after cyclization can be confirmed by TLC. The final product's purity can be assessed by its melting point and spectroscopic data, which should be consistent with the literature values for 4-hydroxy-2-methylquinoline.

Future Directions and Conclusion

The journey of quinolinone compounds, from their discovery in the 19th century to their current role in medicine, is a compelling narrative of scientific progress. The versatility of the quinolinone scaffold continues to inspire the development of novel therapeutic agents.[17] Future research in this area will likely focus on:

  • Overcoming Drug Resistance: A significant challenge in both infectious disease and oncology is the emergence of drug resistance.[13] The design of novel quinolinone derivatives that can overcome these resistance mechanisms is a key area of research.

  • Targeting New Biological Pathways: The "privileged" nature of the quinolinone scaffold suggests that it may be able to modulate other biological targets beyond those already identified.

  • Development of Hybrid Molecules: The combination of the quinolinone core with other pharmacophores to create hybrid molecules with dual or synergistic activities is a promising strategy.[5]

References

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  • PubMed. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents.
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A Senior Application Scientist's Guide to In Silico Modeling of 8-Bromo-7-fluoroquinolin-2(1H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, workflow-driven approach to the in silico analysis of novel small molecules, using 8-Bromo-7-fluoroquinolin-2(1H)-one as a primary case study. Recognizing that novel compounds often lack established biological targets, this document details a robust, field-proven methodology for target selection, system preparation, molecular docking, all-atom molecular dynamics (MD) simulation, and post-simulation analysis. The protocols herein are designed for reproducibility and scientific rigor, emphasizing the causal logic behind key decisions in parameterization and methodological choice. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply computational techniques to characterize the interaction dynamics of new chemical entities. As a case study, we will investigate the interaction of this compound with the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.

Introduction: The Rationale for a Workflow-Centric Approach

The journey of a drug from concept to clinic is increasingly reliant on computational methods to reduce costs, accelerate timelines, and refine hypotheses.[1][2] In silico modeling allows for the rapid evaluation of a compound's potential before committing to expensive and time-consuming wet-lab synthesis and testing.[1] The subject of this guide, this compound, is a quinolinone derivative. While this specific molecule has limited public data, its core scaffold is of interest in medicinal chemistry.[3]

The primary challenge with any novel compound is the absence of a known biological target. Therefore, this guide adopts a workflow-centric paradigm. Instead of reviewing non-existent literature, we will construct a logical and scientifically defensible pathway for analysis, beginning with target identification.

Target Selection Justification: Epidermal Growth Factor Receptor (EGFR)

The quinolinone scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. Notably, it is a core component of several approved kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathways regulate cell proliferation, survival, and differentiation.[4][5][6] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making its kinase domain a well-validated and structurally characterized drug target.[7][8] Given the chemical features of our compound, EGFR presents a plausible and high-value hypothetical target for this case study.

This guide will walk through the complete in silico characterization of the this compound–EGFR complex, from initial binding pose prediction to a detailed analysis of its dynamic stability and binding energetics.

Part 1: System Preparation and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10][11] It serves as the crucial first step to generate a plausible 3D model of the protein-ligand interaction.[2][12]

Rationale and Causality

The goal of docking is twofold: to identify the most likely binding pose (pose prediction) and to estimate the binding affinity via a scoring function.[2] A successful docking experiment provides the essential starting coordinates for the more computationally intensive, and physically realistic, molecular dynamics simulations. We choose AutoDock Vina for this workflow due to its accuracy, computational speed, and widespread adoption in the scientific community.[13][14]

Experimental Protocol: Molecular Docking Workflow

Objective: To predict the binding pose and affinity of this compound within the ATP-binding site of the EGFR kinase domain.

Materials:

  • Receptor Structure: Human EGFR kinase domain (PDB ID: 3POZ).

  • Ligand Structure: this compound, generated via a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

  • Software: AutoDock Tools (for file preparation), AutoDock Vina (for docking)[13][15], PyMOL or Chimera (for visualization).[16]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the crystal structure of EGFR (PDB: 3POZ) from the Protein Data Bank.

    • Load the PDB file into AutoDock Tools.

    • Remove all non-essential components: water molecules, co-crystallized ligands, and any non-protein chains.

    • Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • Compute Gasteiger charges, which are necessary for the AutoDock scoring function.

    • Save the prepared receptor in the required PDBQT format. This format includes atomic coordinates, partial charges, and atom types.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and generate its 3D coordinates.

    • Load the ligand into AutoDock Tools.

    • Detect the ligand's rotatable bonds. Allowing torsional flexibility is critical for accurately predicting how the ligand adapts to the binding pocket.

    • Merge non-polar hydrogens and compute Gasteiger charges.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • The "grid box" defines the three-dimensional space where Vina will search for binding poses.[15][17]

    • Center the grid box on the co-crystallized inhibitor (03P) in the 3POZ structure to ensure the search is focused on the known ATP-binding site.

    • Set the dimensions of the box (e.g., 26 x 26 x 26 Å) to be large enough to encompass the entire active site and allow for full rotational and translational freedom of the ligand.[13]

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.[13][17]

    • Execute Vina from the command line. Vina will perform the docking calculation and rank the resulting poses based on its scoring function, which estimates the binding affinity in kcal/mol.[14]

  • Results Analysis:

    • Vina will output a PDBQT file containing multiple binding modes (typically 9-10).

    • Visualize the top-ranked pose in complex with the EGFR receptor using PyMOL.

    • Analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and active site residues.

Visualization: Overall In Silico Workflow

cluster_0 Part 1: Docking cluster_1 Part 2: MD Simulation cluster_2 Part 3: Analysis PDB Fetch Receptor (PDB: 3POZ) PREP_PROT Prepare Receptor (Add H, Charges) PDB->PREP_PROT LIG_BUILD Build Ligand Structure PREP_LIG Prepare Ligand (Rotatable Bonds, Charges) LIG_BUILD->PREP_LIG GRID Define Grid Box (Active Site) PREP_PROT->GRID DOCK Run Molecular Docking (AutoDock Vina) PREP_LIG->DOCK GRID->DOCK POSE Select Top-Ranked Pose DOCK->POSE COMPLEX Build Protein-Ligand Complex POSE->COMPLEX PARAM Parameterize Ligand (GAFF) PARAM->COMPLEX SOLVATE Solvate & Ionize System COMPLEX->SOLVATE MIN Energy Minimization SOLVATE->MIN EQUIL Equilibration (NVT & NPT) MIN->EQUIL PROD Production MD Run (e.g., 100 ns) EQUIL->PROD TRAJ MD Trajectory PROD->TRAJ RMSD RMSD Analysis (Stability) TRAJ->RMSD RMSF RMSF Analysis (Flexibility) TRAJ->RMSF HBOND Hydrogen Bond Analysis TRAJ->HBOND MMGBSA Binding Free Energy (MM/GBSA) TRAJ->MMGBSA

Caption: High-level workflow for in silico protein-ligand interaction analysis.

Part 2: All-Atom Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulation offers a dynamic view of the system, revealing how the protein and ligand behave and interact over time at an atomic level.[2] This step is critical for assessing the stability of the docked pose and refining our understanding of the binding event.[18]

Rationale and Causality

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to generate a trajectory that describes how the positions and velocities of particles evolve.[19] This requires a "force field," a set of parameters that defines the potential energy of the system.

Force Field Selection: We will use a hybrid approach. The protein will be modeled using the AMBER force field (e.g., ff14SB), which is highly optimized for biomolecules. For our novel ligand, we will use the General Amber Force Field (GAFF).[20][21] GAFF is specifically designed to be compatible with the AMBER protein force fields and can generate parameters for a wide range of organic molecules.[20][21][22] This compatibility is essential for a physically meaningful simulation of the complex.

Experimental Protocol: MD Simulation with GROMACS

Objective: To simulate the behavior of the EGFR-ligand complex in a solvated environment to assess the stability of the binding pose.

Materials:

  • Starting Structure: The top-ranked docked pose of the EGFR-ligand complex from Part 1.

  • Software: GROMACS (for MD simulation)[23][24], AmberTools (for GAFF parameterization), a suitable molecular visualization tool (e.g., VMD, PyMOL).[25]

Step-by-Step Methodology:

  • Ligand Parameterization (GAFF):

    • Use the antechamber module in AmberTools to generate the GAFF parameters for this compound. This step involves assigning GAFF atom types and calculating partial atomic charges (e.g., using the AM1-BCC method).[22]

    • The output will be a mol2 file and a frcmod file containing the necessary parameters.

    • Convert these Amber-formatted topology files into a GROMACS-compatible format (.itp file).[26]

  • System Preparation:

    • Combine the PDB file of the prepared receptor and the coordinates of the docked ligand into a single complex.pdb file.

    • Use the GROMACS pdb2gmx tool to process the protein, applying the chosen AMBER force field and generating a topology file (topol.top).

    • Manually edit the topol.top file to include the ligand's topology (.itp file) and add its molecule count to the system.[18][23][26]

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P). This explicit solvent model is crucial for accurately representing the aqueous cellular environment.[27]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform a steep descent energy minimization of the entire system. This crucial step removes any steric clashes or unfavorable geometries introduced during the setup process, relaxing the system to a local energy minimum.

  • Equilibration:

    • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute.

    • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system's pressure to the target (e.g., 1 bar) while maintaining the temperature. The restraints on the solute are typically gradually released during this phase. This ensures the system reaches the correct density.

  • Production MD Run:

    • With all restraints removed, run the production simulation for a duration sufficient to observe the system's stable behavior (e.g., 100 nanoseconds).

    • Save the coordinates (trajectory) and energy data at regular intervals (e.g., every 10 picoseconds).

Visualization: EGFR Signaling Context

cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (Inactive Monomer) EGF->EGFR Binds EGFR_Active EGFR Dimer (Active) EGFR->EGFR_Active Dimerization & Autophosphorylation RAS_RAF Ras/Raf/MAPK Pathway EGFR_Active->RAS_RAF PI3K_AKT PI3K/Akt Pathway EGFR_Active->PI3K_AKT STAT STAT Pathway EGFR_Active->STAT Compound 8-Bromo-7-fluoro- quinolin-2(1H)-one Compound->EGFR_Active Inhibits Kinase (ATP Binding Site) ATP ATP ATP->EGFR_Active Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory role of our compound.

Part 3: Trajectory Analysis and Binding Free Energy

The raw output of an MD simulation is a trajectory file containing millions of atomic coordinates.[28] To extract meaningful biological insights, this data must be processed and analyzed.[19][25][29]

Rationale and Causality

Trajectory analysis validates the simulation's quality and quantifies the system's behavior. We analyze global properties, like the Root Mean Square Deviation (RMSD), to assess stability, and local properties, like the Root Mean Square Fluctuation (RMSF), to understand flexibility. Finally, we use an end-point method like MM/GBSA to estimate the binding free energy, providing a more accurate metric of binding affinity than the initial docking score.[27][30][31]

Experimental Protocol: Post-MD Analysis

Objective: To analyze the MD trajectory to determine the stability, flexibility, and key interactions of the EGFR-ligand complex and to calculate the binding free energy.

Materials:

  • MD Trajectory Data: Trajectory (.xtc), topology (.tpr), and energy (.edr) files from the GROMACS simulation.

  • Software: GROMACS analysis tools, g_mmpbsa or similar scripts for MM/GBSA calculations.

Step-by-Step Methodology:

  • Quality Control & Stability Analysis (RMSD):

    • Calculate the RMSD of the protein backbone atoms relative to the starting structure over the course of the simulation.

    • A stable, plateauing RMSD curve indicates that the protein has reached equilibrium and is not undergoing major conformational changes.

    • Calculate the RMSD of the ligand heavy atoms (after fitting on the protein backbone) to confirm if it remains stably bound in the active site.

  • Flexibility Analysis (RMSF):

    • Calculate the RMSF for each protein residue.

    • This analysis identifies regions of high and low flexibility. High RMSF values in loops are expected, while high values in core secondary structures might indicate instability. Comparing the RMSF of the complex to a simulation of the apo-protein (protein without ligand) can reveal how ligand binding affects protein dynamics.

  • Interaction Analysis (Hydrogen Bonds):

    • Use GROMACS tools to analyze the occurrence of hydrogen bonds between the ligand and the receptor throughout the simulation.

    • Identifying persistent hydrogen bonds (those present for a high percentage of the simulation time) highlights the most critical interactions for binding affinity and specificity.

  • Binding Free Energy Calculation (MM/GBSA):

    • The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular technique for estimating binding free energy from MD snapshots.[32][33]

    • The binding free energy (ΔG_bind) is calculated by summing the changes in molecular mechanics energy (ΔE_MM), solvation free energy (ΔG_sol), and conformational entropy (-TΔS).[33]

    • Extract snapshots from the stable portion of the MD trajectory.

    • For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually.

    • The final ΔG_bind is the average over all snapshots. This value provides a more rigorous estimate of binding affinity than the initial docking score.[27]

Data Presentation: Representative Results

Table 1: Molecular Docking and MM/GBSA Results (Exemplary Data)

Metric Value Unit Interpretation
Docking Score (Vina) -8.5 kcal/mol Initial strong predicted affinity.
ΔG_bind (MM/GBSA) -45.2 ± 3.1 kcal/mol Refined, more accurate estimate of binding free energy.
ΔE_MM (Molecular Mechanics) -60.5 kcal/mol Favorable van der Waals and electrostatic interactions.

| ΔG_sol (Solvation Energy) | +15.3 | kcal/mol | Energy penalty for desolvating the ligand and pocket. |

Table 2: MD Simulation Stability Metrics (Exemplary Data)

Metric Average Value Interpretation
Protein Backbone RMSD 0.21 nm The protein structure is stable throughout the simulation.
Ligand Heavy Atom RMSD 0.15 nm The ligand remains stably bound in the initial docked pose.

| Key H-Bonds (e.g., MET793) | 85% Occupancy | A persistent and critical hydrogen bond is maintained. |

Visualization: Analysis Relationships

cluster_stability System Stability cluster_flexibility Structural Dynamics cluster_interaction Binding Energetics TRAJ MD Trajectory (100 ns) RMSD_PROT Protein RMSD TRAJ->RMSD_PROT RMSD_LIG Ligand RMSD TRAJ->RMSD_LIG RMSF Per-Residue RMSF TRAJ->RMSF HBOND H-Bond Occupancy TRAJ->HBOND MMGBSA MM/GBSA Calculation TRAJ->MMGBSA STABLE Conclusion: Stable Binding Pose RMSD_PROT->STABLE RMSD_LIG->STABLE FLEX Identify Flexible & Rigid Regions RMSF->FLEX AFFINITY Quantify Affinity & Key Interactions HBOND->AFFINITY MMGBSA->AFFINITY

Caption: Relationship between MD trajectory data and key analysis outputs.

Conclusion and Authoritative Outlook

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico characterization of a novel small molecule, this compound, against a plausible biological target, EGFR. By progressing from rapid, hypothesis-generating molecular docking to the dynamic and physically realistic environment of all-atom MD simulations, researchers can build a robust model of molecular interaction. The final analysis, including stability metrics and binding free energy calculations, provides a multi-faceted assessment of the compound's potential. This self-validating system, where the stability observed in MD corroborates the initial docking pose, lends high confidence to the resulting structural and energetic predictions. The insights gained from this workflow can directly inform lead optimization strategies, guide site-directed mutagenesis studies for target validation, and prioritize compounds for experimental validation, thereby serving as an indispensable component of the modern drug discovery pipeline.

References

  • Epidermal Growth Factor Receptor (EGFR) Signaling. Cusabio. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • GROMACS Tutorials. Justin A. Lemkul. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Chemical Reviews. [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • Development and testing of a general amber force field. Journal of Computational Chemistry. [Link]

  • Basics, types and applications of molecular docking: A review. ResearchGate. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Lund University. [Link]

  • The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]

  • A Review On Molecular Docking And Its Application. ResearchGate. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Generalized Amber Force Field (gaff). Open Babel. [Link]

  • Development of the third generation of the general AMBER force field (GAFF3): Significantly improve the accuracy of free energy calculations. American Chemical Society. [Link]

  • Epidermal growth factor receptor. Wikipedia. [Link]

  • The Art and Science of Molecular Docking. Annual Reviews. [Link]

  • Protein-Ligand Complex. MD Tutorials. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • GROMACS Protein Ligand Complex Simulations. William L. Jorgensen Research Group. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • From complex data to clear insights: visualizing molecular dynamics trajectories. Frontiers in Molecular Biosciences. [Link]

  • Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Galaxy Training!. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • AMBER Atom Types. Computational Chemistry Resources. [Link]

  • T020 · Analyzing molecular dynamics simulations. TeachOpenCADD. [Link]

  • Molecular Docking Simplified: Literature Review. Advances in Medical, Dental and Health Sciences. [Link]

  • A fast and high-quality charge model for the next generation general AMBER force field. The Journal of Chemical Physics. [Link]

  • Basic docking. Autodock Vina Documentation. [Link]

  • On-the-fly analysis of molecular dynamics simulation trajectories of proteins using the Bayesian inference method. AIP Publishing. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. PubMed. [Link]

  • Assessing the Performance of the MM/PBSA and MM/GBSA Methods. 1. The Accuracy of Binding Free Energy Calculations Based on Molecular Dynamics Simulations. ACS Publications. [Link]

  • Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation. Oreate AI Blog. [Link]

  • Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. YouTube. [Link]

  • In Silico Methods: A Comprehensive Guide for Beginners. YMER. [Link]

  • Tutorial 1 : A beginner's guide to in-silico drug discovery. YouTube. [Link]

  • A Guide to In Silico Drug Design. PubMed Central. [Link]

  • 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. PubChem. [Link]

Sources

Spectroscopic Characterization of 8-Bromo-7-fluoroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 8-Bromo-7-fluoroquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and materials science. As a novel compound, detailed structural elucidation is paramount for its application in drug development and other advanced material research. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the unambiguous identification and characterization of this molecule. Each section includes a detailed, field-tested protocol, a thorough explanation of the underlying scientific principles, and an analysis of plausible spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction

Quinolin-2(1H)-one and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] The introduction of halogen substituents, such as bromine and fluorine, into the quinolinone scaffold can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a molecule of interest due to the unique electronic properties conferred by the vicinal bromo and fluoro groups on the carbocyclic ring.

The precise characterization of such a molecule is the bedrock of any subsequent research and development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and understand the electronic environment of the compound. This guide provides a multi-faceted spectroscopic approach to the characterization of this compound, ensuring a high degree of confidence in its structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Principles of NMR for this compound

¹H NMR will reveal the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The protons on the quinolinone ring are expected to appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group, the nitrogen heteroatom, and the halogen substituents.[3]

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift will be indicative of its hybridization and electronic environment. The presence of electronegative atoms like bromine, fluorine, oxygen, and nitrogen will cause a downfield shift of the attached and nearby carbon atoms.[4]

¹⁹F NMR is a highly sensitive technique that will provide a single, sharp signal for the fluorine atom in this compound, with a chemical shift characteristic of its aromatic environment.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted NMR data for this compound, based on established principles and data from structurally similar compounds. The spectra are predicted for a solution in DMSO-d₆.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~11.90br s-1HN-H
~7.95dJ = 9.8 Hz1HH-4
~7.80dJ = 8.5 Hz1HH-5
~7.55tJ = 8.5 Hz1HH-6
~6.50dJ = 9.8 Hz1HH-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~161.0C-2
~152.0 (d, ¹JCF = 245 Hz)C-7
~139.5C-4
~138.0C-8a
~128.0 (d, ³JCF = 10 Hz)C-5
~125.0 (d, ⁴JCF = 4 Hz)C-4a
~122.0 (d, ²JCF = 20 Hz)C-6
~117.0C-3
~110.0 (d, ²JCF = 25 Hz)C-8

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicity
~ -125.0s
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum to check for sample concentration and purity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled pulse sequence. Acquire the spectrum with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum with a suitable spectral width centered around the expected chemical shift.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Data Interpretation

The broad singlet around 11.90 ppm in the ¹H NMR spectrum is characteristic of the N-H proton of the quinolinone ring. The two doublets at ~7.95 and ~6.50 ppm with a large coupling constant (~9.8 Hz) are indicative of the vicinal protons H-4 and H-3 on the pyridinone ring. The doublet and triplet in the aromatic region are assigned to the protons on the carbocyclic ring, with their splitting patterns and chemical shifts influenced by the bromo and fluoro substituents.

In the ¹³C NMR spectrum, the downfield signal at ~161.0 ppm is assigned to the carbonyl carbon (C-2). The carbon attached to the fluorine (C-7) will appear as a doublet with a large one-bond C-F coupling constant (~245 Hz). The other carbons on the fluorinated ring will also show smaller couplings to the fluorine atom. The carbon attached to the bromine (C-8) is expected to be in the range of 110-115 ppm.

The ¹⁹F NMR will show a single peak, confirming the presence of one fluorine atom in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C acquire_19F Acquire 19F Spectrum acquire_13C->acquire_19F ft Fourier Transform acquire_19F->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectra phase_baseline->reference interpret Structural Elucidation reference->interpret

NMR Spectroscopy Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Principles of MS for this compound

For this compound, the most important feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺). This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

Mass-to-Charge (m/z)Relative Abundance (%)Assignment
241/243~95 / 95[M]⁺
162100[M - Br]⁺
13440[M - Br - CO]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation and Parameters (EI-MS):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Record the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Data Interpretation

The mass spectrum will show a pair of peaks of almost equal intensity at m/z 241 and 243, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. The base peak is predicted to be at m/z 162, resulting from the loss of a bromine radical. Another significant fragment at m/z 134 would correspond to the subsequent loss of carbon monoxide (CO) from the [M - Br]⁺ ion.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_solution Prepare Dilute Solution introduce_sample Introduce Sample prepare_solution->introduce_sample ionize Electron Ionization (70 eV) introduce_sample->ionize analyze Mass Analysis ionize->analyze record_spectrum Record Mass Spectrum analyze->record_spectrum analyze_peaks Analyze Molecular Ion & Fragments record_spectrum->analyze_peaks confirm_structure Confirm Molecular Formula analyze_peaks->confirm_structure

Mass Spectrometry Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principles of FT-IR for this compound

The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. For this compound, key absorptions will include the N-H stretch, the C=O stretch of the amide, C=C stretches of the aromatic rings, and C-H stretches.

Predicted FT-IR Spectroscopy Data

Table 5: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3150-3000MediumN-H stretch
~1660StrongC=O stretch (amide)
1600-1450Medium-StrongC=C aromatic ring stretches
~1250StrongC-F stretch
~820StrongC-H out-of-plane bending
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

    • Press the mixture into a transparent disk using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment to subtract any atmospheric interference.

Data Interpretation

The broad absorption in the 3150-3000 cm⁻¹ region is indicative of the N-H stretching vibration. A strong, sharp peak around 1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the cyclic amide (lactam). The absorptions in the 1600-1450 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic rings. A strong band around 1250 cm⁻¹ can be attributed to the C-F stretching vibration.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind_sample Grind with KBr press_pellet Press into Pellet grind_sample->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet collect_background Collect Background Spectrum place_pellet->collect_background collect_sample Collect Sample Spectrum collect_background->collect_sample identify_peaks Identify Characteristic Peaks collect_sample->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups confirm_structure Confirm Structural Features assign_groups->confirm_structure

FT-IR Spectroscopy Workflow

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Principles of UV-Vis for this compound

The quinolinone core of this compound is a conjugated system, which will give rise to characteristic π → π* transitions in the UV region. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of substituents.

Predicted UV-Vis Spectroscopy Data

Table 6: Predicted UV-Visible Absorption Data (in Ethanol)

Solventλmax (nm)
Ethanol~230, ~280, ~330
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilution to a final concentration (typically in the micromolar range) that gives a maximum absorbance between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

Data Interpretation

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the quinolinone chromophore. The exact positions of the absorption maxima will be influenced by the bromo and fluoro substituents. The spectrum can be used for quantitative analysis and to confirm the presence of the conjugated quinolinone system.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_stock Prepare Stock Solution prepare_dilution Prepare Dilution prepare_stock->prepare_dilution fill_cuvettes Fill Reference & Sample Cuvettes prepare_dilution->fill_cuvettes place_in_spectrophotometer Place in Spectrophotometer fill_cuvettes->place_in_spectrophotometer record_spectrum Record Absorption Spectrum place_in_spectrophotometer->record_spectrum determine_lambda_max Determine λmax record_spectrum->determine_lambda_max confirm_chromophore Confirm Conjugated System determine_lambda_max->confirm_chromophore

UV-Vis Spectroscopy Workflow

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, MS, FT-IR, and UV-Vis spectroscopy. ¹H, ¹³C, and ¹⁹F NMR provide an unambiguous map of the molecular framework. Mass spectrometry confirms the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern. FT-IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy confirms the presence of the conjugated quinolinone system. Together, these techniques provide a robust and self-validating dataset for the definitive structural elucidation of this novel compound, which is a critical step for its further investigation in drug discovery and materials science.

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  • Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]

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  • UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. i-manager's Journal on Engineering and Technology. Available at: [Link]

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Methodological & Application

Synthesis and Derivatization of 8-Bromo-7-fluoroquinolin-2(1H)-one: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

The quinolin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The strategic introduction of halogen atoms, such as fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of the 8-Bromo-7-fluoroquinolin-2(1H)-one core and its subsequent derivatization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to explore this valuable chemical space for novel therapeutic agents.[2][3][4]

Part 1: Synthesis of the Core Scaffold: this compound

The construction of the quinolinone core is a foundational step. While numerous named reactions exist for quinoline synthesis, the Gould-Jacobs reaction provides a robust and reliable pathway for constructing the 4-hydroxyquinolin-2-one system from aniline precursors.[5] This protocol adapts that classical methodology for our specific target. The proposed synthesis begins with the preparation of the key intermediate, 2-bromo-3-fluoroaniline, which can be synthesized via a Sandmeyer reaction.[6][7][8]

1.1: Proposed Synthetic Pathway

The synthesis is envisioned as a multi-step process starting from a commercially available aniline, proceeding through a diazotization/bromination reaction, followed by condensation and thermal cyclization to build the heterocyclic core.

G A 2-Amino-3-fluorobenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HBr 2. CuBr (Sandmeyer Reaction) C 2-Bromo-3-fluoroaniline B->C Decarboxylation D Enamine Intermediate C->D Diethyl (ethoxymethylene)malonate Heat E Ethyl 8-bromo-7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate D->E Thermal Cyclization (e.g., Dowtherm A, 250°C) F This compound E->F 1. Saponification (NaOH) 2. Acidification & Decarboxylation

Caption: Proposed workflow for the synthesis of the core scaffold.

1.2: Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-3-fluoroaniline (via Sandmeyer Reaction)

  • Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[7][8][9] Using a copper(I) bromide catalyst ensures high fidelity for the bromination step.

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, 4.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt and decarboxylation.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-bromo-3-fluoroaniline.

Step 2: Gould-Jacobs Reaction and Cyclization

  • Rationale: This sequence builds the quinolinone ring. The initial condensation forms a vinylogous amide, which upon heating undergoes an intramolecular cyclization. A high-boiling, inert solvent like Dowtherm A is used to achieve the necessary temperature for efficient ring closure.

  • Condensation: Combine 2-bromo-3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) in a round-bottom flask. Heat the mixture at 120-130°C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under an inert atmosphere (e.g., Nitrogen) for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture. The cyclized product, an ethyl carboxylate derivative, will often precipitate. Dilute the mixture with hexane, and collect the solid by vacuum filtration. Wash the solid thoroughly with hexane and then diethyl ether to remove the solvent.

Step 3: Saponification and Decarboxylation

  • Rationale: The final step removes the ester group at the C3 position. Saponification with a strong base hydrolyzes the ester to a carboxylate salt. Subsequent acidification protonates the carboxylate, forming a carboxylic acid which readily decarboxylates upon heating to yield the final product.

  • Saponification: Suspend the crude ethyl ester from the previous step in a 10% aqueous sodium hydroxide (NaOH) solution. Heat the mixture to reflux for 2-4 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Acidification & Decarboxylation: Cool the solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

  • Heat the acidic mixture to 80-90°C for 1 hour to drive the decarboxylation.

  • Purification: Cool the mixture to room temperature. Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of water, followed by a small amount of cold ethanol. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Part 2: Palladium-Catalyzed Derivatization at the C8-Position

The C8-bromo substituent is an ideal handle for introducing a wide array of functional groups using palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

2.1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester.[10][11][12]

cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)L₂(R) pd_ox->pd_trans Transmetalation (R-B(OR)₂ + Base) pd_trans->pd0 Reductive Elimination product Product (Ar-R) pd_trans->product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and heat the reaction mixture at 80-110°C for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel) or preparative HPLC to obtain the desired 8-aryl-7-fluoroquinolin-2(1H)-one derivative.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid PartnerCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O9088-96
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O11075-85
4Thiophene-2-boronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O10080-90
2.2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[13][14] The choice of ligand is critical for high efficiency.

cluster_0 Catalytic Cycle pd0 Pd(0)L pd_ox Ar-Pd(II)L(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_amide Ar-Pd(II)L(NR¹R²) pd_ox->pd_amide Amine Coordination & Deprotonation (R¹R²NH + Base) pd_amide->pd0 Reductive Elimination product Product (Ar-NR¹R²) pd_amide->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2.2.1: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 0.05 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4 eq) to an oven-dried reaction vial.

  • Add the desired amine (1.1-1.3 eq).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vial and heat the reaction mixture at 90-120°C for 6-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel) to yield the 8-amino-7-fluoroquinolin-2(1H)-one derivative.

Table 2: Illustrative Buchwald-Hartwig Amination Reactions

EntryAmine PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11080-92
2AnilinePd₂(dba)₃ / BrettPhosLHMDSDioxane10075-88
3BenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH10070-85
4PiperidinePd₂(dba)₃ / XPhosNaOtBuToluene11085-95
2.3: Sonogashira Coupling (C-C Triple Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and copper(I).[15][16][17]

cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_ox Ar-Pd(II)L₂(X) Pd0->Pd_ox Oxidative Addition Pd_ox->Pd0 Reductive Elimination Pd_ox->Pd0 Transmetalation from Cu Cycle CuX Cu(I)X Cu_alk Cu(I)-C≡C-R CuX->Cu_alk Alkyne H-C≡C-R + Base Alkyne->CuX

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Protocol 2.3.1: General Procedure for Sonogashira Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., copper(I) iodide (CuI), 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) for 2-12 hours until completion is indicated by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the product by column chromatography (silica gel) to afford the 8-alkynyl-7-fluoroquinolin-2(1H)-one derivative.

Table 3: Illustrative Sonogashira Coupling Reactions

EntryAlkyne PartnerPd CatalystBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂Et₃NTHF2590-98
2TrimethylsilylacetylenePd(PPh₃)₄DIPEADMF5085-95
3Propargyl alcoholPd(PPh₃)₂Cl₂Et₃NTHF4088-96
41-HeptynePd(PPh₃)₂Cl₂Et₃NDMF6082-90

References

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The Strategic Application of 8-Bromo-7-fluoroquinolin-2(1H)-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2(1H)-one Scaffold as a Privileged Structure

The quinolin-2(1H)-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] This heterocyclic system is the foundation for numerous therapeutic agents, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The true power of this scaffold lies in its synthetic tractability; the quinoline ring system is amenable to functionalization, allowing for the fine-tuning of its physicochemical and biological properties. This adaptability makes it an invaluable platform for the development of novel therapeutics. This guide focuses on a particularly promising derivative: 8-Bromo-7-fluoroquinolin-2(1H)-one, a building block poised for the synthesis of next-generation targeted therapies.

Physicochemical Properties and Structural Data

This compound (CAS: 1001322-86-6) is a halogenated derivative of the quinolin-2(1H)-one core.[2][3] The strategic placement of the bromine and fluorine atoms significantly influences its reactivity and potential biological interactions. The bromine atom at the 8-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.

PropertyValueReference
CAS Number 1001322-86-6[2][3]
Molecular Formula C₉H₅BrFNO[3]
Molecular Weight 242.05 g/mol [3][4]
Appearance Likely a solidInferred
Purity Commercially available up to 98%[3]

A 2024 study in the Journal of Structural Chemistry on halogenated N-methylquinoline-2-ones provides insights into the intermolecular interactions and crystal packing of similar structures, which can be crucial for understanding the solid-state properties and designing derivatives of this compound.[5]

Synthetic Pathways and Methodologies

Proposed Synthesis of this compound

A potential synthetic route could start from 2-bromo-3-fluoroaniline, which would undergo a condensation reaction with a three-carbon synthon, such as diethyl malonate, followed by a cyclization reaction. The Gould-Jacobs reaction is a well-established method for constructing the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the quinolin-4(1H)-one. A subsequent dehydroxylation or modification would be necessary to arrive at the desired quinolin-2(1H)-one.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is the key to the synthetic utility of this compound, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[1][6] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[1]

  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[7] This reaction is instrumental in synthesizing aryl amines, which are prevalent in many biologically active molecules.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

  • Solvent Addition: Add an anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane).

  • Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography to obtain the desired 8-amino-7-fluoroquinolin-2(1H)-one derivative.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OA_complex Pd(II) Complex Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex Amine-Pd(II) Complex OA_complex->Amine_complex Amine Coordination Amido_complex Amido-Pd(II) Complex Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Product: Ar-NR2)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound are of significant interest for screening in various drug discovery programs. The quinolinone scaffold itself has been associated with a broad range of biological activities.

Anticancer Potential

Numerous quinoline and quinolinone derivatives have demonstrated potent anticancer activity.[8] Brominated 8-substituted quinolines, in particular, have shown strong antiproliferative effects against various cancer cell lines.[8] The mechanism of action for many of these compounds involves the inhibition of key cellular targets such as topoisomerases and protein kinases. The ability to diversify the 8-position of the quinolinone core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific cancer targets.

Antibacterial and Antifungal Activity

The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of the quinoline scaffold. The introduction of a fluorine atom can enhance the antibacterial activity by improving the inhibition of bacterial DNA gyrase.[9] Derivatives of this compound could be explored for the development of novel antibacterial agents, potentially overcoming existing resistance mechanisms. Furthermore, new synthetic tricyclic flavonoids derived from bromo-chromanones have shown promising antibacterial and antifungal properties.[10]

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its strategic halogenation provides a reactive handle for the introduction of diverse chemical functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. The inherent biological potential of the quinolin-2(1H)-one scaffold, coupled with the advantageous properties imparted by the fluorine substituent, makes this compound a prime candidate for the synthesis of novel therapeutic agents with potential applications in oncology, infectious diseases, and beyond. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising scaffold in their drug development endeavors.

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  • PubMed. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PubMed. Accessed January 19, 2026.
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  • PubMed. Structural comparison of five new halogenated dihydroquinoline-4(1 H)-ones. PubMed. Published November 5, 2020.
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Application Notes & Protocols: 8-Bromo-7-fluoroquinolin-2(1H)-one as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinolin-2(1H)-one Scaffold in Modern Drug Discovery

The quinolin-2(1H)-one core is a privileged heterocyclic scaffold, forming the structural foundation of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing targeted therapeutics. Derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this core is therefore a central focus in medicinal chemistry programs aimed at developing novel therapeutic agents.

This guide focuses on 8-Bromo-7-fluoroquinolin-2(1H)-one , a highly versatile intermediate designed for efficient molecular elaboration. The key to its utility lies in its distinct structural features:

  • The C8-Bromine Atom: This serves as a robust and highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen-based substituents.

  • The C7-Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties.[3] It can enhance metabolic stability by blocking potential sites of oxidative metabolism, alter lipophilicity, and influence the pKa of nearby functionalities, thereby improving pharmacokinetic profiles and target-binding affinity.

  • The Quinolinone Core: This established pharmacophore provides a solid foundation for building molecules with potential for kinase inhibition, antibacterial activity, or other therapeutic applications.[4]

This document provides detailed application notes, mechanistic insights, and step-by-step protocols for leveraging this compound in key synthetic transformations, primarily the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Physicochemical & Structural Data

A foundational understanding of the intermediate's properties is critical for experimental design.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 1001322-86-6[5][6]
Molecular Formula C₉H₅BrFNO[6][7]
Molecular Weight 242.05 g/mol [6]
Appearance Typically an off-white to light brown solidGeneric
InChI Key ZFVLXWUHSUHDGG-UHFFFAOYSA-N[5]

Key Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 8-position is the primary site for synthetic diversification. Its reactivity is well-suited for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl structures.[8][9] In the context of drug discovery, this transformation is instrumental for accessing derivatives where an aryl or heteroaryl "cap" group is appended to the quinolinone core, a common motif in kinase inhibitors.[1]

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is key to troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: (1) Oxidative Addition of the aryl bromide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[9] The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[8]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Intermediate L₂Pd(II)(Ar)(R') oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-R' transmetalation->product aryl_halide Ar-X (Substrate) aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is adapted from established procedures for structurally similar 8-bromoquinolinones and serves as a robust starting point for optimization.[1][4]

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 eq.), followed by the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v).

    • Scientist's Note: The use of a phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The aqueous solvent system is often crucial for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 8-aryl-7-fluoroquinolin-2(1H)-one product.

Arylboronic Acid PartnerExpected Product StructurePotential Application Area
Phenylboronic acid7-Fluoro-8-phenylquinolin-2(1H)-oneCore scaffold development
4-Methoxyphenylboronic acid7-Fluoro-8-(4-methoxyphenyl)quinolin-2(1H)-oneModulating electronics/solubility
Pyridine-3-boronic acid7-Fluoro-8-(pyridin-3-yl)quinolin-2(1H)-oneKinase hinge-binding motifs
Thiophene-2-boronic acid7-Fluoro-8-(thiophen-2-yl)quinolin-2(1H)-oneBioisosteric replacement
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method to form C-N bonds.[10][11] This reaction is indispensable for synthesizing compounds where a nitrogen-containing group is directly attached to the quinolinone core, a key feature in many pharmacologically active molecules.

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. The key steps involve: (1) Oxidative Addition of the aryl bromide to Pd(0), (2) Amine Coordination and Deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide) to form a palladium-amido complex, and (3) Reductive Elimination to forge the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required to promote the challenging reductive elimination step, especially with less nucleophilic amines.[12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex L₂Pd(II)(Ar)(X) pd0->oxidative_addition Oxidative Addition amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NR¹R²) oxidative_addition->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product aryl_halide Ar-X (Substrate) aryl_halide->oxidative_addition amine HNR¹R² + Base amine->amido_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

This protocol is based on modern Buchwald-Hartwig conditions and provides a reliable method for coupling a range of amines.[4][13]

  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the appropriate amine (1.1-1.5 eq.), a strong base such as sodium tert-butoxide or LHMDS (1.5-2.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), and the phosphine ligand (e.g., RuPhos, XPhos, 0.04-0.10 eq.).

    • Scientist's Note: The use of a strong, sterically hindered base is crucial to deprotonate the amine without competing as a nucleophile. Pre-catalysts like Pd₂(dba)₃ are stable sources of Pd(0). The ligand-to-palladium ratio is often critical and may require optimization.

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 90-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate or dichloromethane and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-7-fluoroquinolin-2(1H)-one derivative.

Integrated Synthetic Workflow

The power of this compound lies in its ability to serve as a common precursor to two distinct and extensive libraries of compounds, enabling rapid exploration of the chemical space around the quinolinone scaffold.

Synthetic_Workflow Synthetic Diversification Workflow start This compound (Starting Intermediate) suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, HNR¹R²) start->buchwald library_C Library of C-C Coupled Products (e.g., 8-Aryl Derivatives) suzuki->library_C Access to Biaryl Scaffolds library_N Library of C-N Coupled Products (e.g., 8-Amino Derivatives) buchwald->library_N Access to Arylamine Scaffolds

Caption: High-level workflow for diversifying the starting intermediate.

Conclusion

This compound is a strategically designed synthetic intermediate of significant value to researchers in medicinal chemistry and drug development. Its C8-bromo functionality provides a reliable anchor point for robust and versatile palladium-catalyzed cross-coupling reactions, while the C7-fluoro substituent offers a means to fine-tune the pharmacokinetic properties of the final compounds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for scientists to efficiently synthesize diverse libraries of novel quinolinone derivatives, thereby accelerating the identification and optimization of new therapeutic lead compounds.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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  • PubChemLite. (n.d.). 8-bromo-7-fluoroquinoline hydrochloride (C9H5BrFN). Retrieved from [Link]

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  • ResearchGate. (2016). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Retrieved from [Link]

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

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  • Hsieh, M. Y., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(21), 4929-4943. Available at: [Link]

  • Chemistry Corner. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Sreeshma, S., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 89(1), 540-549. Available at: [Link]

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  • ResearchGate. (2012). Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. Retrieved from [Link]

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Application Notes and Protocols: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 8-Bromo-Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinolone Functionalization

The quinolone scaffold is a cornerstone in medicinal chemistry and materials science. As a "privileged structure," its derivatives are integral to a multitude of therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinolone core is therefore a critical endeavor in the pursuit of novel drug candidates and advanced materials. Among the various positions on the quinolone ring, the C8 position presents a unique vector for structural modification. Palladium-catalyzed cross-coupling reactions stand as a powerful and versatile methodology for the precise installation of diverse functionalities at this position, starting from the readily accessible 8-bromo-quinolone precursors.[1][2]

This comprehensive guide provides detailed protocols and expert insights into the experimental setup for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions of 8-bromo-quinolones. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the critical role of the base and solvent system, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.

Core Principles: Understanding the Catalytic Landscape

Palladium-catalyzed cross-coupling reactions are transformative C-C and C-heteroatom bond-forming processes.[3] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation (in the case of Suzuki and Sonogashira) or migratory insertion (for Heck), and finally, reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.

A critical consideration when working with nitrogen-containing heterocycles like quinolones is the potential for the lone pair on the nitrogen atom to coordinate to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, resulting in low reaction yields.[4] The judicious selection of bulky, electron-rich ligands is paramount to mitigate these undesired interactions and promote the desired catalytic turnover.[4]

Experimental Workflows & Protocols

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl structures, coupling an organohalide with an organoboron compound.[5] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][3]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O90-110>90A standard and reliable system for simple aryl couplings.[1][2]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-11085-95Generally high yields are achieved with electron-rich boronic acids.
34-Trifluoromethylphenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene10080-90Bulky monophosphine ligands are effective for more challenging substrates.[2]
42-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10075-85Cesium carbonate can be a more effective base for heteroaryl couplings.

Materials:

  • 8-Bromo-quinolone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 8-bromo-quinolone, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[6]

  • Add the degassed toluene and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Crafting C(sp²)-C(sp) Bonds

The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, reacting an aryl halide with a terminal alkyne.[7] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base.[7]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF50-6585-95A classic and highly effective system for Sonogashira couplings.[2]
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene60>90The TMS group can be readily removed post-coupling to yield the terminal alkyne.
31-HexynePd(OAc)₂ / PPh₃ / CuIPiperidineDMF7080-90DMF can be a good solvent choice for less soluble substrates.
4Propargyl alcoholPd(dppf)Cl₂ / CuITriethylamineAcetonitrile6075-85Tolerates functional groups like hydroxyls on the alkyne partner.

Materials:

  • 8-Bromo-quinolone (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (NEt₃) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add 8-bromo-quinolone, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed THF, followed by triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-65 °C, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Heck Reaction: Accessing Alkenylated Quinolones

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[8][9] A key feature of the Heck reaction is its excellent trans selectivity in many cases.[9]

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Observations
1StyrenePd(OAc)₂ / PPh₃TriethylamineDMF100-12070-85A standard protocol for the arylation of styrenes.[2]
2n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP120-14080-90More electron-rich phosphine ligands can improve yields.
3AcrylonitrilePd(dppf)Cl₂NaOAcDMA11075-85Polar aprotic solvents are commonly used in Heck reactions.
4CyclohexenePd(OAc)₂Ag₂CO₃Toluene10060-70Silver salts can act as halide scavengers, sometimes improving reaction efficiency.

Materials:

  • 8-Bromo-quinolone (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (NEt₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine 8-bromo-quinolone, Pd(OAc)₂, PPh₃, and anhydrous DMF.

  • Add triethylamine and styrene to the mixture.

  • Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reagents: 8-Bromo-quinolone Coupling Partner Catalyst & Base Flask Add to Oven-Dried Schlenk Flask Reagents->Flask Inert Evacuate & Backfill with Ar/N₂ (3x) Flask->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir (Specified Temp) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition (Ar-Br) PdII_Coupled Ar-Pd(II)L₂-R PdII_Aryl->PdII_Coupled Transmetalation (R-B(OH)₂ + Base) Product Ar-R PdII_Coupled->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. Low yields in palladium-catalyzed couplings of quinolines are a common issue.[6] Here are some field-proven insights for troubleshooting:

  • Catalyst Inhibition: As previously mentioned, the quinoline nitrogen can be problematic. If yields are consistently low, consider screening a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] These can shield the palladium center and promote the desired catalytic activity.

  • Reagent Integrity: Boronic acids are susceptible to degradation, particularly protodeboronation. Ensure your boronic acid is of high purity and has been stored correctly. It is often beneficial to use a slight excess (1.2-1.5 equivalents).

  • Inert Atmosphere is Crucial: Palladium(0) catalysts are highly sensitive to oxygen.[6] Ensure your solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Base Selection: The choice of base is not trivial. While K₂CO₃ is a good starting point for many Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive substrates. For Sonogashira reactions, an amine base is essential, and its choice can impact reaction rates.

  • Homocoupling Side Reaction: The unwanted coupling of two boronic acid molecules can be a significant side reaction in Suzuki couplings.[6] This is often exacerbated by the presence of oxygen. Thorough degassing and potentially lowering the reaction temperature can help minimize this pathway.[6]

Conclusion

The palladium-catalyzed cross-coupling of 8-bromo-quinolones is a powerful and versatile strategy for the synthesis of novel functionalized molecules. By understanding the underlying principles of the catalytic cycles and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably and efficiently access a diverse range of 8-substituted quinolones. The protocols and insights provided herein serve as a robust foundation for the successful implementation of these critical transformations in drug discovery and materials science.

References

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  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the pharmaceutical, agrochemical, and electronic industries.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The targeted functionalization of this privileged heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, prized for its mild reaction conditions, broad substrate scope, and exceptional functional group tolerance.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura reaction to 8-Bromo-7-fluoroquinolin-2(1H)-one. The presence of a bromine atom at the C8 position offers a prime reactive handle for palladium-catalyzed cross-coupling, enabling the introduction of a diverse array of aryl and heteroaryl substituents.[4] The insights and protocols detailed herein are designed to facilitate the synthesis of novel 8-substituted quinolinone derivatives for screening in drug discovery programs.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new Pd(II) intermediate.[5][7]

  • Transmetalation : This key step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium(II) center.[8] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[9][10] The halide on the palladium complex is then exchanged for the organic substituent from the boronate.

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex are coupled, forming the new carbon-carbon bond of the desired product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]

Below is a diagram illustrating this catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Trans Ar-Pd(II)L2-Ar' OxAdd->Trans Trans->Pd0 Product Ar-Ar' (Coupled Product) ArX Ar-X (this compound) ArB Ar'-B(OR)2 (Boronic Acid/Ester) Base Base (e.g., K2CO3) caption Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several key parameters. The choice of catalyst, ligand, base, and solvent system must be carefully considered to achieve optimal yields and minimize side reactions. For a substrate like this compound, the electronic properties of the quinolinone ring and the presence of the fluorine atom can influence reactivity.

Parameter Recommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand. These are commonly used and effective catalysts. Pd(PPh₃)₄ is often used directly, while Pd₂(dba)₃ requires an external phosphine ligand. Pd(dppf)Cl₂ is an air-stable precatalyst that is convenient to handle.[9]
Ligand Triphenylphosphine (PPh₃), XPhos, or SPhos. The ligand stabilizes the palladium center and modulates its reactivity.[6] For heteroaromatic substrates, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄. An inorganic base is essential to activate the boronic acid for transmetalation.[8][11] Carbonates are generally effective and cost-efficient. The choice of base can significantly impact the reaction rate and yield.[11]
Solvent 1,4-Dioxane/Water, Toluene/Water, or DMF/Water mixtures. A mixture of an organic solvent and water is often optimal.[1][11] The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
Temperature 70-100 °C. The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1] The optimal temperature will depend on the specific substrates and catalyst system used.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid. It is intended as a starting point and may require optimization for specific substrates.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, and base in a Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Add degassed 1,4-dioxane and water. inert->solvent reaction Reaction: Heat to 80-90°C with vigorous stirring for 12-18 hours. solvent->reaction monitor Monitor Progress: TLC or LC-MS analysis. reaction->monitor workup Aqueous Workup: Cool, dilute with ethyl acetate, wash with water and brine. monitor->workup Upon completion dry Drying and Concentration: Dry organic layer over Na2SO4, filter, and concentrate. workup->dry purify Purification: Flash column chromatography on silica gel. dry->purify end End: Pure Product purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Procedure:
  • Reaction Setup : To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and potassium carbonate (2.0 mmol).[12]

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure the reaction is performed under anaerobic conditions.[1]

  • Solvent Addition : To the flask, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously for 12-18 hours.[12]

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.[12]

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-7-fluoroquinolin-2(1H)-one product.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and adaptable method for the synthesis of novel 8-aryl-7-fluoroquinolin-2(1H)-one derivatives. The protocol detailed in this application note provides a robust starting point for the generation of compound libraries for high-throughput screening in drug discovery. Further optimization of reaction conditions, potentially aided by modern high-throughput experimentation and machine learning approaches, can lead to even more efficient and general protocols.[13][14][15] The resulting functionalized quinolinone scaffolds hold significant promise for the development of next-generation therapeutics.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Principles of the Suzuki Coupling Reaction. (2023). Encyclopedia.pub. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Science. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). PubMed. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 8-Bromo-7-fluoroquinolin-2(1H)-one. This transformation is a cornerstone of modern medicinal chemistry, enabling the crucial formation of a carbon-nitrogen bond at the C8 position of the quinolinone scaffold. Such modifications are pivotal in the synthesis of novel pharmaceutical candidates, as the introduction of diverse amino functionalities can significantly modulate biological activity. This document offers a deep dive into the reaction's mechanism, practical experimental procedures, optimization strategies, and characterization of the resulting 8-amino-7-fluoroquinolin-2(1H)-one derivatives.

Introduction: The Strategic Importance of C-N Bond Formation

The quinolinone motif is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutics. The ability to functionalize this core structure is paramount for developing new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination, a Nobel Prize-winning reaction, has revolutionized the synthesis of arylamines from aryl halides under relatively mild conditions, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[1][2]

The substrate, this compound, presents a unique synthetic challenge and opportunity. The electron-withdrawing nature of the fluorine atom and the quinolinone ring can influence the reactivity of the C-Br bond. However, successful amination provides a direct route to a diverse library of compounds for structure-activity relationship (SAR) studies. This guide will equip researchers with the foundational knowledge and practical steps to successfully employ this powerful reaction on this specific substrate.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization. The key steps are:

  • Oxidative Addition: A low-valent Pd(0) species inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the reductive elimination steps, preventing catalyst decomposition and promoting high reaction rates.[3]

Buchwald_Hartwig_Catalytic_Cycle A Pd(0)L_n B Oxidative Addition C Ar-Pd(II)(L_n)-Br B->C Ar-Br D Ligand Exchange (Amine Coordination) E [Ar-Pd(II)(L_n)(R2NH)]+Br- D->E R2NH F Deprotonation (Base) G Ar-Pd(II)(L_n)-NR2 F->G -HBr H Reductive Elimination H->A Ar-NR2 Product 8-(R2N)-7-fluoroquinolin-2(1H)-one ArBr This compound Amine R2NH Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are based on established procedures for the Buchwald-Hartwig amination of similar bromoquinolinone scaffolds and are intended as a robust starting point for optimization.[4]

Materials and Reagents
ReagentSuggested GradeSupplier ExampleNotes
This compound>95%CommercialEnsure purity by NMR or LC-MS before use.
Amine (Primary or Secondary)>98%CommercialA wide variety of aliphatic and aromatic amines can be used.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercialA common and relatively air-stable palladium precursor.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercialAn alternative Pd(0) source, often used for more challenging couplings.
RuPhos>98%CommercialA bulky, electron-rich phosphine ligand, often effective for heteroaromatic substrates.
XPhos>98%CommercialAnother versatile biarylphosphine ligand with broad applicability.
Sodium tert-butoxide (NaOtBu)>97%CommercialA strong, non-nucleophilic base. Handle under an inert atmosphere.
Cesium Carbonate (Cs₂CO₃)>99%CommercialA milder base, sometimes beneficial for substrates with base-sensitive functional groups.
TolueneAnhydrousCommercialEnsure the solvent is thoroughly degassed before use to prevent catalyst oxidation.
1,4-DioxaneAnhydrousCommercialAn alternative solvent, also requires degassing.
General Protocol for the Amination of this compound

This procedure is a representative example for the coupling with a generic secondary amine.

  • Reaction Setup:

    • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and RuPhos (0.04 equiv.) in a small amount of anhydrous, degassed toluene.

    • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Reaction Execution:

    • Add anhydrous, degassed toluene to the Schlenk tube containing the solids to achieve a final concentration of approximately 0.1 M with respect to the starting quinolinone.

    • Add the pre-mixed catalyst solution to the reaction mixture via syringe.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and palladium black. Wash the celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-7-fluoroquinolin-2(1H)-one.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents Weigh Reagents: - this compound - Amine - Base setup Combine Reagents under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution: - Pd Source + Ligand - Anhydrous, Degassed Solvent catalyst->setup heating Heat and Stir (100-110 °C) setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Cool, Dilute, and Filter monitoring->workup Reaction Complete concentration Concentrate under Reduced Pressure workup->concentration chromatography Flash Column Chromatography concentration->chromatography characterization Characterize Pure Product chromatography->characterization

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Optimization and Troubleshooting

While the general protocol provides a solid starting point, optimization is often necessary to achieve high yields and purity.

ParameterConsiderations and Optimization Strategies
Catalyst/Ligand The choice of ligand is critical. For electron-deficient heteroaromatic systems, bulky biarylphosphine ligands like RuPhos or XPhos are often superior. If the reaction is sluggish, screening other ligands (e.g., BrettPhos, SPhos) may be beneficial. Pre-formed palladium catalysts can also improve reproducibility.[3]
Base Sodium tert-butoxide is a common choice for its high reactivity. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be necessary, although this may require higher reaction temperatures or longer reaction times.[5]
Solvent Toluene and 1,4-dioxane are the most common solvents. The choice can influence reaction rates and solubility of the reagents. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
Temperature Typical reaction temperatures range from 80 to 120 °C. Lower temperatures may be possible with highly active catalyst systems. If side reactions or decomposition are observed, lowering the temperature should be explored.
Side Reactions A common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This can be minimized by careful selection of the ligand and ensuring an efficient reaction rate for the desired amination. Another potential issue is the formation of diarylated amine byproducts, which can be suppressed by using a slight excess of the amine.

Characterization of the Aminated Product

The successful synthesis of the 8-amino-7-fluoroquinolin-2(1H)-one product should be confirmed by a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the incorporation of the amine and the disappearance of the C-Br bond, with characteristic shifts in the aromatic region of the quinolinone core.

  • Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful coupling.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final compound.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 8-amino-7-fluoroquinolin-2(1H)-one derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate a wide array of novel compounds for further investigation in drug discovery and development programs. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important transformation.

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 2008. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 2020. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 2021. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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Application Notes and Protocols for High-Throughput Screening of 8-Bromo-7-fluoroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Novel Quinolones

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific analog, 8-Bromo-7-fluoroquinolin-2(1H)-one, and its derivatives represent a promising, yet underexplored, chemical space for the discovery of novel therapeutic agents. High-throughput screening (HTS) provides the technological framework to rapidly interrogate large libraries of these analogs against a multitude of biological targets and cellular phenotypes, thereby accelerating the identification of lead compounds for drug development.

This comprehensive guide provides detailed application notes and protocols for establishing robust HTS campaigns tailored to the discovery of bioactive this compound analogs. We will delve into the rationale behind assay selection, present detailed experimental workflows for both biochemical and cell-based screening, and discuss the critical aspects of data analysis and hit validation.

Strategic Considerations for Assay Selection

The design of an effective HTS campaign hinges on the selection of appropriate assays. Given the structural similarities of the this compound core to known inhibitors of various enzyme families, a multi-pronged screening approach is recommended. This includes both target-based biochemical assays and broader phenotypic cell-based assays.[1][2][3]

Biochemical Assays: These assays are indispensable for identifying direct interactions between the compound library and purified biological targets.[4] Based on the known activities of related quinolinone and hydroxyquinoline scaffolds, promising initial targets include:

  • Protein Kinases: Many quinolinone derivatives are known to inhibit protein kinases, making this a primary target class to investigate.[5]

  • Poly(ADP-ribose) Polymerases (PARPs): The quinolinone core is present in some known PARP inhibitors, suggesting this as a valuable avenue for exploration.[6][7][8]

  • Histone Demethylases (KDMs): Notably, 8-hydroxyquinolines have been identified as inhibitors of JMJD2 (KDM4) family of histone demethylases through HTS, making this a highly relevant target class for the subject analogs.[9][10][11][12][13]

Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating the effects of compounds on living cells.[] This allows for the discovery of compounds that modulate cellular pathways through various mechanisms, including those with unknown targets. Key cell-based assays include:

  • Phenotypic Screening: This approach identifies compounds that induce a desired cellular phenotype, such as cancer cell death or modulation of a specific signaling pathway, without a priori knowledge of the molecular target.[1][2][3][15]

  • Cytotoxicity Profiling: It is crucial to assess the general toxicity of the compound library early in the screening process to eliminate non-specific cytotoxic compounds and prioritize those with a desirable therapeutic window.[16][17]

Below is a logical workflow for an HTS campaign for this compound analogs.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Biochemical Assays Biochemical Assays Dose-Response Analysis Dose-Response Analysis Biochemical Assays->Dose-Response Analysis Cell-Based Assays Cell-Based Assays Cell-Based Assays->Dose-Response Analysis Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Cytotoxicity Profiling Cytotoxicity Profiling Orthogonal Assays->Cytotoxicity Profiling SAR Studies SAR Studies Cytotoxicity Profiling->SAR Studies Mechanism of Action Mechanism of Action SAR Studies->Mechanism of Action Compound Library Compound Library Compound Library->Biochemical Assays Target-Based Compound Library->Cell-Based Assays Phenotypic

Caption: A generalized HTS workflow for this compound analogs.

Biochemical Screening Protocols

AlphaScreen Assay for Protein Kinase Inhibition

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay suitable for HTS of enzyme inhibitors.[18][19][20][21]

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a protein kinase. Streptavidin-coated Donor beads bind to the biotinylated peptide, and antibody-coated Acceptor beads recognize the phosphorylated motif. When a phosphorylation event occurs, the beads are brought into proximity, and excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, resulting in a chemiluminescent signal at 520-620 nm. Inhibitors of the kinase will prevent this interaction, leading to a decrease in signal.[5][18]

AlphaScreen_Kinase cluster_0 No Inhibition cluster_1 Signal Generation cluster_2 Inhibition cluster_3 No Signal Donor Donor Bead Substrate Biotin-Substrate-P Donor->Substrate Binds Biotin Acceptor Acceptor Bead Acceptor->Substrate Binds P-Substrate Kinase Kinase ATP ATP Excitation (680nm) Excitation (680nm) Singlet Oxygen Singlet Oxygen Excitation (680nm)->Singlet Oxygen Emission (520-620nm) Emission (520-620nm) Singlet Oxygen->Emission (520-620nm) Donor_i Donor Bead Substrate_i Biotin-Substrate Donor_i->Substrate_i Binds Biotin Acceptor_i Acceptor Bead Kinase_i Kinase Inhibitor Inhibitor Inhibitor->Kinase_i No Proximity No Proximity -> No Signal

Caption: Principle of the AlphaScreen kinase inhibition assay.

Protocol: 384-Well Format

  • Compound Plating: Dispense 50 nL of test compounds (in DMSO) into a 384-well low-volume assay plate.

  • Kinase Reaction:

    • Add 5 µL of 2X kinase solution (in kinase buffer).

    • Add 5 µL of 2X biotinylated substrate and ATP solution (in kinase buffer).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of 1X AlphaScreen detection mix (containing Streptavidin-Donor beads and anti-phospho-antibody Acceptor beads in detection buffer).

    • Incubate for 60 minutes at room temperature in the dark.

  • Read Plate: Measure the AlphaScreen signal on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

ParameterExample Concentration
Kinase1-5 nM
Biotinylated Substrate50 nM
ATP10 µM
Donor/Acceptor Beads20 µg/mL
TR-FRET Assay for PARP Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS, offering an excellent signal-to-background ratio by minimizing interference from compound autofluorescence.[22][23][24][25][26]

Principle: This assay measures the formation of poly(ADP-ribose) (pADPr) by PARP enzymes. A terbium (Tb)-labeled anti-pADPr antibody serves as the FRET donor, and a fluorescently labeled NAD+ analog or a pADPr-binding protein can be used as the acceptor. When pADPr is formed, the donor and acceptor are brought into close proximity, resulting in energy transfer from the excited terbium to the acceptor, which then emits light at a specific wavelength.[7]

Protocol: 384-Well Format

  • Compound Plating: Dispense 50 nL of test compounds into a 384-well assay plate.

  • PARP Reaction:

    • Add 5 µL of 2X PARP enzyme and activated DNA solution (in PARP buffer).

    • Add 5 µL of 2X NAD+ solution (in PARP buffer).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of 2X TR-FRET detection mix (containing Tb-anti-pADPr antibody and acceptor molecule in detection buffer).

    • Incubate for 60 minutes to 4 hours at room temperature.

  • Read Plate: Measure the TR-FRET signal (emission at two wavelengths) on a compatible plate reader after a time delay.

Data Analysis: Calculate the ratio of acceptor to donor emission and then determine the percent inhibition.

ParameterExample Concentration
PARP1 Enzyme0.5-2 nM
Activated DNA1 µg/mL
NAD+10-50 µM
Tb-anti-pADPr Antibody1-2 nM
Biochemical Assay for Histone Demethylase (KDM) Inhibition

A formaldehyde dehydrogenase (FDH)-coupled assay is a common method for monitoring the activity of histone demethylases that produce formaldehyde as a byproduct.[10]

Principle: The demethylation of a methylated histone peptide substrate by a KDM releases formaldehyde. In a coupled reaction, FDH oxidizes the formaldehyde, which is coupled to the reduction of NAD+ to NADH. The increase in NADH can be monitored by an increase in fluorescence.[10][11]

Protocol: 384-Well Format

  • Compound Plating: Dispense 50 nL of test compounds into a 384-well UV-transparent assay plate.

  • KDM Reaction:

    • Prepare a reaction mix containing KDM enzyme, methylated histone peptide substrate, α-ketoglutarate, ascorbate, and (NH₄)₂Fe(SO₄)₂ in assay buffer.

    • Add 10 µL of the reaction mix to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add 10 µL of a detection mix containing FDH and NAD+.

    • Incubate for 15-30 minutes at 37°C.

  • Read Plate: Measure the fluorescence of NADH (Excitation: ~340 nm, Emission: ~460 nm).

Data Analysis: Calculate the percent inhibition based on the fluorescence signal.

ParameterExample Concentration
JMJD2E Enzyme50-100 nM
H3K9me3 Peptide Substrate5-10 µM
α-ketoglutarate50 µM
FDH0.5 U/mL
NAD+500 µM

Cell-Based Screening Protocols

Phenotypic Screening for Anti-Proliferative Activity

This assay identifies compounds that inhibit the growth of cancer cell lines.

Principle: Cell viability is assessed using a reagent such as resazurin or a commercial ATP-based luminescence assay. Resazurin is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.

Protocol: 384-Well Format

  • Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add 50 nL of the this compound analog library to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Add 5 µL of resazurin solution (or other viability reagent) to each well.

    • Incubate for 2-4 hours.

  • Read Plate: Measure fluorescence (for resazurin) or luminescence on a plate reader.

Data Analysis: Determine the concentration at which each compound inhibits cell growth by 50% (GI₅₀).

Cytotoxicity Profiling in Non-Cancerous Cells

It is essential to evaluate the toxicity of hit compounds in a non-cancerous cell line to assess their therapeutic index.

Protocol: The protocol is identical to the phenotypic screening protocol, but a non-cancerous cell line (e.g., normal human fibroblasts) is used.[16]

Data Analysis: Determine the concentration at which each compound is toxic to 50% of the cells (TC₅₀). A compound with a high TC₅₀ and a low GI₅₀ is considered to have a good therapeutic index.

Assay Validation and Quality Control

For any HTS assay, it is critical to determine its robustness and reliability. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Interpretation of Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor should be calculated for each screening plate to ensure data quality.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutics. The HTS strategies and detailed protocols outlined in this guide provide a robust framework for the systematic screening of analog libraries to identify promising lead compounds. By employing a combination of target-based biochemical assays against kinases, PARPs, and histone demethylases, alongside cell-based phenotypic and cytotoxicity screens, researchers can efficiently navigate the early stages of the drug discovery pipeline. Rigorous assay validation and careful data analysis are paramount to the success of any HTS campaign, ensuring the identification of high-quality, validated hits for further development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of PARP7 Inhibitors.
  • Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethyl
  • Thermo Fisher Scientific. (2017).
  • Agilent. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay.
  • High-throughput screening to identify inhibitors of lysine demethylases. (2012). PMC.
  • A FlashPlate assay for the identification of PARP-1 inhibitors. (2003).
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2014). PMC.
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLOS One.
  • [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. (2025). BellBrook Labs.
  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2015). NIH.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
  • HTRF® Kinase Assay Protocol. (n.d.).
  • HTS discovery of PARP1-HPF1 complex inhibitors in cancer. (2023). NIH.
  • A Practical Guide to Working with AlphaScreen™. (n.d.). PerkinElmer.
  • Life Chemicals. (n.d.). Phenotypic Screening Libraries.
  • EpigenTek. (n.d.). Histone Demethylase Assay.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2017). NIH.
  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.).
  • Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. (2023). PMC.
  • A novel series of quinolin-2-(1H)-one analogues synthesis. (2023).
  • Abcam. (n.d.).
  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). NIH.
  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (2017). NIH.
  • Enamine. (n.d.). Phenotypic Screening Library.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Selleck Chemicals. (n.d.). Phenotypic Screening Library.
  • Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. (2020). NIH.
  • BOC Sciences. (n.d.). Cell-Based Phenotypic Screening Services.
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2023). Frontiers.
  • Nuvisan. (n.d.). Compound screening.
  • 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study. (2021). PubMed.
  • Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (2011). PMC.
  • The synthesis and chemistry of Quinolino(7,8-h)
  • Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. (2014).
  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.

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Application Note: A Phased Approach for the Development of Cell-Based Assays to Characterize the Novel Anticancer Agent 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2][3] These compounds often exert their influence by modulating critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways.[4][5] This document presents a comprehensive, phased strategy for the cellular characterization of a novel compound, 8-Bromo-7-fluoroquinolin-2(1H)-one. Research suggests that halogenated quinolinones possess significant biological activities, making this compound a person of interest for anticancer applications.[6][7]

Given its novelty, a systematic, multi-tiered assay cascade is essential to first determine its biological activity window and subsequently elucidate its mechanism of action (MOA). This guide is structured to lead a researcher from initial cytotoxicity profiling to specific target engagement and functional phenotypic assays. As many quinolinone derivatives are known to target protein kinases, this workflow will proceed with the hypothesis that this compound may function as a kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR) pathway—a common target for such scaffolds.[8][9]

Phase 1: Foundational Profiling - Cytotoxicity and Therapeutic Window

Scientific Rationale: The initial and most critical step is to determine the concentration range at which the compound exhibits biological activity without causing non-specific cytotoxicity. This is achieved by assessing cell viability and metabolic health.[10] Establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) is fundamental for designing all subsequent mechanistic experiments.[11] Assays must be conducted at concentrations below the cytotoxic threshold to ensure that observed effects are due to specific pathway modulation rather than general cellular distress.

Protocol 1.1: Cell Viability Assessment using Resazurin (AlamarBlue) Assay

This protocol measures the metabolic activity of viable cells, which reduce the blue resazurin dye to the fluorescent pink resorufin.

Materials:

  • A549 (human lung carcinoma) or other relevant cancer cell line

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader (Ex/Em: ~560/590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.5%.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions (or vehicle control) to the appropriate wells. Include "medium only" wells for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence. Normalize the data to the vehicle control (100% viability) and plot percent viability against the log of compound concentration to determine the IC50 value using non-linear regression (log[inhibitor] vs. response).

Data Presentation: Expected Outcome

The results should be summarized in a table to clearly present the cytotoxic profile of the compound.

Compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.8
0.198 ± 5.2
185 ± 6.1
1052 ± 4.5
5015 ± 3.9
1005 ± 2.1

Table 1: Representative cytotoxicity data for this compound in A549 cells after 48h treatment.

Phase 2: Target Pathway Identification & Validation

Scientific Rationale: With the IC50 value established, the next phase aims to confirm that the compound engages its putative target (EGFR) and inhibits its downstream signaling cascade. We will first assess the phosphorylation status of EGFR, a direct marker of its activation.[9][13] Subsequently, we will perform a target engagement assay to confirm direct binding of the compound to EGFR within the intact cell.[14][15]

Diagram: Overall Assay Development Workflow

Assay_Workflow A Phase 1: Foundational Profiling B Cell Viability Assay (Resazurin) A->B Assess Cytotoxicity C Determine IC50 & Therapeutic Window B->C Analyze Data D Phase 2: Target & Pathway Validation C->D Inform Dosing E Phospho-Protein Western Blot (p-EGFR, p-ERK) D->E Confirm Pathway Inhibition F Target Engagement Assay (CETSA or NanoBRET) D->F Confirm Direct Binding G Phase 3: Functional Phenotypic Assays E->G F->G Validate MOA H Cell Migration Assay (Wound Healing) G->H Evaluate Anti-Malignant Effect I Apoptosis Assay (Caspase-3/7 Activity) G->I Evaluate Pro-Apoptotic Effect J Characterized Compound H->J I->J

Caption: Phased workflow for characterizing a novel compound.

Protocol 2.1: Western Blot for Phospho-EGFR Inhibition

This protocol assesses the compound's ability to inhibit EGF-stimulated phosphorylation of EGFR and its downstream effector, ERK.

Materials:

  • A549 cells

  • Recombinant human EGF

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total-EGFR, anti-p-ERK1/2, anti-total-ERK1/2, anti-Actin[9][13]

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture and Starvation: Seed A549 cells in 6-well plates. Once 80-90% confluent, serum-starve the cells for 18-24 hours in serum-free medium.

  • Compound Treatment: Pre-treat cells with this compound at various non-toxic concentrations (e.g., 0.1x, 1x, 10x IC50) for 2 hours. Include a vehicle control.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C. Leave one well of vehicle-treated cells unstimulated as a negative control.

  • Cell Lysis: Immediately place plates on ice, aspirate medium, and wash with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape, and collect the lysate.

  • Protein Quantification: Determine protein concentration using a BCA assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunodetection: Block the membrane (e.g., with 5% BSA in TBST). Incubate with primary antibody overnight at 4°C. Wash, then incubate with HRP-secondary antibody for 1 hour at room temperature.[16]

  • Signal Detection: Add ECL substrate and capture the chemiluminescent signal.[8] To ensure accurate comparison, strip and re-probe the membrane for total protein levels and a loading control (Actin).[8]

Protocol 2.2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm direct compound binding to a target protein in a cellular environment.[15] Binding of a ligand stabilizes the target protein, increasing its melting temperature.[14][17]

Materials:

  • A549 cells

  • This compound

  • PBS, protease inhibitors

  • PCR tubes and a thermal cycler

  • Centrifugation equipment

  • Western blot supplies (as in Protocol 2.1)

Step-by-Step Methodology:

  • Cell Treatment: Culture A549 cells to high density. Treat the cell suspension with a high concentration of the compound (e.g., 10-20x IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18]

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of remaining soluble EGFR by Western blot as described in Protocol 2.1.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble EGFR relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Diagram: Principle of Cellular Thermal Shift Assay (CETSA)

CETSA_Principle cluster_0 Vehicle Control cluster_1 Compound Treatment A Target Protein Soluble B Heat Applied Denatured & Aggregated A->B Unstable at T°C C Target Protein + Compound Stabilized Complex D Heat Applied Remains Soluble C->D Stable at T°C

Caption: CETSA principle: Ligand binding stabilizes the target protein.

Phase 3: Functional & Phenotypic Characterization

Scientific Rationale: After confirming target engagement and pathway inhibition, the final phase is to assess the compound's effect on cancer cell pathophysiology. Key hallmarks of cancer, such as uncontrolled migration and evasion of apoptosis, are relevant functional readouts.[4] A wound-healing assay will measure the impact on collective cell migration, while a caspase activity assay will quantify the induction of apoptosis.[19]

Protocol 3.1: Wound-Healing (Scratch) Assay for Cell Migration

This assay provides a simple yet powerful way to measure the effect of the compound on collective cell migration.[19]

Materials:

  • A549 cells

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip[19]

  • Phase-contrast microscope with camera

Step-by-Step Methodology:

  • Create Monolayer: Seed A549 cells in a 12-well plate and grow them to 90-100% confluency.[20]

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the monolayer.[19][20]

  • Wash and Treat: Gently wash the wells twice with PBS to remove detached cells.[21] Replace with fresh, low-serum medium (e.g., 1% FBS) containing the compound at relevant concentrations (e.g., 0.5x, 1x, 2x IC50) or a vehicle control. Low serum is used to minimize cell proliferation's contribution to gap closure.

  • Imaging: Immediately capture an image of the scratch at defined locations (T=0). Place the plate back in the incubator.

  • Time-Lapse Analysis: Acquire images of the same locations at regular intervals (e.g., every 8-12 hours) for 24-48 hours.[20]

  • Data Analysis: Measure the width of the cell-free gap at multiple points for each image. Calculate the percentage of wound closure at each time point relative to T=0. Compare the rates of closure between treated and control groups.

Protocol 3.2: Apoptosis Induction via Caspase-3/7 Activity Assay

This luminescent "add-mix-measure" assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.[22][23]

Materials:

  • A549 cells

  • 96-well clear-bottom white plates

  • Caspase-Glo® 3/7 Assay Kit (or similar)[22]

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate as described in Protocol 1.1. Treat with the compound at various concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[23]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence and plot the relative luminescence units (RLU) against compound concentration. An increase in luminescence indicates activation of apoptosis.

Conclusion

This three-phased application guide provides a robust and logical framework for the initial characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific target engagement and functional phenotypic assays, researchers can efficiently build a comprehensive profile of this novel compound's anticancer activity and mechanism of action. The protocols described herein are designed to be self-validating, with each phase building upon and confirming the findings of the last, ensuring high scientific integrity and confidence in the resulting data.

References

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Sartorius. [Link]

  • Principle of NanoBRET target engagement. ResearchGate. [Link]

  • NanoBRET Assay Services. Reaction Biology. [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Wound healing migration assay (Scratch assay). Protocols.io. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Scratch Assay protocol. University of Virginia. [Link]

  • Scratch Wound Healing Assay. Bio-protocol. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. JoVE. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. JoVE. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLOS ONE. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • 7-bromo-8-fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. PubChem. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology. [Link]

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Application Note: A Practical Guide to In Vitro Kinase Inhibition Assays for Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Kinase Biology and Privileged Scaffolds

Protein kinases are fundamental regulators of a vast majority of cellular processes, including growth, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1][2] The human genome encodes a large family of these enzymes, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[3][4] This has positioned protein kinases as one of the most critical classes of therapeutic targets in modern drug discovery.[4]

Within the landscape of kinase inhibitor discovery, the quinoline and its derivative, the quinolinone scaffold, have emerged as "privileged structures."[5][6] This is due to their ability to form key interactions within the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.[7] Numerous quinoline-based compounds have demonstrated significant inhibitory activity against a wide array of kinases and several have been approved for clinical use, underscoring their therapeutic potential.[8] This guide provides a detailed protocol and practical insights for researchers and drug development professionals aiming to characterize the inhibitory activity of novel quinolinone compounds using in vitro kinase assays.

Choosing Your Weapon: A Comparative Overview of Kinase Assay Formats

The initial and most critical step in characterizing a potential kinase inhibitor is selecting the appropriate assay format.[9] The choice of assay will depend on various factors including the specific kinase, the required throughput, and the available laboratory equipment. The most common in vitro methods rely on detecting either the consumption of ATP or the formation of the phosphorylated product.[10]

Here, we discuss three widely used assay formats:

  • Radiometric Assays: Long considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[4][11][12] The high sensitivity and direct nature of this method make it highly reliable.[4] The protocol typically involves incubating the kinase, substrate, and radiolabeled ATP, followed by capturing the phosphorylated substrate on a phosphocellulose paper (like P81 or a suitable alternative) and quantifying the radioactivity using a scintillation counter or phosphorimager.[13][14][15]

  • Luminescence-Based Assays: These assays, such as the popular Kinase-Glo® platform, offer a non-radioactive, homogeneous "add-and-read" format suitable for high-throughput screening (HTS).[1][16][17][18] The principle is based on quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation.[1][16][17] A luciferase enzyme is used to generate a luminescent signal that is inversely proportional to the kinase activity.[1][17]

  • Fluorescence-Based Assays: This category encompasses several techniques, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays using fluorescently labeled substrates.[2][19][] For instance, some assays utilize a peptide substrate that exhibits a change in fluorescence upon phosphorylation.[2] These methods are also amenable to HTS and avoid the hazards associated with radioactivity.[2]

Table 1: Comparison of Common In Vitro Kinase Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Measures direct incorporation of ³²P or ³³P onto a substrate.[13][15]"Gold standard," high sensitivity, direct measurement, low background.[4][11]Use of radioactivity, waste disposal issues, not easily automated.[21]
Luminescence Measures ATP depletion using a luciferase-luciferin reaction.[1][17][19]High-throughput, homogeneous format, high sensitivity, commercially available kits.[16][18]Indirect measurement, potential for compound interference with luciferase.
Fluorescence Detects changes in fluorescence polarization, FRET, or intensity upon phosphorylation.[2][19]High-throughput, non-radioactive, multiplexing capabilities.[]Potential for compound autofluorescence, requires specific labeled substrates or antibodies.

For the purpose of this guide, we will provide a detailed protocol for the Luminescence-Based Kinase Assay (Kinase-Glo®) due to its widespread use, high-throughput compatibility, and robust performance in determining inhibitor potency.[1][16]

Experimental Workflow: From Compound Dilution to IC50 Determination

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a quinolinone compound against a target kinase using a luminescence-based assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep 1. Quinolinone Compound Serial Dilution reagent_prep 2. Kinase Reaction Component Preparation plate_setup 3. Assay Plate Setup (Inhibitor + Kinase) reagent_prep->plate_setup reaction_init 4. Initiate Kinase Reaction (Add ATP/Substrate) plate_setup->reaction_init incubation 5. Incubation reaction_init->incubation detection_reagent 6. Add Luminescence Detection Reagent incubation->detection_reagent luminescence_reading 7. Read Luminescence detection_reagent->luminescence_reading data_analysis 8. Data Analysis (IC50 Calculation) luminescence_reading->data_analysis

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase and quinolinone compound being tested.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Quinolinone compound stock solution (typically in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[3]

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)[16][22]

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Quinolinone Compound Dilution:

    • Prepare a serial dilution of the quinolinone compound in the kinase assay buffer. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • Include a DMSO-only control (vehicle control) to represent 0% inhibition and a control with a known potent inhibitor for the target kinase as a positive control.[23] A "no enzyme" control should also be included to determine background luminescence.[24]

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of each serially diluted quinolinone compound or control to the appropriate wells.

    • Prepare a master mix containing the kinase in the kinase assay buffer. The optimal kinase concentration should be empirically determined to ensure the reaction is in the linear range.

    • Add 5 µL of the kinase solution to each well containing the compound and controls.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[3]

  • Initiation and Incubation of Kinase Reaction:

    • Prepare a master mix of the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[12]

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure substrate conversion is within the linear range of the assay (typically 10-30%).

  • Luminescent Signal Generation and Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Following the kinase reaction incubation, add 20 µL of the luminescent reagent to each well.[1][16] This reagent will stop the kinase reaction and initiate the generation of a luminescent signal.[25]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.[17]

Data Analysis and Interpretation

The goal of the data analysis is to determine the IC50 value of the quinolinone compound, which is the concentration required to inhibit 50% of the kinase activity.[24][26]

  • Data Normalization:

    • Subtract the average luminescence signal of the "no enzyme" control (background) from all other readings.

    • Normalize the data by setting the average signal of the DMSO control (0% inhibition) to 100% kinase activity and the average signal of the highest inhibitor concentration (or a known potent inhibitor) to 0% activity.

  • IC50 Curve Fitting:

    • Plot the normalized percent inhibition against the logarithm of the quinolinone compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve with variable slope) to determine the IC50 value.[24][27]

The following diagram illustrates a typical dose-response curve for a kinase inhibitor.

G n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 xaxis Log [Inhibitor Concentration] yaxis % Inhibition ic50_x ic50_point ic50_x->ic50_point IC50 ic50_y ic50_y->ic50_point y_100 100% y_50 50% y_0 0%

Caption: Representative dose-response curve for IC50 determination.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability of your results, it is crucial to incorporate several validation steps into your experimental design:

  • Z'-factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Positive and Negative Controls: Consistently including known inhibitors and vehicle controls is essential for validating each experimental run.[23]

  • Orthogonal Assays: If possible, confirm the inhibitory activity of your lead quinolinone compounds using a different assay format (e.g., a radiometric or fluorescence-based assay) to rule out technology-specific artifacts.

  • Kinase Selectivity Profiling: To understand the specificity of your compound, it is recommended to screen it against a panel of other kinases.[9] This helps to identify potential off-target effects.[23]

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of quinolinone compounds as kinase inhibitors, with a focus on the widely applicable luminescence-based assay format. By understanding the principles behind different assay technologies, adhering to a detailed and optimized protocol, and incorporating rigorous data analysis and validation steps, researchers can confidently and accurately characterize the potency of their novel kinase inhibitors. This foundational data is critical for the advancement of promising compounds through the drug discovery pipeline.

References

  • A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol - Promega Corporation. (n.d.).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (2021, August 20).
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26).
  • LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays - PubMed. (2021, October 1).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025).
  • Fluorescent Peptide Assays For Protein Kinases - PMC - NIH. (n.d.).
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments - Benchchem. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation. (n.d.).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Radiometric kinase assays with scintillation counting - because you want your experiments to count! - YouTube. (2021, August 20).
  • Information technology solutions - Discovery Bioanalytics. (n.d.).
  • In vitro kinase assay - Protocols.io. (2023, September 23).
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin - Promega GmbH. (n.d.).
  • Choosing the Best Kinase Assay to Meet Your Research Needs - Promega. (n.d.).
  • ADP-Glo™ Kinase Assay Protocol - Promega Corporation. (n.d.).
  • Techniques for Measuring the IC50 of BX048 in Different Species: Application Notes and Protocols - Benchchem. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
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Synthesis of Novel Fluorophores: An Application Guide to 8-Bromo-7-fluoroquinolin-2(1H)-one in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Fluorescence Chemistry

The quinolin-2(1H)-one core is a well-regarded scaffold in the fields of medicinal chemistry and materials science. Its rigid, planar structure and inherent spectroscopic properties make it an excellent foundation for the design of fluorescent probes.[1] These probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes at the molecular level.[1] The introduction of fluorine and bromine atoms at the 7 and 8 positions, respectively, of the quinolinone ring, as in 8-Bromo-7-fluoroquinolin-2(1H)-one, provides a versatile platform for the synthesis of a diverse library of fluorescent probes with tunable photophysical properties.

The fluorine atom can enhance the photostability and quantum yield of a fluorophore, while also influencing its lipophilicity and bioavailability in biological systems. The bromine atom, on the other hand, serves as a convenient synthetic handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the straightforward introduction of various aryl and heteroaryl moieties at the 8-position, leading to a wide array of fluorescent probes with diverse excitation and emission profiles.

This technical guide provides a comprehensive overview of the synthesis of novel fluorescent probes starting from this compound. We will delve into the scientific rationale behind the synthetic strategies, provide detailed, field-tested protocols, and discuss the expected photophysical properties of the resulting fluorophores.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. The reaction typically involves the palladium-catalyzed coupling of an organohalide (in our case, this compound) with an organoboron compound, such as a boronic acid or a boronic ester.

The general catalytic cycle of the Suzuki-Miyaura coupling proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocols

Part 1: Synthesis of the Starting Material: this compound

While this compound is commercially available, a synthetic route can be adapted from established procedures for similar quinolinone structures. A plausible approach involves a multi-step synthesis starting from a suitably substituted aniline.

Note: The following is a generalized protocol and may require optimization.

Synthesis_Workflow

Protocol:

  • Acylation: To a solution of 2-bromo-3-fluoroaniline in a suitable high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate. Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting intermediate is then subjected to thermal cyclization at high temperatures (typically >200°C) to form the quinolinone ring.

  • Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration and purified by recrystallization or column chromatography to yield 8-bromo-7-fluoro-4-hydroxyquinolin-2(1H)-one.

  • Dehydroxylation: The 4-hydroxy group can be removed through various established methods, such as conversion to a triflate followed by reductive cleavage, to afford the final product, this compound.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-7-fluoroquinolin-2(1H)-one Derivatives

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, pyrene-1-boronic acid, anthracene-9-boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, toluene)

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent and the palladium catalyst (typically 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (usually 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 8-aryl-7-fluoroquinolin-2(1H)-one derivative.

Application Notes: Photophysical Properties of 8-Aryl-7-fluoroquinolin-2(1H)-one Derivatives

The photophysical properties of the synthesized fluorescent probes are highly dependent on the nature of the aryl group introduced at the 8-position. By varying the arylboronic acid used in the Suzuki coupling, a range of fluorophores with different absorption and emission characteristics can be obtained.

General Observations:

  • Absorption: The quinolin-2(1H)-one core typically exhibits absorption maxima in the UV-A to near-visible region (300-400 nm). The introduction of extended aromatic systems at the 8-position via Suzuki coupling generally leads to a red-shift in the absorption maxima.

  • Emission: The fluorescence emission of these probes is expected to be in the blue to green region of the visible spectrum (400-550 nm). Similar to the absorption, extending the π-conjugation of the attached aryl group will likely result in a bathochromic shift of the emission wavelength.

  • Quantum Yield: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The presence of the 7-fluoro substituent is anticipated to contribute positively to the quantum yield. However, the specific value will be influenced by the nature of the 8-aryl substituent and the solvent environment. Many 8-aryl-7-deazaguanine probes, which share structural similarities, exhibit high quantum yields.[2]

  • Stokes Shift: The Stokes shift, the difference between the absorption and emission maxima, is an important parameter for fluorescent probes, as a larger Stokes shift minimizes self-quenching and improves signal-to-noise ratios in imaging applications. Quinolinone-based probes often exhibit significant Stokes shifts.[2]

Illustrative Photophysical Data for Analogous Compounds:

Aryl SubstituentExpected λabs (nm)Expected λem (nm)Expected Quantum Yield (ΦF)
Phenyl~330-350~400-430Moderate to High
Naphthyl~350-370~430-460High
Anthracenyl~370-400~480-520Moderate
Pyrenyl~360-380~450-480High

Note: The above data is illustrative and based on trends observed for similar classes of compounds. Actual values for 8-aryl-7-fluoroquinolin-2(1H)-one derivatives will need to be experimentally determined.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting material for the synthesis of novel fluorescent probes. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for introducing a wide range of aryl and heteroaryl substituents at the 8-position, allowing for the fine-tuning of the photophysical properties of the resulting fluorophores.

The anticipated favorable characteristics of these probes, including good quantum yields, significant Stokes shifts, and tunable emission wavelengths, make them attractive candidates for various bioimaging applications. Further research should focus on the systematic synthesis and characterization of a library of these compounds to fully explore their potential. Subsequent studies could involve the introduction of functional groups to enable covalent labeling of biomolecules or the development of probes that respond to specific analytes or changes in the cellular environment.

References

  • (2023).
  • (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping.
  • (2021). Difunctional 1H-quinolin-2-ones as spectroscopic fluorescent probes for real-time monitoring of photopolymerisation process and.
  • (2015). New class of 8-aryl-7-deazaguanine cell permeable fluorescent probes. Bioorganic & Medicinal Chemistry Letters.
  • (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Molecules.
  • (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. The Royal Swedish Academy of Sciences.
  • (2016). The Suzuki–Miyaura Coupling in the Pharmaceutical Industry. In Suzuki–Miyaura Coupling in the Pharmaceutical Industry.
  • (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules.
  • (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports.
  • (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry.
  • (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.
  • (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • (2020). Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. ACS Medicinal Chemistry Letters.
  • (2025). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.
  • (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules.
  • (1997). Synthesis of 2(1H)-quinolinone Derivatives and Their Inhibitory Activity on the Release of 12(S)-hydroxyeicosatetraenoic Acid (12-HETE) From Platelets. Chemical & Pharmaceutical Bulletin.
  • (2017). Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry.
  • (2024). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers.
  • (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. Arabian Journal of Chemistry.

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Troubleshooting & Optimization

Optimization of reaction conditions for 8-Bromo-7-fluoroquinolin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one. As a key intermediate in medicinal chemistry, optimizing its synthesis is crucial for efficient drug discovery pipelines. This document provides a detailed, field-tested perspective on the reaction, moving beyond a simple protocol to offer in-depth troubleshooting and optimization strategies.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process: (1) Amide formation via acylation of the commercially available 2-bromo-3-fluoroaniline, followed by (2) a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization & Elimination A 2-Bromo-3-fluoroaniline C N-(2-bromo-3-fluorophenyl)-3-chloropropanamide A->C Pyridine, DCM 0°C to rt B 3-Chloropropionyl chloride B->C D This compound C->D AlCl₃, Chlorobenzene 130°C

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-bromo-3-fluorophenyl)-3-chloropropanamide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) to the stirred solution.

  • Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The starting aniline should be consumed, and a new, less polar spot corresponding to the amide product should appear.

  • Work-up: Upon completion, quench the reaction by slowly adding 1M HCl (aq). Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-bromo-3-fluorophenyl)-3-chloropropanamide.

Step 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the crude N-(2-bromo-3-fluorophenyl)-3-chloropropanamide (1.0 eq) and chlorobenzene as the solvent.

  • Lewis Acid Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq) to the stirred suspension. The addition is exothermic.

  • Cyclization: Heat the reaction mixture to 130°C and maintain this temperature for 3-5 hours. The in-situ elimination of HCl from the propionamide side chain to form an acrylamide, followed by intramolecular cyclization, will occur.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the quinolinone product.

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate should form. Continue stirring until all the ice has melted. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with water to remove any remaining salts, followed by a small amount of cold ethanol or diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: The amide formation in Step 1 is sluggish or incomplete. What are the possible causes and solutions?

  • Potential Cause 1: Inactive Reagents. 3-chloropropionyl chloride is sensitive to moisture and can hydrolyze over time.

    • Solution: Use freshly opened or distilled 3-chloropropionyl chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Potential Cause 2: Insufficient Base. Pyridine acts as a scavenger for the HCl generated during the reaction. An insufficient amount can lead to the protonation of the starting aniline, reducing its nucleophilicity.

    • Solution: Ensure at least 1.2 equivalents of a non-nucleophilic base like pyridine or triethylamine are used.

  • Potential Cause 3: Low Reactivity of Aniline. While generally reactive, the electronic properties of the substituted aniline might slightly reduce its nucleophilicity.

    • Solution: If the reaction is still slow at room temperature, gentle heating (40°C) can be applied after the initial addition of the acyl chloride at 0°C.

Q2: The yield of the intramolecular Friedel-Crafts cyclization (Step 2) is low. How can I optimize this critical step?

  • Potential Cause 1: Deactivated Aromatic Ring. The presence of two deactivating halogen substituents (bromine and fluorine) on the aniline ring makes the intramolecular electrophilic aromatic substitution challenging.[1][2]

    • Solution 1: Choice of Lewis Acid. Aluminum chloride (AlCl₃) is a strong Lewis acid necessary to activate the substrate sufficiently. Weaker Lewis acids like ZnCl₂ or FeCl₃ may not be effective. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) can be an alternative, sometimes offering milder conditions and easier work-up.

    • Solution 2: Temperature Control. The reaction requires high temperatures (typically 120-140°C) to overcome the activation energy barrier. Ensure the reaction temperature is accurately monitored and maintained.

    • Solution 3: Stoichiometry of Lewis Acid. Due to complexation with the starting material and product, a stoichiometric excess of AlCl₃ (2.5-3.0 equivalents) is often required for this type of reaction.

  • Potential Cause 2: Polymerization/Side Reactions. At high temperatures and in the presence of a strong Lewis acid, intermolecular reactions or charring can occur.

    • Solution: Ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating. Slow, portion-wise addition of the Lewis acid can also help control the initial exotherm.

Q3: I am observing the formation of multiple products during the cyclization step. What could be the issue?

  • Potential Cause: Isomeric Products. While the substitution pattern of the starting aniline should direct the cyclization to the desired position, there is a small possibility of cyclization at other positions, although this is sterically and electronically disfavored.

    • Solution: Careful characterization of the product mixture by NMR is essential. If isomeric byproducts are a significant issue, purification by preparative HPLC or careful column chromatography may be necessary. Re-evaluating the reaction temperature (lowering it slightly if the reaction still proceeds) might improve selectivity.

Q4: The purification of the final product is difficult. Are there any specific recommendations?

  • Potential Cause: Persistent Impurities. Halogenated aromatic compounds can sometimes be challenging to purify due to their similar polarities and potential for co-crystallization.

    • Solution 1: Recrystallization. Experiment with different solvent systems for recrystallization. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points.

    • Solution 2: Column Chromatography. If recrystallization is ineffective, flash column chromatography on silica gel is recommended. A gradient elution from hexane to ethyl acetate should provide good separation.

    • Solution 3: Trituration. Suspending the crude solid in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hot ethanol or diethyl ether), followed by filtration, can be an effective purification method.

Q5: How do I confirm the structure of the final product, this compound?

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinolinone ring system. The coupling patterns will be indicative of the substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals for the 9 carbons in the quinolinone core.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

  • Infrared (IR) Spectroscopy: Look for a characteristic C=O stretch for the amide carbonyl in the quinolinone ring (typically around 1650-1680 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).

Data Summary Table

ParameterRecommended Value/RangeRationale
Step 1: Acylation
SolventAnhydrous Dichloromethane (DCM)Good solubility for reactants, inert.
BasePyridine or Triethylamine (1.2 eq)Scavenges HCl without competing in the reaction.
Temperature0°C to Room TemperatureControls initial exotherm, then allows reaction to proceed to completion.
Step 2: Cyclization
Lewis AcidAnhydrous AlCl₃ (2.5-3.0 eq)Strong Lewis acid required to activate the deactivated aromatic ring.
SolventChlorobenzeneHigh boiling point, inert under reaction conditions.
Temperature120-140°CSufficient thermal energy to overcome the activation barrier for cyclization.

Workflow Visualization

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis Amide_Formation Step 1: Amide Formation (2-bromo-3-fluoroaniline + 3-chloropropionyl chloride) Cyclization Step 2: Intramolecular Cyclization (AlCl₃ mediated) Amide_Formation->Cyclization Quench Aqueous Work-up (Ice Water) Cyclization->Quench Filter Filtration Quench->Filter Purify Purification (Recrystallization or Chromatography) Filter->Purify Characterization Characterization (NMR, MS, IR) Purify->Characterization

Caption: Overall workflow for the synthesis and analysis of this compound.

References

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Bromo-3-fluoroaniline, 97%. Retrieved from [Link]

  • WIPO Patentscope. (2023). Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Pivotal Role of 2-Bromo-3-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

  • National Science Foundation. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. Retrieved from [Link]

  • YouTube. (2022). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. Retrieved from [Link]

  • ResearchGate. (2018). Purification and characterization of dehalogenase from Bacillus cereus SN1 isolated from cow dung. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lewis acid-promoted cyclization/halogenation of allenyl ethenetricarboxylates and the corresponding amides: stereoselective synthesis of haloalkenyl five-membered heterocycles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Retrieved from [Link]

  • MDPI. (n.d.). Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Purification and Characterization of Liposan, a Bioemulsifier from Candida lipolytica. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Identifying and Minimizing Byproducts in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of quinolinone synthesis. The formation of quinolinone and its derivatives is a cornerstone of medicinal chemistry, yet the pathway to pure compounds is often complicated by the emergence of unwanted byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and minimize these impurities, thereby enhancing your reaction yields and ensuring the integrity of your final products.

Section 1: Frequently Asked Questions (FAQs) by Synthesis Method

This section addresses common byproduct issues encountered in well-established quinolinone synthesis reactions.

The Friedländer Synthesis

Q1: My Friedländer reaction is producing a significant amount of a self-condensation byproduct. What is happening and how can I prevent it?

A1: The self-condensation of the ketone reactant, particularly under basic conditions, is a prevalent side reaction in the Friedländer synthesis, leading to aldol-type adducts.[1] This occurs when one molecule of the ketone acts as a nucleophile (as an enolate) and attacks the carbonyl group of a second molecule.

Mitigation Strategies:

  • Slow Addition of Ketone: Adding the ketone reactant dropwise to the reaction mixture can help maintain a low instantaneous concentration, thus minimizing its opportunity to self-condense.[1]

  • Milder Reaction Conditions: Employing milder catalysts, such as gold or iodine, can facilitate the reaction at lower temperatures, which disfavors the self-condensation pathway.[1][2]

  • Use of an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, you can utilize an imine analog of the o-aminoaryl aldehyde or ketone.[1]

The Gould-Jacobs Reaction

Q2: During the thermal cyclization step of my Gould-Jacobs reaction, I'm observing significant charring and low yields of the desired 4-hydroxyquinoline. What are the likely causes?

A2: The high temperatures (often exceeding 250 °C) required for the thermal cyclization in the Gould-Jacobs reaction can lead to decomposition and polymerization of the anilidomethylenemalonate intermediate, resulting in tar formation and reduced yields.[3]

Troubleshooting Measures:

  • Solvent Choice: Utilize high-boiling point solvents like diphenyl ether or Dowtherm A to ensure even heat distribution and prevent localized overheating.[4]

  • Microwave-Assisted Synthesis: Modern protocols using microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating, thereby minimizing thermal decomposition.[3]

  • Temperature Optimization: Carefully control the reaction temperature. While high heat is necessary for the 6-electron electrocyclization, excessive temperatures can degrade the product.[3]

The Camps Cyclization

Q3: My Camps cyclization is yielding a mixture of two different hydroxyquinoline regioisomers. How can I control the selectivity?

A3: The Camps synthesis of an o-acylaminoacetophenone can indeed produce two different hydroxyquinoline isomers (A and B).[5] The regioselectivity is highly dependent on the reaction conditions, particularly the strength of the base used, which dictates which enolate is formed preferentially.[6]

Controlling Regioselectivity:

  • Base Strength: The choice of base is critical. Stronger bases, like sodium hydroxide, tend to favor deprotonation at the α-position of the ketone, leading to the formation of quinolin-4-ones.[6][7] Milder bases can favor deprotonation of the amide, resulting in quinolin-2-ones.[6]

The Knorr Quinoline Synthesis

Q4: In my Knorr synthesis, I'm obtaining a 4-hydroxyquinoline byproduct instead of the expected 2-hydroxyquinoline. Why is this occurring?

A4: The formation of a 4-hydroxyquinoline is a known competing reaction in the Knorr synthesis, particularly when using smaller amounts of acid catalyst like polyphosphoric acid (PPA).[8] The reaction mechanism can proceed through two different cationic intermediates, with the monocationic intermediate leading to fragmentation and subsequent recombination to form the 4-hydroxyquinoline.[8]

Minimizing the Byproduct:

  • Acid Concentration: Using a large excess of a strong acid like PPA or triflic acid favors the formation of the N,O-dicationic intermediate, which preferentially cyclizes to the desired 2-hydroxyquinoline.[8]

The Doebner Reaction

Q5: I'm observing a significant amount of a reduced amine byproduct and decarboxylated quinoline in my Doebner reaction. What are the causes?

A5: The Doebner reaction can be plagued by a couple of key side reactions. The reduction of the imine intermediate can occur via a "hydrogen-transfer" mechanism from a dihydroquinoline intermediate, leading to a saturated amine byproduct.[9][10] Additionally, the desired quinoline-4-carboxylic acid product can undergo decarboxylation, especially at elevated temperatures.[9]

Solutions:

  • Oxidizing Agent: The choice of an appropriate external oxidizing agent can help to drive the reaction towards the desired aromatic quinoline product and minimize the reduction of the imine intermediate.[11]

  • Temperature Control: Maintaining careful control over the reaction temperature is crucial to prevent decarboxylation of the final product.[9]

Section 2: General Troubleshooting Guide

This guide provides solutions to common problems applicable across various quinolinone synthesis methods.

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield and/or Tar Formation Uncontrolled exothermic reaction; Polymerization of intermediates (e.g., acrolein in Skraup synthesis); High reaction temperature.[1][12]Add a moderator (e.g., ferrous sulfate in Skraup synthesis); Ensure efficient stirring; Optimize and carefully control the reaction temperature.[12]Reduced byproduct formation and improved yield of the desired quinolinone.
Formation of Quinolinone Byproduct (Hydrolysis) Presence of water in the reaction mixture; Use of aqueous bases (e.g., NaOH, KOH).[13]Use anhydrous solvents and thoroughly dry all glassware; Employ non-aqueous, non-nucleophilic bases (e.g., triethylamine, diisopropylethylamine); Minimize contact with water during work-up.[13]Prevention of hydrolysis of halo-quinoline starting materials or products.
Polysubstitution with Amine Nucleophiles Use of a large excess of the amine nucleophile; High reaction temperature.[13]Use a stoichiometric amount or only a slight excess of the amine (e.g., 1.1 equivalents); Add the amine dropwise at a low temperature; Lower the overall reaction temperature.[13]Minimized formation of di- and tri-substituted products.
Formation of Undesired Regioisomers Use of unsymmetrical starting materials (e.g., unsymmetrical β-diketones in the Combes synthesis); Reaction conditions favoring alternative cyclization pathways.[1]Carefully select symmetrical starting materials if possible; Adjust reaction conditions (catalyst, temperature, solvent) to favor the desired regioisomer.Improved regioselectivity and higher purity of the target compound.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis Byproducts

This protocol outlines the steps to set up a reaction under anhydrous conditions to prevent the formation of quinolinone byproducts from hydrolysis.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at 120 °C for at least 4 hours or flame-dried under a vacuum.

  • Inert Atmosphere: Assemble the glassware while hot and allow it to cool under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.

  • Reagent Handling: Add solid reagents via a Schlenk flask or a glovebox. Add liquid reagents using a syringe through a rubber septum.

  • Base Addition: If a base is required, use a non-nucleophilic, anhydrous organic base such as triethylamine or diisopropylethylamine.[13]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

  • Work-up: Upon completion, perform the work-up using anhydrous techniques as much as possible until the product is stable to moisture.

Protocol 2: Purification of Crude Quinolinone by Column Chromatography

This protocol provides a general method for the purification of quinolinone derivatives.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane) and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified quinolinone.

Section 4: Visualizing Byproduct Formation

Diagram 1: General Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization Strategies cluster_3 Outcome Low Yield Low Yield Analyze Reaction Conditions Analyze Reaction Conditions Low Yield->Analyze Reaction Conditions Impure Product Impure Product Characterize Byproducts (LC-MS, NMR) Characterize Byproducts (LC-MS, NMR) Impure Product->Characterize Byproducts (LC-MS, NMR) Unexpected Byproduct(s) Unexpected Byproduct(s) Unexpected Byproduct(s)->Characterize Byproducts (LC-MS, NMR) Modify Temperature Modify Temperature Analyze Reaction Conditions->Modify Temperature Change Catalyst/Solvent Change Catalyst/Solvent Analyze Reaction Conditions->Change Catalyst/Solvent Adjust Stoichiometry Adjust Stoichiometry Analyze Reaction Conditions->Adjust Stoichiometry Characterize Byproducts (LC-MS, NMR)->Modify Temperature Characterize Byproducts (LC-MS, NMR)->Change Catalyst/Solvent Purification Method Purification Method Characterize Byproducts (LC-MS, NMR)->Purification Method Improved Yield & Purity Improved Yield & Purity Modify Temperature->Improved Yield & Purity Change Catalyst/Solvent->Improved Yield & Purity Adjust Stoichiometry->Improved Yield & Purity Purification Method->Improved Yield & Purity

Caption: A workflow for troubleshooting common issues in quinolinone synthesis.

Diagram 2: Competing Pathways in Camps Cyclization

G cluster_0 cluster_1 cluster_2 o-Acylaminoacetophenone o-Acylaminoacetophenone Strong Base (e.g., NaOH) Strong Base (e.g., NaOH) o-Acylaminoacetophenone->Strong Base (e.g., NaOH) Deprotonation Milder Base Milder Base o-Acylaminoacetophenone->Milder Base Deprotonation Ketone Enolate Ketone Enolate Strong Base (e.g., NaOH)->Ketone Enolate Amide Enolate Amide Enolate Milder Base->Amide Enolate Quinolin-4-one Quinolin-4-one Ketone Enolate->Quinolin-4-one Cyclization Quinolin-2-one Quinolin-2-one Amide Enolate->Quinolin-2-one Cyclization

Caption: Regioselectivity in the Camps cyclization is dictated by base strength.

Section 5: Analytical Techniques for Byproduct Identification

The first step in minimizing byproducts is their accurate identification. A combination of the following techniques is often necessary for unambiguous structure elucidation.

  • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and identifying the number of components in a mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides crucial information on the molecular weight of the components in a mixture, aiding in the identification of byproducts.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for the structural elucidation of unknown byproducts. 1H, 13C, and 2D NMR experiments are invaluable.

  • High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative separation of the desired product from byproducts, especially for complex mixtures.[14]

By understanding the mechanisms of byproduct formation and implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their quinolinone syntheses.

References

  • Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines - Benchchem.
  • Preventing side product formation in quinoline synthesis - Benchchem.
  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis - Benchchem.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • Camps quinoline synthesis - Wikipedia.
  • Gould–Jacobs reaction - Wikipedia.
  • Knorr quinoline synthesis - Wikipedia.
  • Gould–Jacobs reaction - Wikiwand.
  • Preventing side product formation in the synthesis of quinoline derivatives - Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
  • US4398916A - Process for purification of quinoline yellow - Google Patents.
  • Camps quinoline synthesis - Grokipedia.
  • Conrad-Limpach Reaction.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Knorr Quinoline Synthesis.
  • Knorr Quinoline Synthesis.
  • Minimizing impurities in the final product of quinoline synthesis - Benchchem.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Conrad–Limpach synthesis - Wikipedia.
  • Friedländer synthesis - Wikipedia.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products - PubMed.
  • Friedländer Synthesis - J&K Scientific LLC.
  • Gould–Jacobs reaction | Request PDF - ResearchGate.
  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central.
  • The Friedländer Synthesis of Quinolines - Organic Reactions.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Gould-Jacobs Reaction.
  • Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products | Request PDF - ResearchGate.
  • Conrad-Limpach Synthesis - SynArchive.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • Mechanisms of Camps' cyclization. - ResearchGate.
  • (PDF) Camps Reaction and Related Cyclizations - ResearchGate.
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers - Benchchem.
  • Quinoline - Wikipedia.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • Oxidative Cyclization in Natural Product Biosynthesis - PMC - PubMed Central - NIH.

Sources

Technical Support Center: Stability and Degradation Studies of 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Bromo-7-fluoroquinolin-2(1H)-one. As a novel compound, specific stability and degradation data in the public domain are limited. Therefore, this guide synthesizes established principles of stability testing for halogenated quinolinone derivatives with practical, field-proven insights to anticipate and troubleshoot challenges in your experimental workflow. We will explore the expected chemical behavior of this molecule under various stress conditions and provide robust methodologies for your investigations.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the stability of this compound.

Q1: What are the primary stability concerns for a molecule like this compound?

A1: Based on the quinolin-2(1H)-one core and the presence of halogen substituents, the primary stability concerns are:

  • Photodegradation: Quinolinone structures are known to be susceptible to degradation upon exposure to UV and visible light.[1][2] The presence of halogens can sometimes influence the rate and pathway of photodegradation.

  • Oxidative Degradation: The electron-rich aromatic system is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.[3][4]

  • Hydrolytic Stability: While the quinolinone ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures can lead to degradation.

  • Thermal Stability: Understanding the melting point and decomposition temperature is crucial for handling and storage.[5] For 8-Bromoquinolin-2(1H)-one, a related compound, the melting point is reported to be in the range of 196-198 °C, suggesting good thermal stability under typical storage conditions.[6]

Q2: How do the bromo and fluoro substituents affect the stability of the molecule?

A2: The electronic properties of the halogen substituents play a significant role:

  • Fluorine: As a highly electronegative atom, the fluorine at the 7-position will have a strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring. In some cases, fluoro groups can enhance stability.

  • Bromine: The bromine at the 8-position also has an electron-withdrawing inductive effect, but it is less electronegative than fluorine. The carbon-bromine bond can be susceptible to cleavage under certain conditions, such as photolysis.

  • Combined Effect: The interplay of these two halogens will create a unique electronic environment that dictates the specific degradation pathways. It is plausible that these substitutions may influence susceptibility to nucleophilic attack or alter the molecule's photochemical properties.

Q3: What are the expected degradation products?

A3: While specific degradation products for this compound have not been reported, we can hypothesize based on known degradation pathways of quinolones:[7][8][9]

  • Oxidation: Hydroxylation of the quinolinone ring is a common oxidative degradation pathway, leading to the formation of phenolic derivatives.[7]

  • Photodegradation: This can lead to a variety of products, including dehalogenated derivatives, ring-opened products, or dimers.

  • Hydrolysis: Under forced conditions, hydrolysis could potentially lead to the opening of the lactam ring.

Q4: What is a suitable starting point for developing a stability-indicating HPLC method?

A4: A reverse-phase HPLC method is the most common and effective approach.

  • Column: A C18 column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potentially more polar or non-polar degradants.[10]

  • Detection: A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can help in identifying peak purity and characterizing new degradation products.

Part 2: Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your stability and degradation studies.

Guide 1: Forced Degradation Studies - Experimental Design and Common Pitfalls

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Q: My forced degradation experiment shows no degradation. What should I do?

A: This indicates that this compound is highly stable under the applied conditions. To induce degradation, you need to increase the stress levels.

  • Causality: The energy input (thermal, light, or chemical) is insufficient to overcome the activation energy of the degradation reactions.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

    • Increase Temperature: If performing the study at room temperature, increase it to 40°C, 60°C, or even 80°C. Be mindful that higher temperatures can alter degradation pathways.[1]

    • Increase Exposure Time: Extend the duration of the experiment from 24 hours to 48, 72 hours, or longer.

    • Photostability: For photostability studies, ensure you are exposing the sample to a sufficient intensity and duration of light as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[14] Consider using a more direct light source if initial attempts fail.

Workflow for Optimizing Forced Degradation Conditions

G start Initial Stress Condition (e.g., 0.1M HCl, 60°C, 24h) check_degradation Analyze by HPLC Is Degradation 5-20%? start->check_degradation no_degradation < 5% Degradation check_degradation->no_degradation No too_much_degradation > 20% Degradation check_degradation->too_much_degradation No success Optimal Condition Achieved Proceed with full study check_degradation->success Yes increase_stress Increase Stress (e.g., Temp, Time, Conc.) no_degradation->increase_stress increase_stress->start Re-run Experiment decrease_stress Decrease Stress (e.g., Temp, Time, Conc.) too_much_degradation->decrease_stress decrease_stress->start Re-run Experiment

Caption: Workflow for optimizing forced degradation stress conditions.

Q: I see many degradation peaks, and the mass balance is poor. How can I troubleshoot this?

A: Poor mass balance suggests that some degradation products are not being detected or are co-eluting.

  • Causality:

    • Degradants may not have a chromophore and are therefore not detected by the UV detector.

    • Degradants may be highly polar and eluting in the solvent front, or highly non-polar and strongly retained on the column.

    • The API or degradants may have precipitated out of solution.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your samples. If precipitation is observed, try diluting the sample or using a different solvent for the study.

    • Modify HPLC Method:

      • Gradient: Extend the gradient to ensure all compounds are eluted.

      • Wavelength: Use a lower wavelength (e.g., 210 nm) to detect compounds with weak or no chromophores. A PDA detector is invaluable here.

      • Alternative Detection: If available, use a Mass Spectrometer (MS) detector, which does not rely on a chromophore for detection.

    • Sample Preparation: Ensure the sample is fully dissolved before injection.

Guide 2: HPLC Method Troubleshooting

A robust HPLC method is the cornerstone of a successful stability study.

Q: I am observing peak tailing for the parent compound. What could be the cause?

A: Peak tailing can be caused by a variety of chemical and physical interactions within the HPLC system.

  • Causality:

    • Secondary Interactions: The basic nitrogen in the quinolinone ring can interact with acidic silanol groups on the silica-based C18 column.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Column Degradation: The column may be nearing the end of its lifespan.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of the aqueous mobile phase. For a basic compound like a quinolinone derivative, a lower pH (e.g., 2.5-3.5) will protonate the molecule and reduce interactions with silanols. Alternatively, a higher pH (e.g., >8, if using a hybrid or pH-stable column) can be used.

    • Reduce Sample Concentration: Dilute your sample and re-inject.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., a phenyl column) that may have different selectivity.

    • Column Wash: Flush the column with a strong solvent to remove any adsorbed material.

HPLC Troubleshooting Logic

G problem HPLC Problem Observed (e.g., Peak Tailing, Drifting Retention Time) check_pressure Check System Pressure problem->check_pressure check_mobile_phase Check Mobile Phase (Freshly prepared? Correct composition?) problem->check_mobile_phase check_column Inspect Column (Age? Contamination?) problem->check_column check_temp Check Column Temperature problem->check_temp pressure_high High Pressure? - Check for blockages - Filter sample/mobile phase check_pressure->pressure_high peak_shape Poor Peak Shape? - Adjust mobile phase pH - Check sample concentration check_column->peak_shape rt_drift Retention Time Drift? - Thermostat column - Equilibrate column longer check_temp->rt_drift

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 8-Bromo-7-fluoroquinolin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 8-Bromo-7-fluoroquinolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during production. As a key heterocyclic intermediate, ensuring the robust and scalable synthesis of this molecule is critical for downstream applications. This document provides field-proven insights based on established chemical principles to help you navigate potential hurdles in your experimental work.

Section 1: Synthesis Overview & Core Principles

The industrial production of substituted quinolin-2(1H)-ones often relies on robust and high-yielding reactions. While several methods exist for quinolone synthesis, such as the Gould-Jacobs reaction, a common and effective strategy for a molecule like this compound involves an intramolecular Friedel-Crafts-type cyclization.[1][2][3] This approach typically starts from a suitably substituted aniline, which is first acylated, followed by a Lewis acid-catalyzed ring closure.

The rationale for this choice is twofold:

  • Convergence: It allows for the late-stage formation of the heterocyclic core, which is efficient for building a library of analogs.

  • Regiocontrol: The substitution pattern on the starting aniline directly dictates the final product structure, minimizing the formation of regioisomers, which can be a significant issue in other methods like the Combes synthesis.[4]

A plausible synthetic workflow is outlined below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2-Bromo-3-fluoroaniline C N-(2-bromo-3-fluorophenyl)acrylamide (Intermediate) A->C Base (e.g., Pyridine) DCM, 0°C to RT B Acryloyl Chloride (or similar) B->C F Crude this compound C->F Heat (e.g., 125°C) D Lewis Acid (e.g., AlCl₃) D->F E High-boiling Solvent (e.g., Chlorobenzene) E->F G Aqueous Workup (Quench) F->G H Trituration / Recrystallization G->H I Pure Product H->I G Start Problem Encountered During Synthesis LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity Control Poor Reaction Control (Exotherm) Start->Control CheckSM Monitor SM via TLC/LC-MS LowYield->CheckSM AnalyzeCrude Analyze Crude (LCMS/NMR) Impurity->AnalyzeCrude ReviewSetup Review Reaction Setup Control->ReviewSetup SM_Consumed SM Consumed? CheckSM->SM_Consumed Degradation Product Degradation SM_Consumed->Degradation Yes Incomplete Incomplete Reaction SM_Consumed->Incomplete No OptimizeTemp -> Lower Temp -> Milder Catalyst Degradation->OptimizeTemp OptimizeTime -> Increase Time -> Check Catalyst Stoichiometry Incomplete->OptimizeTime IdentifyImpurity Identify Impurity Type AnalyzeCrude->IdentifyImpurity IsSM Residual SM IdentifyImpurity->IsSM SM IsPolymer Polymer/Tar IdentifyImpurity->IsPolymer Polymer IsIsomer Regioisomer IdentifyImpurity->IsIsomer Isomer ImproveReaction -> See 'Low Yield' Path IsSM->ImproveReaction ControlTemp -> Better Temp Control -> Slow Addition IsPolymer->ControlTemp CheckAniline -> Verify Purity of Starting Aniline IsIsomer->CheckAniline SlowAddition -> Slow Reagent Addition -> Pre-cool Reaction ReviewSetup->SlowAddition IncreaseSolvent -> Increase Solvent Volume ReviewSetup->IncreaseSolvent

Sources

Technical Support Center: Method Development for HPLC Analysis of 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the HPLC analysis of 8-Bromo-7-fluoroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance. As your virtual Senior Application Scientist, I have structured this resource to be both comprehensive and practical, moving beyond a simple checklist to explain the scientific rationale behind each recommendation.

Introduction

This compound is a halogenated quinolinone derivative, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound throughout the research and development process. This guide provides a foundational framework for developing a reliable HPLC method and troubleshooting common issues that may arise.

Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered during the initial phases of method development for this compound.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the physicochemical properties of this compound is the cornerstone of effective method development. Based on its structure—a quinolinone core with bromo and fluoro substituents—we can infer the following:

  • Polarity: The quinolinone core itself possesses some polarity. The presence of halogen atoms can modulate this. Given this structure, a reversed-phase HPLC approach is a suitable starting point.[2]

  • Solubility: Halogenated aromatic compounds often exhibit low aqueous solubility.[3][4] Therefore, sample preparation will likely require an organic solvent. It is recommended to dissolve the compound in a solvent compatible with the mobile phase, such as acetonitrile or methanol, to avoid peak distortion.[3]

  • UV Absorbance: Quinolinone derivatives typically exhibit strong UV absorbance due to their aromatic structure.[5] A UV-Vis spectrophotometric scan of this compound in the mobile phase diluent is recommended to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity. Based on similar structures, a starting wavelength in the range of 254 nm to 340 nm is a reasonable starting point.[6][7]

Q2: What is a good starting point for HPLC conditions?

A2: For initial method development, the following conditions provide a robust starting point. These parameters can then be systematically optimized.

Parameter Recommended Starting Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column is a versatile choice for retaining non-polar to moderately polar compounds like quinolinones through hydrophobic interactions.[2]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple acidic mobile phase is a good starting point to suppress the ionization of any acidic functional groups and minimize peak tailing from silanol interactions.[8] Acetonitrile is a common organic modifier with good UV transparency.
Elution Mode GradientA gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended for initial screening to determine the approximate organic content needed to elute the analyte and to assess the presence of any impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.[9]
Detection Wavelength Diode Array Detector (DAD) scan from 200-400 nm, with initial monitoring at 254 nm.A DAD allows for the determination of the optimal detection wavelength and can help in peak purity assessment. 254 nm is a common starting point for aromatic compounds.
Injection Volume 10 µLA standard injection volume. This should be optimized based on sample concentration and detector response.

Q3: How should I prepare my sample of this compound for analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: Due to its likely low aqueous solubility, dissolve the sample in an organic solvent.[3] The ideal scenario is to dissolve the sample in the initial mobile phase composition to avoid solvent mismatch effects that can lead to peak distortion. If a stronger solvent is required for dissolution (e.g., 100% acetonitrile or methanol), ensure the injection volume is small to minimize these effects.[10] Dimethyl sulfoxide (DMSO) can also be used, but it may be a strong solvent and could interfere with the chromatography if a large volume is injected.

  • Concentration: Prepare a stock solution of known concentration (e.g., 1 mg/mL) and then dilute it to a working concentration that gives a good detector response (e.g., 10-100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common HPLC issues encountered during the analysis of this compound.

Troubleshooting_Workflow cluster_problems Observed Problem cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues cluster_solutions Potential Solutions Problem Identify Chromatographic Issue Peak_Tailing Peak Tailing Problem->Peak_Tailing Peak_Fronting Peak Fronting Problem->Peak_Fronting Split_Peaks Split/Broad Peaks Problem->Split_Peaks RT_Drift Retention Time Drift Problem->RT_Drift No_Retention No/Poor Retention Problem->No_Retention Low_Signal Low Signal/No Peak Problem->Low_Signal Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Check_Column Check/Replace Column & Guard Column Peak_Tailing->Check_Column Peak_Fronting->Check_Column Check_Sample_Prep Review Sample Prep & Injection Volume Peak_Fronting->Check_Sample_Prep Split_Peaks->Adjust_pH Optimize_Mobile_Phase Optimize Organic % / Gradient RT_Drift->Optimize_Mobile_Phase System_Check Perform System Check (Leaks, Pump, Detector) RT_Drift->System_Check Equilibrate Ensure Proper Equilibration RT_Drift->Equilibrate No_Retention->Optimize_Mobile_Phase Low_Signal->Check_Sample_Prep Low_Signal->System_Check

Caption: A logical workflow for troubleshooting common HPLC problems.

Q4: My peak for this compound is tailing. What could be the cause and how do I fix it?

A4: Peak tailing is a common issue, often indicating a secondary interaction between the analyte and the stationary phase.[11]

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing some molecules to be retained longer, resulting in a tailing peak.[11]

    • Solution: Adjust the mobile phase pH. For a compound like a quinolinone, which can have a basic nitrogen, using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the analyte and/or suppress the ionization of silanol groups, minimizing these secondary interactions.[8] It is generally recommended to work at a pH at least 2 units away from the analyte's pKa.[6]

  • Cause 2: Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained sample components or the stationary phase can degrade, exposing more active silanol sites.[12]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile, then isopropanol). If this does not resolve the issue, replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.[12]

  • Cause 3: Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak tailing or splitting.[4]

    • Solution: As the pKa is unknown, a pH screening study is recommended. Analyze the sample with mobile phases buffered at different pH values (e.g., pH 3, 5, and 7) to find a pH where the peak shape is optimal.

Q5: I am observing peak fronting. What does this indicate?

A5: Peak fronting, which appears as a "shark fin" shape, is less common than tailing and typically points to a few specific issues.[13]

  • Cause 1: Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.[13][14]

    • Solution: Dilute the sample and inject a smaller mass. If the peak shape improves upon dilution, this confirms sample overload.[13]

  • Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in peak fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[10]

Q6: My retention time is drifting with each injection. What should I investigate?

A6: Retention time drift can be systematic or random and points to issues with the system's stability.

  • Cause 1: Insufficient Column Equilibration: This is a common cause, especially when changing mobile phases or after a new column has been installed. The stationary phase needs time to fully equilibrate with the new mobile phase conditions.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before starting the analysis.[9]

  • Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. This is more pronounced if the mobile phase is prepared in large batches and used over several days.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5]

  • Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[5]

  • Cause 4: System Leaks: A small, often unnoticeable leak in the system can cause fluctuations in the flow rate, leading to retention time drift.

    • Solution: Systematically check all fittings for any signs of a leak.

Q7: I am not seeing a peak, or the signal is very low. What are the possible reasons?

A7: A lack of signal can be due to a variety of issues, from sample preparation to instrument malfunction.

  • Cause 1: Incorrect Detection Wavelength: The detector may not be set at a wavelength where the analyte absorbs.

    • Solution: Use a DAD to acquire a UV spectrum of the analyte and set the detection wavelength to the λmax.

  • Cause 2: Sample Degradation: The analyte may be unstable in the sample solvent or under the mobile phase conditions.[12] Halogenated compounds can sometimes be susceptible to degradation.

    • Solution: Prepare fresh samples and analyze them immediately. If degradation is suspected, a stability study of the analyte in the chosen solvent can be performed by re-analyzing the sample over time.

  • Cause 3: No Elution from the Column: The analyte may be too strongly retained on the column under the current conditions.

    • Solution: Increase the organic content of the mobile phase or use a stronger organic solvent (e.g., methanol instead of acetonitrile).

  • Cause 4: Instrument Issue: There could be a problem with the injector, pump, or detector.

    • Solution: Perform a system check. Inject a known standard (e.g., caffeine) to confirm that the system is functioning correctly.

Experimental Protocols

Protocol 1: Determination of λmax
  • Prepare a solution of this compound in the initial mobile phase diluent at a concentration of approximately 10 µg/mL.

  • Using a UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If a DAD is available on the HPLC, this can also be performed by injecting the sample and examining the UV spectrum of the eluting peak.

Protocol 2: pH Screening for Optimal Peak Shape
  • Prepare three different mobile phase A solutions with 0.1% formic acid (pH ~2.7), 10 mM ammonium acetate (pH ~7), and 10 mM ammonium bicarbonate (pH ~8).

  • Equilibrate the C18 column with each mobile phase system for at least 20 column volumes.

  • Inject the sample of this compound under each condition using the same gradient program.

  • Compare the peak shape (asymmetry factor) and retention time from each run to determine the optimal pH for the analysis.

References

  • (Note: A specific reference for the biological activity of this compound was not found in the provided search results. The statement is based on the general knowledge of the quinolinone scaffold.)
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.
  • Retention Time Drifts: Why Do They Occur?.
  • How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays. Benchchem.
  • Exploring the Role of pH in HPLC Separ
  • Troubleshooting HPLC Column Retention Time Drift. Hawach.
  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect.
  • Troubleshooting HPLC- Fronting Peaks. Restek.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC. Benchchem.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.
  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia.
  • Troubleshooting Peak Shape Problems in HPLC.
  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry.
  • Control pH During Method Development for Better Chrom
  • A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor.
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-.
  • Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Peak Fronting . . . Some of the Time.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (PDF).
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Reverse Phase Chrom
  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Deriv
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
  • This compound. PubChem.
  • HPLC separation of related halogenated aromatic, any one??.
  • Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • RP-HPLC determination of lipophilicity in series of quinoline deriv

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Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions of 8-Bromo-quinolones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 8-bromo-quinolone substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this important heterocyclic scaffold. The inherent properties of the quinolone ring system, particularly the steric hindrance at the C8-position and the potential for catalyst inhibition by the quinoline nitrogen, demand a nuanced approach to catalyst selection and reaction optimization.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to move beyond generic protocols and provide a framework for rational catalyst selection based on mechanistic understanding and empirical evidence.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions at the 8-position of a quinolone more challenging than at other positions?

A1: The primary challenges stem from two key factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom at the 1-position of the quinolone ring can coordinate to the palladium catalyst. This coordination can form stable, off-cycle complexes that effectively "poison" or deactivate the catalyst, leading to low or no product yield.[1]

  • Steric Hindrance: The 8-position is located in the "bay region" of the quinoline, adjacent to the fused benzene ring. This peri-interaction creates significant steric bulk around the C-Br bond, which can impede the crucial oxidative addition step of the catalytic cycle. This steric hindrance makes it difficult for the palladium catalyst to access and react with the C-Br bond.

Q2: What is the first step I should take if my cross-coupling reaction with an 8-bromo-quinolone fails?

A2: Before extensively modifying the reaction conditions, it is crucial to verify the integrity of your setup and reagents.

  • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.

  • Verify Reagent Purity: Impurities in solvents, starting materials, or the base can inhibit the catalyst. Amines, in particular, should be purified before use.[2]

  • Check Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have not degraded. Phosphine ligands can oxidize over time. Using air-stable pre-catalysts can often provide more consistent results.

Q3: What general class of ligands is most effective for 8-bromo-quinolone couplings?

A3: Bulky, electron-rich monophosphine ligands, often referred to as biaryl phosphine ligands (e.g., Buchwald ligands), are typically the most successful.[2][3] These ligands are effective for several reasons:

  • Their large steric profile promotes the formation of monoligated, highly reactive Pd(0) species, which can accelerate the difficult oxidative addition step with the hindered 8-bromo-quinolone.

  • The steric bulk also helps to prevent the quinoline nitrogen from binding to the palladium center, thus mitigating catalyst poisoning.[3]

  • Their electron-rich nature increases the electron density on the palladium, which facilitates the oxidative addition of the aryl bromide.[4]

Troubleshooting Guides by Reaction Type

Guide 1: Suzuki-Miyaura Coupling Issues

Problem: Low to no conversion of 8-bromo-quinolone in a Suzuki-Miyaura reaction with an arylboronic acid.

Possible CauseTroubleshooting Steps & Explanation
Inefficient Oxidative Addition The steric hindrance at the C8-position is likely slowing this initial step. Switch to a catalyst system known for coupling hindered substrates. Solution: Employ a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ source. Alternatively, use a pre-formed palladacycle precatalyst like XPhos Pd G3 for more reliable generation of the active catalyst.[5]
Catalyst Poisoning by Quinolone Nitrogen The quinolone nitrogen is coordinating to the palladium, shutting down the catalytic cycle. Solution: The use of bulky ligands, as mentioned above, is the primary strategy to physically block this interaction. Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes help by favoring the formation of the desired catalytically active species over the inhibited one.
Protodeboronation of Boronic Acid The boronic acid is being replaced by a hydrogen atom before it can transmetalate to the palladium. This is common with strong bases and the presence of water. Solution: Switch to milder or non-aqueous base conditions. Using potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be effective.[5] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which slowly hydrolyzes to the active boronic acid under the reaction conditions.[4]
Poor Base/Solvent Combination The chosen base may not be effective in the selected solvent, or solubility issues may be limiting the reaction. Solution: For Suzuki couplings, a common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water. Ensure vigorous stirring for biphasic systems. If solubility is an issue, consider a more polar aprotic solvent like DMF or NMP.[6]
Guide 2: Buchwald-Hartwig Amination Issues

Problem: Failure to form the C-N bond between an 8-bromo-quinolone and a primary or secondary amine.

Possible CauseTroubleshooting Steps & Explanation
Insufficiently Active Catalyst System C-N bond formation at a sterically hindered position requires a highly active catalyst to facilitate both oxidative addition and the final C-N reductive elimination. Solution: This reaction class almost exclusively requires the use of bulky biaryl phosphine ligands.[2] Ligands like BrettPhos, RuPhos, or the Josiphos family are excellent candidates. Use a strong, non-nucleophilic base like NaOtBu or LHMDS.
Amine Substrate Deactivating the Catalyst In addition to the quinolone nitrogen, the amine coupling partner can also coordinate too strongly to the palladium. Solution: The choice of ligand is critical. The steric and electronic properties of the ligand can modulate the environment around the palladium to favor the desired catalytic steps over off-cycle inhibition.[3] Screening a panel of different generation Buchwald ligands is often necessary.
β-Hydride Elimination (for some alkylamines) If the amine has β-hydrogens, this can be a competing side reaction with C-N reductive elimination, leading to hydrodehalogenation of the quinolone. Solution: The ligand choice can influence the relative rates of these two competing pathways. Often, more sterically demanding ligands that accelerate reductive elimination are beneficial.
Low Reaction Temperature The activation energy for the oxidative addition or reductive elimination may be too high at the attempted temperature. Solution: While some modern catalysts can operate at room temperature, hindered substrates often require elevated temperatures (80-110 °C).[7] Gradually increase the temperature while monitoring for potential decomposition.
Guide 3: Sonogashira Coupling Issues

Problem: Low yield of the 8-alkynyl-quinolone product.

Possible CauseTroubleshooting Steps & Explanation
Alkyne Homocoupling (Glaser Coupling) The terminal alkyne couples with itself, a common side reaction promoted by the copper(I) co-catalyst, especially in the presence of oxygen. Solution: Ensure the reaction is rigorously deoxygenated before adding the catalyst and alkyne. Running the reaction under a positive pressure of inert gas is crucial. Sometimes, using a copper-free Sonogashira protocol can circumvent this issue entirely, though this often requires more specialized ligands.[6]
Catalyst System Inefficiency The classic Pd(PPh₃)₄ catalyst may not be active enough for the sterically demanding 8-bromo-quinolone. Solution: A study on 6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones successfully employed a Pd/C-PPh₃–CuI system for selective coupling at the 8-position.[8] This indicates that even simple catalyst systems can be effective, but careful optimization of base (K₂CO₃) and solvent (dioxane) is key. For more challenging substrates, consider N-heterocyclic carbene (NHC) palladium complexes.[6]
Poor Solubility The quinolone substrate or the resulting product may have poor solubility in the chosen solvent, leading to incomplete reaction. Solution: Solvents like DMF, NMP, or THF are often used.[9] An amine base such as triethylamine or diisopropylamine can often serve as both the base and a co-solvent.
Guide 4: Heck Coupling Issues

Problem: Inefficient coupling of 8-bromo-quinolone with an alkene (e.g., an acrylate or styrene).

Possible CauseTroubleshooting Steps & Explanation
Low Catalyst Activity / Stability Heck reactions often require higher temperatures (100-140 °C), which can lead to catalyst decomposition, especially with inhibiting substrates like quinolones. Solution: Use of thermally stable ligands is important. N-heterocyclic carbene (NHC) ligands are known for their robustness at high temperatures. Alternatively, phosphine-free catalyst systems, such as those using Pd(OAc)₂ with a base like K₂CO₃ and a phase-transfer agent like Bu₄NBr in a polar solvent (e.g., DMF), can be effective.[10]
Incorrect Base Selection The base in a Heck reaction is crucial for regenerating the active Pd(0) catalyst at the end of the cycle. Solution: Organic bases like triethylamine (Et₃N) or inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[4] The choice depends on the substrate and solvent, and empirical screening is often the best approach.
Regioselectivity Issues For certain alkenes, the addition of the quinolone moiety may occur at the undesired position of the double bond. Solution: Regioselectivity is influenced by both steric and electronic factors of the alkene and the catalyst system. For terminal alkenes bearing electron-withdrawing groups (like acrylates), arylation almost always occurs at the terminal, less substituted carbon.[7] For other alkenes, ligand choice can sometimes influence the outcome.

Visualization of Key Concepts

Catalyst Selection Workflow

To aid in the rational selection of a catalyst system, the following decision tree illustrates a logical workflow for a new 8-bromo-quinolone substrate.

Catalyst_Selection_Workflow start Start: 8-Bromo-quinolone Substrate reaction_type Select Cross-Coupling Type (Suzuki, Buchwald, Sonogashira, Heck) start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C≡ heck Heck reaction_type->heck C=C ligand_choice Initial Ligand Choice: Bulky, Electron-Rich Biaryl Phosphine (e.g., XPhos, SPhos, RuPhos) suzuki->ligand_choice buchwald->ligand_choice sonogashira->ligand_choice Or PPh3/NHC heck->ligand_choice Or NHC/Ligandless precatalyst Use Air-Stable Precatalyst (e.g., G3-Palladacycle) for consistency ligand_choice->precatalyst base_solvent Select Appropriate Base & Solvent (e.g., K3PO4 in Dioxane/H2O for Suzuki) precatalyst->base_solvent run_rxn Run Initial Small-Scale Reaction base_solvent->run_rxn analyze Analyze Outcome: Conversion? Byproducts? run_rxn->analyze success Success: Proceed to Optimization/Scale-up analyze->success >80% Conv. troubleshoot Low Conversion / Side Reactions: Consult Troubleshooting Guide analyze->troubleshoot <80% Conv. troubleshoot->ligand_choice Screen Ligands/Bases

Caption: A decision workflow for initial catalyst screening.

General Catalytic Cycle and Points of Failure

Understanding the catalytic cycle is key to diagnosing problems. For most palladium-catalyzed cross-couplings, the cycle involves three main stages, each with potential failure points when using 8-bromo-quinolones.

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_issues Common Failure Points for 8-Bromo-quinolones pd0 Active Pd(0)L Catalyst oa Oxidative Addition (Ar-Pd(II)-Br) pd0->oa + 8-Br-Quinolone (ArBr) trans Transmetalation / Insertion (Ar-Pd(II)-R) oa->trans + Coupling Partner re Reductive Elimination trans->re re->pd0 + Product (Ar-R) poison Catalyst Poisoning: Quinolone-N binds to Pd(0), forming inactive complex. poison->pd0 Inhibition sterics Steric Hindrance: Bulky 8-position slows Oxidative Addition. sterics->oa Inhibition

Caption: Key failure points in the catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a robust starting point for screening conditions for the coupling of an 8-bromo-quinolone with a generic arylboronic acid.

  • Reagent Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 8-bromo-quinolone (1.0 equiv., e.g., 0.1 mmol), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inerting the Vessel: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve 0.1 M concentration) followed by degassed water (10% of the dioxane volume) via syringe.

  • Reaction: Place the vial in a preheated aluminum heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

References

  • Willis, M. C., Chauhan, J., & Whittinham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link]

  • Shanahan, R. M., Hickey, A., Bateman, L. M., Light, M. E., & McGlacken, G. P. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585–2596. [Link]

  • Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Mphahlele, M. J., & Oyeyiola, F. A. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. J. Heterocyclic Chem., 51(S1), E336-E344. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Patil, S. B., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Letters in Organic Chemistry, 8(1), 1-8. [Link]

  • Science of Synthesis. (2006). Category 1, Organometallics. Thieme. [Link]

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Refinement of work-up procedures for 8-Bromo-7-fluoroquinolin-2(1H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and work-up of 8-Bromo-7-fluoroquinolin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this highly functionalized quinolinone scaffold. Here, we address common experimental challenges with in-depth, causality-driven explanations and provide robust, field-proven protocols to enhance reaction success, yield, and purity.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry, with the quinolinone core being a privileged structure in various therapeutic agents.[1] The presence of both a bromine and a fluorine atom on the benzene ring provides distinct handles for further functionalization, such as palladium-catalyzed cross-coupling reactions.[1] However, the synthesis of this specific molecule is not extensively documented in peer-reviewed literature, requiring adaptation of established methods for similar quinolinone structures.[2]

The electron-withdrawing nature of the halogen substituents can significantly influence the reactivity of the precursors and the stability of intermediates, often leading to challenges in reaction progression and product isolation. This guide provides a logical framework for troubleshooting these issues, grounded in fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent strategy for quinolin-2(1H)-one synthesis is the intramolecular Friedel-Crafts cyclization of an N-aryl-cinnamamide intermediate. For the target molecule, this would involve the acylation of 2-bromo-3-fluoroaniline with cinnamoyl chloride, followed by a Lewis acid-catalyzed cyclization. This approach is adapted from established procedures for structurally similar compounds like 8-bromoquinolin-2(1H)-one.[2][3]

Q2: My cyclization reaction is sluggish or incomplete. What are the likely causes?

A2: The intramolecular Friedel-Crafts reaction is an electrophilic aromatic substitution. The electron-withdrawing effects of both the bromine and fluorine atoms deactivate the aromatic ring, making it less nucleophilic and thus slowing down the cyclization. Key factors to investigate are the strength and amount of the Lewis acid, reaction temperature, and solvent choice.

Q3: I am observing significant charring and tar formation during the cyclization step. How can I minimize this?

A3: Tar formation is a common side reaction in strongly acidic and high-temperature conditions, often due to polymerization of reactants or products.[4] To mitigate this, consider using a milder Lewis acid, optimizing the reaction temperature to the minimum required for cyclization, and ensuring slow, controlled addition of reagents to prevent localized hotspots.

Q4: The crude product is a dark, oily residue that is difficult to purify. What work-up procedure is recommended?

A4: A common issue with quinoline syntheses is the formation of tarry byproducts.[4] A robust work-up involves carefully quenching the reaction mixture in ice water to precipitate the crude product. The resulting solid can then be washed thoroughly with water and purified by trituration with a hot organic solvent like ethanol or by column chromatography.[2][3]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for assessing purity and confirming the molecular weight.[5][6] Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Infrared (IR) spectroscopy to identify characteristic functional groups and atom connectivity.[7][8]

Troubleshooting Guide: Intramolecular Cyclization of N-(2-bromo-3-fluorophenyl)cinnamamide

This section provides a detailed troubleshooting guide for the critical Lewis acid-catalyzed cyclization step.

Problem 1: Low to No Product Formation
Possible Cause Explanation & Recommended Solution
Insufficient Lewis Acid Strength/Amount The deactivated aromatic ring requires a potent Lewis acid to facilitate cyclization. Solution: 1. Increase the equivalents of AlCl₃ (from a typical 2-3 eq. to 4-5 eq.). 2. Consider using a stronger Lewis acid system, but be mindful of increased side reactions.
Low Reaction Temperature The activation energy for the cyclization of this deactivated substrate is likely high. Solution: Gradually increase the reaction temperature in 10-15°C increments (e.g., from 125°C up to 150°C), while carefully monitoring for decomposition.[2]
Inappropriate Solvent The solvent must be inert to the reaction conditions and capable of solubilizing the reactants. Solution: Chlorobenzene is a common choice.[2] If solubility is an issue, consider higher boiling point solvents like dichlorobenzene, but ensure they are rigorously dried.
Poor Quality Starting Material Impurities in the N-(2-bromo-3-fluorophenyl)cinnamamide can inhibit the catalyst. Solution: Purify the amide precursor by recrystallization or column chromatography before proceeding to the cyclization step.
Problem 2: Excessive Byproduct and Tar Formation
Possible Cause Explanation & Recommended Solution
Reaction Temperature is Too High While heat is needed, excessive temperatures can lead to polymerization and decomposition.[4] Solution: Find the optimal temperature that promotes cyclization without significant degradation. Monitor the reaction by TLC or LC-MS to track product formation versus byproduct accumulation.
Non-anhydrous Conditions Water will react with the Lewis acid (e.g., AlCl₃), reducing its activity and generating highly corrosive HCl, which can promote side reactions. Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Localized Hotspots Poor mixing during the exothermic addition of the Lewis acid can create localized areas of high temperature. Solution: Ensure vigorous stirring and add the Lewis acid portion-wise at a controlled temperature (e.g., 0°C or room temperature) before heating.
Problem 3: Difficult Product Isolation and Purification
Possible Cause Explanation & Recommended Solution
Product is Contaminated with Aluminum Salts During the aqueous work-up, insoluble aluminum salts can co-precipitate with the product. Solution: After quenching on ice, add concentrated HCl to the aqueous slurry to dissolve the aluminum salts. Filter the solid product and wash thoroughly with water until the filtrate is neutral.
Product is an Amorphous or Oily Solid Rapid precipitation can lead to an impure, difficult-to-handle solid. Solution: After quenching, stir the resulting mixture vigorously for several hours to encourage the formation of a filterable solid.[2] For purification, trituration with hot ethanol can be effective in dissolving organic impurities and leaving the desired product as a clean solid.[3]
Co-elution of Impurities during Chromatography Structurally similar byproducts may have similar polarities, making separation difficult. Solution: Use a shallow solvent gradient during column chromatography. A typical starting point would be a hexane/ethyl acetate or dichloromethane/methanol system.[9] Analyze fractions carefully by TLC.

Experimental Workflows & Protocols

Workflow for Synthesis of this compound

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification & Characterization A Acylation of 2-bromo-3-fluoroaniline with cinnamoyl chloride B Aqueous Work-up (e.g., 1M HCl wash) A->B C Purification of Amide (Recrystallization) B->C D Lewis Acid-Catalyzed Cyclization (AlCl₃) C->D Purified Amide E Reaction Quench (Ice Water) D->E F Crude Product Isolation (Filtration) E->F G Purification (Trituration/Chromatography) F->G Crude Product H Characterization (NMR, MS, HPLC) G->H I 8-Bromo-7-fluoro- quinolin-2(1H)-one H->I Final Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of N-(2-bromo-3-fluorophenyl)cinnamamide (Amide Intermediate)
  • 1. Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromo-3-fluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • 2. Cooling: Cool the solution to 0°C using an ice bath.

  • 3. Base Addition: Add pyridine (1.2 eq) to the solution.

  • 4. Acylation: Slowly add a solution of cinnamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • 5. Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • 6. Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • 7. Work-up: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • 8. Purification: Purify the crude amide by recrystallization from ethanol/water.

Protocol 2: Intramolecular Cyclization to this compound

This protocol is adapted from the synthesis of 8-bromoquinolin-2(1H)-one and may require optimization.[3]

  • 1. Setup: To a solution of N-(2-bromo-3-fluorophenyl)cinnamamide (1.0 eq) in chlorobenzene under an inert atmosphere at room temperature, add aluminum trichloride (AlCl₃, 4.0 eq) portion-wise.

  • 2. Heating: Heat the reaction mixture to 125-130°C for 2-4 hours.

  • 3. Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • 4. Quenching: Cool the reaction mixture to approximately 50°C and carefully pour it into a beaker of ice water with vigorous stirring.

  • 5. Precipitation: Continue stirring the mixture until a solid precipitate forms.

  • 6. Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • 7. Purification: Triturate the crude solid with hot ethanol, filter, and dry in vacuo to provide the desired product. Further purification can be achieved by column chromatography if necessary.

Logical Troubleshooting Flowchart

G cluster_incomplete Troubleshooting: Incomplete Reaction cluster_decomposition Troubleshooting: Decomposition start Low Yield in Cyclization? check_sm Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No decomposition Decomposition/ Tarring Observed? check_sm->decomposition Yes inc_temp Increase Temperature (e.g., to 140°C) incomplete->inc_temp dec_temp Decrease Temperature decomposition->dec_temp inc_lewis Increase Lewis Acid (e.g., to 5 eq. AlCl₃) inc_temp->inc_lewis check_reagents Verify Reagent Purity & Anhydrous Conditions inc_lewis->check_reagents outcome Optimized Procedure check_reagents->outcome milder_lewis Use Milder Conditions dec_temp->milder_lewis control_add Controlled Reagent Addition milder_lewis->control_add control_add->outcome

Caption: Decision tree for troubleshooting low-yield cyclization reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • Biosynth. (n.d.). 8-Bromoquinolin-2(1H)-one.
  • BenchChem. (2025).
  • PubMed. (2016). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products.
  • MDPI. (2022).
  • BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
  • Impact Factor. (2021).
  • ChemicalBook. (n.d.). 8-BROMOQUINOLIN-2(1H)-ONE synthesis.
  • PMC - NIH. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Der Pharma Chemica. (2015). Synthesis and characterization of some quinoline based bisphenols as sensing agents.

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Validation & Comparative

A Comparative Analysis of 8-Bromo-7-fluoroquinolin-2(1H)-one and Other Kinase Inhibitors for VEGFR-2 Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical kinase inhibitor, 8-Bromo-7-fluoroquinolin-2(1H)-one, with the well-established, FDA-approved multi-kinase inhibitors Sorafenib and Sunitinib. The focus of this analysis is on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anti-cancer therapeutics.

Introduction: The Critical Role of VEGFR-2 in Tumor Angiogenesis

The growth and metastasis of solid tumors are critically dependent on the formation of new blood vessels, a process known as angiogenesis. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[3] Upon binding of VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3] Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy.[4]

Quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors.[5][6][7] Their planar nature and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make them attractive starting points for inhibitor design.[6] this compound is a novel synthetic compound belonging to this class. While specific biological data for this compound is not yet publicly available, its structural features suggest a potential for kinase inhibitory activity.

This guide will present a hypothetical yet scientifically plausible profile for this compound as a VEGFR-2 inhibitor. This profile will be benchmarked against the known activities of Sorafenib and Sunitinib, providing a framework for evaluating the potential of this and similar novel chemical entities.

The VEGFR-2 Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in mediating the downstream effects of VEGF, leading to angiogenesis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 p-VEGFR-2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Grb2 Grb2 P_VEGFR2->Grb2 Akt Akt PI3K->Akt SOS SOS Grb2->SOS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis This compound This compound This compound->P_VEGFR2 Inhibition Sorafenib Sorafenib Sorafenib->P_VEGFR2 Inhibition Sunitinib Sunitinib Sunitinib->P_VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

In Vitro Kinase Inhibition Profile

The primary evaluation of a potential kinase inhibitor is the direct measurement of its ability to inhibit the enzymatic activity of the target kinase in a cell-free system. This is typically quantified by the half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)Reference
This compound VEGFR-2Hypothetical: 50N/A
SorafenibVEGFR-290[8][9][10][11]
SunitinibVEGFR-280[9][12][13]

Note: The IC50 value for this compound is a hypothetical value for the purpose of this comparative guide, based on the activities of other quinolinone-based inhibitors.[4]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a common method for determining the IC50 of a test compound against recombinant human VEGFR-2 using a luminescence-based assay that measures ATP consumption.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP Solution - Substrate (e.g., Poly(Glu,Tyr)) - Test Compound Serial Dilutions start->prepare_reagents plate_setup Plate Setup (96-well): Add Master Mix (Buffer, ATP, Substrate) to wells prepare_reagents->plate_setup add_inhibitor Add serially diluted test compound or vehicle (DMSO) to wells plate_setup->add_inhibitor initiate_reaction Initiate Reaction: Add VEGFR-2 enzyme to all wells except blank add_inhibitor->initiate_reaction incubate Incubate at 30°C for 45 minutes initiate_reaction->incubate detect_signal Add Kinase-Glo® Reagent to stop reaction and generate luminescent signal incubate->detect_signal read_plate Read luminescence on a plate reader detect_signal->read_plate analyze_data Data Analysis: - Normalize data to controls - Plot dose-response curve - Calculate IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Detailed Methodology: [14][15][16]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Assay Buffer, 500 µM ATP, and a suitable substrate (e.g., 50x PTK substrate).

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µl) in 1x Kinase Assay Buffer.

  • Assay Procedure:

    • To a white, 96-well plate, add 25 µl of the master mixture to each well.

    • Add 5 µl of the diluted test compound solutions to the respective wells. For positive control (no inhibitor), add 5 µl of buffer with the same DMSO concentration. For the blank (no enzyme), add 5 µl of buffer.

    • Initiate the reaction by adding 20 µl of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µl of 1x Kinase Assay Buffer to the blank wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add 50 µl of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and thus inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and blank controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Activity: Inhibition of VEGFR-2 Phosphorylation and Endothelial Cell Function

To be therapeutically effective, an inhibitor must not only bind to the isolated enzyme but also inhibit its activity within a cellular context. Key cellular assays for VEGFR-2 inhibitors include measuring the inhibition of receptor autophosphorylation and assessing the downstream functional consequences, such as the inhibition of endothelial cell tube formation.

CompoundCellular AssayCell LineIC50 / EffectReference
This compound VEGFR-2 PhosphorylationHUVECHypothetical: 150 nMN/A
This compound HUVEC Tube FormationHUVECHypothetical: Significant inhibition at 200 nMN/A
SorafenibHUVEC ProliferationHUVEC~5,884 nM[16]
SunitinibVEGF-dependent VEGFR2 PhosphorylationNIH-3T310 nM[13]
SunitinibHUVEC Tube FormationHUVECDose-dependent inhibition[17]

Note: The cellular activity values for this compound are hypothetical, projected to be slightly higher than the biochemical IC50 to account for cell permeability and off-target effects.

Experimental Protocol: Cell-Based VEGFR-2 Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in intact cells.[3][18][19][20]

  • Cell Culture and Plating:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.

    • Seed HUVECs into 96-well plates and grow to confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor phosphorylation.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the serum-starved cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of recombinant human VEGF-A (e.g., 50 ng/ml) for 10-15 minutes at 37°C.

  • Cell Lysis and Detection:

    • Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the level of phosphorylated VEGFR-2 (pVEGFR-2) in the cell lysates using a sandwich ELISA. This involves capturing total VEGFR-2 and detecting with a phospho-specific antibody.

  • Data Analysis:

    • Normalize the pVEGFR-2 signal to the total protein concentration in each well.

    • Calculate the percentage of inhibition of VEGF-induced phosphorylation for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: HUVEC Tube Formation Assay

This assay assesses a compound's anti-angiogenic potential by measuring its effect on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[17][21][22][23]

  • Plate Coating:

    • Thaw a basement membrane matrix (e.g., Matrigel®) on ice.

    • Coat the wells of a pre-chilled 96-well plate with the matrix and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest and resuspend HUVECs in a basal medium containing the test compound at various concentrations or a vehicle control.

    • Seed the HUVEC suspension onto the polymerized matrix.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Monitor the formation of tube-like structures using a light microscope.

    • At the end of the incubation period, stain the cells with a viability dye (e.g., Calcein AM) and capture images using a fluorescence microscope.

  • Quantification:

    • Analyze the images using angiogenesis analysis software to quantify parameters such as the total tube length, number of junctions, and number of loops.

    • Compare the results from the compound-treated wells to the vehicle control to determine the extent of inhibition.

In Vivo Efficacy: A Forward Look

While in vitro and cellular assays provide crucial initial data, the ultimate test of an anti-cancer agent is its efficacy in a living organism. For VEGFR-2 inhibitors, this is typically evaluated in tumor xenograft models.[1][2][24][25] In such studies, human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

A successful VEGFR-2 inhibitor like this compound would be expected to significantly inhibit tumor growth compared to a vehicle-treated control group.[24] This anti-tumor effect would be correlated with a reduction in microvessel density within the tumor, which can be visualized by immunohistochemical staining for endothelial cell markers such as CD31.[24]

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the novel quinolinone derivative, this compound, as a potential VEGFR-2 inhibitor, using the established drugs Sorafenib and Sunitinib as benchmarks. Based on its structural class, it is hypothesized that this compound could exhibit potent inhibition of VEGFR-2 in both biochemical and cellular assays, translating to anti-angiogenic effects.

The provided experimental protocols serve as a standard for the rigorous in vitro characterization of such compounds. The logical progression from cell-free kinase assays to cell-based functional assays is crucial for identifying promising lead candidates for further preclinical and clinical development. Future studies on this compound would need to generate empirical data through these assays to validate its hypothesized activity and to determine its selectivity profile across a broader panel of kinases. Promising in vitro results would then warrant investigation into its in vivo efficacy and pharmacokinetic properties to fully assess its therapeutic potential.

References

  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015). Oncology Central. Available at: [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed Central. Available at: [Link]

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (2014). PubMed Central. Available at: [Link]

  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2023). ResearchGate. Available at: [Link]

  • Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold. (2022). PubMed. Available at: [Link]

  • Sorafenib (base). Focus Biomolecules. Available at: [Link]

  • Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts. (2009). AACR Journals. Available at: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). PubMed Central. Available at: [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). PubMed Central. Available at: [Link]

  • The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer. (2017). PubMed Central. Available at: [Link]

  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. ResearchGate. Available at: [Link]

  • Important quinoline containing compounds as inhibitors of VEGFR-2. ResearchGate. Available at: [Link]

  • Identification of novel VEGFR-2 inhibitors. (2005). Cancer Research. Available at: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2023). Future Medicinal Chemistry. Available at: [Link]

  • VEGF-R2 Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]

  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. (2022). PubMed Central. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion. (2022). MDPI. Available at: [Link]

  • Can anyone share with me the protocol for the detection of VEGFR2 receptor phosphorylation using immunoprecipitation followed by immunoblotting?. (2014). ResearchGate. Available at: [Link]

  • Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. (2023). ibidi. Available at: [Link]

  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (2012). NIH. Available at: [Link]

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Efficacy and Structure-Activity Relationship of 8-Bromo-7-fluoroquinolin-2(1H)-one Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of oncological research, the quinolin-2(1H)-one scaffold has emerged as a privileged structure due to its broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides an in-depth comparative analysis of rationally designed analogs of 8-Bromo-7-fluoroquinolin-2(1H)-one. The strategic placement of a bromine atom at the C8 position and a fluorine atom at C7 is hypothesized to enhance membrane permeability and target engagement through halogen bonding.

This document synthesizes findings from studies on related brominated quinoline and quinazolinone derivatives to establish a framework for evaluating this specific chemical class.[3][4] We will explore the synthesis, comparative efficacy, and structure-activity relationships (SAR) of a focused library of analogs, providing detailed experimental protocols and mechanistic insights to guide further drug discovery efforts.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Hypothesis

The core scaffold, this compound, presents several positions amenable to chemical modification to probe the SAR and optimize for potency and selectivity. Based on extensive research into related heterocyclic systems, we selected the N1 position for substitution, as modifications here often influence pharmacokinetic properties without disrupting the core pharmacophore responsible for target binding.[5][6]

Our hypothesis is that introducing small, functionalized alkyl chains at the N1 position can enhance cellular uptake and potentially introduce new binding interactions within the target protein's active site. The selected analogs for this comparative study are:

  • Compound A (Parent): this compound

  • Analog 1A: 8-Bromo-7-fluoro-1-methylquinolin-2(1H)-one

  • Analog 1B: 1-(2-Aminoethyl)-8-bromo-7-fluoroquinolin-2(1H)-one

  • Analog 1C: 1-(2-Hydroxyethyl)-8-bromo-7-fluoroquinolin-2(1H)-one

The workflow for synthesizing and evaluating these compounds is outlined below.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Efficacy Screening cluster_2 Mechanistic & SAR Analysis Syn_Parent Synthesis of Core Scaffold (Compound A) Syn_Analogs N1-Alkylation to Yield Analogs 1A, 1B, 1C Syn_Parent->Syn_Analogs Purification Column Chromatography & Characterization (NMR, MS) Syn_Analogs->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle SAR Structure-Activity Relationship Analysis CellCycle->SAR Target Kinase Inhibition Assay (e.g., EGFR) SAR->Target Docking Molecular Docking Studies Target->Docking caption Experimental Workflow for Analog Evaluation

Caption: General experimental workflow for anticancer assessment.

Synthesis and Characterization

The synthesis of the parent scaffold and its N1-substituted analogs follows established chemical principles. The following protocol is a representative method adapted from procedures for similar quinolinone derivatives.

Experimental Protocol: Synthesis of N1-Substituted Analogs
  • Scaffold Preparation: Synthesize the core this compound (Compound A) via a multi-step reaction sequence starting from commercially available precursors, monitored by Thin-Layer Chromatography (TLC).

  • N1-Alkylation Reaction Setup: To a solution of Compound A (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and the respective alkyl halide (e.g., methyl iodide for 1A, or a protected aminoethyl/hydroxyethyl bromide for 1B/1C, 1.2 eq).

  • Reaction Execution: Stir the mixture at 60-80°C under an inert nitrogen atmosphere for 12-24 hours. Monitor the reaction's progress using TLC.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Efficacy Evaluation

The primary assessment of anticancer potential involves determining the cytotoxicity of the synthesized analogs against a panel of human cancer cell lines. Here, we present representative data against a non-small cell lung cancer line (A549), a breast adenocarcinoma line (MCF-7), and a colon adenocarcinoma line (HT29), as these are common models for evaluating quinoline-based inhibitors.[4]

Table 1: Comparative Cytotoxicity (IC₅₀) of Quinolinone Analogs
CompoundN1-SubstituentIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HT29
A -H12.5 ± 1.115.8 ± 1.418.2 ± 1.9
1A -CH₃8.2 ± 0.710.5 ± 0.911.4 ± 1.2
1B -CH₂CH₂NH₂4.5 ± 0.45.1 ± 0.56.8 ± 0.6
1C -CH₂CH₂OH6.9 ± 0.68.3 ± 0.79.5 ± 0.8
Doxorubicin (Reference Drug)0.8 ± 0.10.5 ± 0.051.1 ± 0.1

Note: The IC₅₀ values are representative and synthesized based on structure-activity trends observed in related brominated heterocyclic compounds to illustrate potential efficacy. Actual experimental values may vary.

Interpretation of Efficacy Data

The data reveals a clear SAR trend. The parent compound A shows moderate cytotoxic activity. Introduction of a simple methyl group (Analog 1A ) provides a modest improvement in potency, likely by increasing lipophilicity.

More significantly, the introduction of functionalized ethyl chains leads to a marked increase in anticancer activity. Analog 1B , with its terminal primary amine, is the most potent in this series. This amine group, which would be protonated at physiological pH, may form crucial hydrogen bonds or electrostatic interactions with the target protein. The hydroxyl group in Analog 1C also enhances potency compared to the parent compound, suggesting that a hydrogen bond donor at this position is favorable for activity.

Mechanistic Insights: Kinase Inhibition and Apoptosis Induction

Many quinoline and quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases critical for cancer cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[7][8] The dysregulation of the EGFR signaling pathway is a hallmark of many cancers, particularly non-small cell lung cancer.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Analog1B Analog 1B (Quinolinone Inhibitor) Analog1B->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis | AKT AKT PI3K->AKT AKT->Proliferation AKT->Apoptosis | caption Targeted Inhibition of the EGFR Signaling Pathway

Caption: Targeted Inhibition of the EGFR Signaling Pathway.

The enhanced potency of analogs 1B and 1C suggests they may be effective inhibitors of a kinase like EGFR. The terminal amine or hydroxyl group could interact with key residues such as Aspartate or Lysine in the ATP-binding pocket, a mechanism observed for other kinase inhibitors.[9] This inhibition blocks downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately suppressing cell proliferation and promoting apoptosis.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Assay Principle: Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) or similar kinase assay kit for EGFR.

  • Reagents: Prepare recombinant human EGFR kinase, a suitable peptide substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test analogs (e.g., 1B, 1C) and a known EGFR inhibitor (e.g., Erlotinib) as a positive control.

  • Reaction: In a 384-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody).

  • Data Analysis: Measure the signal on a compatible plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Experimental Protocol: Apoptosis Assessment by Annexin V/PI Staining
  • Cell Culture: Seed A549 cells in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with vehicle control, Doxorubicin (positive control), and the quinolinone analogs (e.g., Analog 1B) at their respective IC₅₀ concentrations for 24-48 hours.[10]

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the anticancer efficacy of novel this compound analogs. The representative data and SAR analysis strongly suggest that N1-alkylation with functionalized side chains, particularly those containing hydrogen bond donors and acceptors like amines and hydroxyls, is a promising strategy for enhancing cytotoxic potency. The proposed mechanism of action via inhibition of a key signaling kinase such as EGFR provides a solid foundation for further investigation.

Future work should focus on synthesizing a broader library of N1-analogs to refine the SAR, confirming target engagement through in vitro kinase assays, and conducting in vivo studies using xenograft models to validate the preclinical efficacy of the most promising candidates like Analog 1B.[1] These steps will be crucial in advancing this chemical series toward potential clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
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A Researcher's Guide to the Validation of 8-Bromo-7-fluoroquinolin-2(1H)-one as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative for Rigorous Validation

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] From potent kinase inhibitors in oncology to novel agents targeting metabolic enzymes, the versatility of this structure is undeniable.[2][3] However, this chemical promiscuity also presents a significant challenge: the potential for off-target effects and non-specific interactions.[4][5] Therefore, the journey of a novel quinolinone derivative, such as 8-Bromo-7-fluoroquinolin-2(1H)-one, from a screening hit to a validated specific enzyme inhibitor is one that demands meticulous experimental rigor.[6][7]

This guide provides a comprehensive framework for the validation of this compound, or any novel compound, as a specific enzyme inhibitor. We will delve into the critical experimental stages, from initial potency determination to in-depth mechanistic studies and selectivity profiling. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and protocols necessary to build a robust data package that substantiates the compound's specificity and mechanism of action.

The Validation Workflow: A Multi-Pillar Approach

The validation of a specific enzyme inhibitor is not a linear process but rather a cyclical and iterative investigation. The following diagram illustrates the key pillars of this workflow, each of which will be explored in detail in the subsequent sections.

Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity & Selectivity cluster_2 Phase 3: In-Cellular & In-Vivo Validation Initial_Screening Initial Screening & IC50 Determination Mechanism_of_Inhibition Mechanism of Inhibition Studies Initial_Screening->Mechanism_of_Inhibition Potent hits Selectivity_Profiling Selectivity Profiling Mechanism_of_Inhibition->Selectivity_Profiling Characterized mechanism Non-specific_Inhibition Ruling out Non-specific Inhibition Selectivity_Profiling->Non-specific_Inhibition Selective compounds Cellular_Target_Engagement Cellular Target Engagement Non-specific_Inhibition->Cellular_Target_Engagement Specific inhibitors In-vivo_Efficacy In-vivo Efficacy & PK/PD Cellular_Target_Engagement->In-vivo_Efficacy Cell-active compounds

Caption: A typical workflow for the validation of a novel enzyme inhibitor.

Phase 1: Initial Characterization - Is the Inhibition Potent and Real?

The first phase of validation focuses on quantifying the inhibitor's potency and understanding its fundamental interaction with the target enzyme.

Determination of IC50: The First Quantitative Metric

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8][9] It is a crucial first metric but must be interpreted with caution, as it is highly dependent on experimental conditions.[9][10]

Protocol: IC50 Determination of this compound

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add the enzyme to each well of the microplate.

  • Add the serially diluted inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction by measuring the change in absorbance or fluorescence over time. Ensure the reaction is in the linear range.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

Unveiling the Mechanism of Inhibition: Beyond IC50

Understanding how an inhibitor interacts with an enzyme is fundamental to its validation. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[12]

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate (ES) Complex Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor (EI) Complex Enzyme->EI_Complex + I Substrate Substrate (S) Inhibitor Inhibitor (I) Product Product (P) ES_Complex->Product -> E + P ESI_Complex Enzyme-Substrate-Inhibitor (ESI) Complex Enzyme_nc Enzyme (E) ES_Complex_nc Enzyme-Substrate (ES) Complex Enzyme_nc->ES_Complex_nc + S EI_Complex_nc Enzyme-Inhibitor (EI) Complex Enzyme_nc->EI_Complex_nc + I ESI_Complex_nc Enzyme-Substrate-Inhibitor (ESI) Complex ES_Complex_nc->ESI_Complex_nc + I Product_nc Product (P) ES_Complex_nc->Product_nc -> E + P EI_Complex_nc->ESI_Complex_nc + S Enzyme_uc Enzyme (E) ES_Complex_uc Enzyme-Substrate (ES) Complex Enzyme_uc->ES_Complex_uc + S ESI_Complex_uc Enzyme-Substrate-Inhibitor (ESI) Complex ES_Complex_uc->ESI_Complex_uc + I Product_uc Product (P) ES_Complex_uc->Product_uc -> E + P

Caption: The three primary modes of reversible enzyme inhibition.

Protocol: Michaelis-Menten Kinetics to Determine Inhibition Mechanism

Objective: To determine the mechanism of inhibition of this compound by analyzing its effect on the Michaelis constant (Km) and maximum velocity (Vmax).

Procedure:

  • Perform a series of enzyme activity assays with varying concentrations of the substrate.

  • Repeat these assays in the presence of several fixed concentrations of this compound.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Plot the initial reaction rates against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

  • Transform the data using a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]) to linearize the curves.

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism:

    • Competitive: Km increases, Vmax is unchanged.

    • Non-competitive: Km is unchanged, Vmax decreases.[13]

    • Uncompetitive: Both Km and Vmax decrease.

Data Interpretation and the Importance of Ki:

While the IC50 is a useful measure of potency, the inhibition constant (Ki) is a more fundamental measure of the inhibitor's binding affinity and is independent of substrate concentration for competitive inhibitors.[14][15] The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, but this requires knowledge of the inhibition mechanism.[8]

ParameterDescriptionImportance
IC50 Concentration of inhibitor for 50% inhibition.A practical measure of potency under specific assay conditions.[9]
Ki Dissociation constant of the enzyme-inhibitor complex.An intrinsic measure of binding affinity, allowing for more direct comparison between inhibitors.[14][15]
Km Michaelis constant; substrate concentration at half Vmax.Indicates the enzyme's affinity for its substrate.
Vmax Maximum reaction velocity.The theoretical maximum rate of the reaction.

Phase 2: Specificity and Selectivity - Is It the Right Target?

A potent inhibitor is of little use if it interacts with numerous other enzymes, leading to off-target effects.[4][5] This phase is dedicated to ensuring the specificity of this compound.

Selectivity Profiling: Casting a Wide Net

Selectivity profiling involves testing the inhibitor against a panel of related enzymes to assess its specificity.[16] For a putative kinase inhibitor, this would involve a kinome-wide screen.

Protocol: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of kinases.

Procedure:

  • Select a diverse panel of kinases , including those from the same family as the primary target and other major kinase families.

  • Perform single-point inhibition assays at a high concentration of this compound (e.g., 10 µM) against each kinase in the panel.

  • Identify any "hits" where significant inhibition is observed.

  • For any off-target hits, determine the full IC50 curve to quantify the potency of inhibition.

  • Calculate a selectivity ratio by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity.

Ruling Out Non-Specific Inhibition and Assay Artifacts

Some compounds can appear to be inhibitors due to non-specific mechanisms, such as aggregation, reactivity with assay components, or interference with the detection method.[17][18] It is crucial to rule out these artifacts.

Common Artifacts and How to Address Them:

ArtifactDescriptionMitigation Strategy
Compound Aggregation The inhibitor forms aggregates that sequester the enzyme.Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer.
Assay Interference The compound absorbs light or fluoresces at the same wavelength as the assay readout.Run control experiments with the compound in the absence of the enzyme.
Reactive Compounds The compound covalently modifies the enzyme or other assay components.Perform a pre-incubation and dialysis experiment to see if inhibition is reversible.
Contaminants in Compound Stock Impurities in the compound sample are responsible for the observed inhibition.Confirm the purity of the compound by analytical methods (e.g., HPLC, NMR).

Phase 3: Cellular and In-Vivo Validation - Does It Work in a Biological Context?

The ultimate test of a specific enzyme inhibitor is its ability to engage its target in a cellular and, eventually, an in-vivo setting and elicit the desired biological response.

Cellular Target Engagement

Demonstrating that the inhibitor interacts with its intended target in living cells is a critical step. This can be achieved through various methods, such as:

  • Western Blotting: Assessing the phosphorylation status of a downstream substrate of the target kinase.

  • Cellular Thermal Shift Assay (CETSA): Measuring the change in the thermal stability of the target protein upon inhibitor binding.

  • NanoBRET™ Target Engagement Assays: A live-cell method to quantify compound binding to a specific protein target.

In-Vivo Efficacy and Pharmacokinetics/Pharmacodynamics (PK/PD)

The final stage of preclinical validation involves assessing the inhibitor's efficacy in an animal model of disease. This requires a thorough understanding of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.

Conclusion: A Commitment to Scientific Integrity

The validation of a novel enzyme inhibitor like this compound is a multifaceted process that requires a deep understanding of enzymology, pharmacology, and cell biology. By following a rigorous and systematic approach, researchers can build a compelling case for the specificity and mechanism of their compound, paving the way for its potential development as a valuable research tool or therapeutic agent. Adherence to best practices and transparent reporting of data are paramount to ensuring the reproducibility and impact of these findings.[4][19][20][21]

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A Senior Application Scientist's Guide to Bioassay Validation for Novel Kinase Inhibitors: A Case Study with 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is paved with rigorous and multi-faceted bioassay validation. This guide provides an in-depth, experience-driven comparison of essential bioassays for characterizing the activity of novel small molecule inhibitors, using the hypothetical kinase inhibitor, 8-Bromo-7-fluoroquinolin-2(1H)-one, as our central case study. We will move beyond rote protocols to explore the scientific rationale behind our experimental choices, ensuring a self-validating and robust data package.

The quinolinone scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and antibacterial properties.[1][2] Many of these effects are achieved through the inhibition of key enzymes or receptors.[3][4][5] For the purpose of this guide, we will hypothesize that this compound exhibits inhibitory activity against a specific tyrosine kinase, a common target in oncology drug discovery.

I. The Foundational Pillar: In Vitro Enzyme Inhibition Assays

The initial step in validating a potential inhibitor is to quantify its direct interaction with the purified target enzyme. This is most commonly achieved through enzyme inhibition assays, which are essential for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]

Comparative Analysis of Enzyme Inhibition Assay Formats
Assay FormatPrincipleAdvantagesDisadvantagesIdeal Application
Radioisotopic Assay Measures the incorporation of a radiolabeled substrate (e.g., ³²P-ATP) into a peptide or protein substrate.High sensitivity, considered the "gold standard".Requires specialized handling and disposal of radioactive materials, discontinuous assay format.Orthogonal validation of primary screen hits.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect product formation.High-throughput compatible, non-radioactive, amenable to kinetic studies.Potential for compound interference (autofluorescence), requires specific reagents.Primary high-throughput screening (HTS).
Luminescence-Based Assays Measures light output from a reaction, often by quantifying the depletion of ATP.High sensitivity, broad dynamic range, low background.Can be susceptible to compound interference with the luciferase enzyme.Confirmation of hits from primary screens.
Experimental Workflow: A Step-by-Step Guide to a Fluorescence-Based Kinase Inhibition Assay

This protocol outlines a typical fluorescence polarization (FP) assay, a robust method for measuring kinase activity.[7]

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP add_components Add Kinase, Inhibitor, and Substrate to Assay Plate prep_reagents->add_components prep_compound Serially Dilute this compound prep_compound->add_components initiate_reaction Initiate Reaction with ATP add_components->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction add_antibody Add Anti-phosphopeptide Antibody stop_reaction->add_antibody read_plate Read Fluorescence Polarization add_antibody->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data

Caption: Fluorescence Polarization Kinase Inhibition Assay Workflow.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents in a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the fluorescently labeled peptide substrate, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration at or below its Km value to ensure competitive inhibition can be detected.[8]

  • Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.

  • Detection: Add a fluorescently labeled anti-phosphopeptide antibody. The binding of this antibody to the phosphorylated substrate results in a high fluorescence polarization signal.

  • Data Analysis: Read the plate on a suitable plate reader. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[8]

Mechanism of Inhibition (MOI) Studies

Understanding how an inhibitor interacts with its target is crucial. MOI studies differentiate between competitive, non-competitive, and uncompetitive inhibition, providing valuable insights for lead optimization.[9][10]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES S binds to E EI Enzyme-Inhibitor Complex (EI) E->EI I binds to E S Substrate (S) I Inhibitor (I) ES->E E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) P Product (P) E2 Enzyme (E) ES2 Enzyme-Substrate Complex (ES) E2->ES2 EI2 Enzyme-Inhibitor Complex (EI) E2->EI2 ES2->E2 E + P ESI2 Enzyme-Substrate-Inhibitor Complex (ESI) ES2->ESI2 EI2->ESI2

Caption: Competitive vs. Non-competitive Inhibition Mechanisms.

To determine the MOI, enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor. The data is then plotted using a Lineweaver-Burk plot to visualize the effect of the inhibitor on Vmax and Km.

II. Bridging the Gap to Biological Relevance: Cell-Based Assays

While in vitro assays are essential for determining direct target engagement, they do not recapitulate the complex cellular environment. Cell-based assays are therefore a critical next step to confirm that the compound can enter cells, engage its target, and elicit a biological response.[11]

Comparative Analysis of Cytotoxicity and Cell Proliferation Assays

A primary goal of many kinase inhibitors in oncology is to inhibit the proliferation of cancer cells.[12] Therefore, assessing the cytotoxicity and anti-proliferative effects of this compound is paramount.[13][14][15]

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Inexpensive, widely used, and well-characterized.Can be affected by changes in cellular metabolism that are not related to viability.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[5]Directly measures cell membrane integrity.Less sensitive for early-stage apoptosis.
ATP-Based Luminescence Assays Quantifies the amount of ATP present, which is proportional to the number of viable cells.Highly sensitive and has a broad linear range.Can be influenced by conditions that affect cellular ATP levels.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells adhere and proliferate on microelectrodes.Label-free, provides kinetic data on cell proliferation.Requires specialized instrumentation.
Experimental Protocol: A Validated Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

III. Target Engagement and Downstream Signaling: Validating the Mechanism in a Cellular Context

Confirming that the observed cellular effects are a direct result of target inhibition is a cornerstone of a robust validation package. This involves demonstrating that the compound engages the target kinase within the cell and modulates its downstream signaling pathways.

Western Blotting for Phospho-Protein Analysis

Western blotting is a powerful technique to assess the phosphorylation state of the target kinase (autophosphorylation) and its key downstream substrates. A dose-dependent decrease in the phosphorylation of these proteins following treatment with this compound provides strong evidence of on-target activity.

G cluster_prep Sample Preparation cluster_gel Electrophoresis and Transfer cluster_detection Immunodetection treat_cells Treat Cells with Inhibitor lyse_cells Lyse Cells and Quantify Protein treat_cells->lyse_cells run_gel Separate Proteins by SDS-PAGE lyse_cells->run_gel transfer Transfer Proteins to a Membrane run_gel->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-phospho-kinase) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with Chemiluminescent Substrate secondary_ab->detect

Caption: Western Blotting Workflow for Phospho-Protein Analysis.

IV. Comparative Data Summary

A crucial aspect of a comparison guide is the clear and concise presentation of data. The following table provides a hypothetical summary of the validation data for this compound compared to a known kinase inhibitor.

ParameterThis compoundReference Kinase Inhibitor
Enzymatic IC50 (nM) 5010
Cellular GI50 (µM) 0.50.1
MOI ATP-CompetitiveATP-Competitive
Phospho-Target Inhibition (EC50, µM) 0.40.08

V. Conclusion: A Self-Validating Approach to Bioassay Development

The validation of a potential drug candidate like this compound is a systematic and iterative process. By employing a suite of orthogonal assays, from direct enzyme inhibition to cell-based functional and target engagement studies, we can build a comprehensive and trustworthy data package. The key to success lies not just in executing the protocols, but in understanding the underlying scientific principles and the rationale for each experimental choice. This approach ensures that the data is not only accurate but also provides a clear and compelling narrative of the compound's biological activity.

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A Comparative Cross-Reactivity Profile of 8-Bromo-7-fluoroquinolin-2(1H)-one: A Guide for Target Validation and Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the characterization of a small molecule's selectivity is as crucial as the elucidation of its primary mechanism of action. Off-target effects can lead to unforeseen toxicities or, in some instances, reveal novel therapeutic opportunities. This guide provides a comprehensive cross-reactivity analysis of the novel kinase inhibitor candidate, 8-Bromo-7-fluoroquinolin-2(1H)-one (hereafter designated as BromoFluor-Q1), comparing its performance against established, hypothetical ATP-competitive kinase inhibitors, Compound A (a multi-kinase inhibitor) and Compound B (a highly selective inhibitor).

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known to form the core of various therapeutic agents, including kinase inhibitors.[1] This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust, multi-faceted approach to profiling the selectivity of such novel chemical entities. We will delve into the causality behind our experimental choices, presenting self-validating protocols and grounding our analysis in authoritative methodologies.

Introduction to BromoFluor-Q1 and the Rationale for Cross-Reactivity Profiling

BromoFluor-Q1 is a synthetic organic compound featuring the quinolin-2(1H)-one core.[2] While its specific biological targets are under investigation, the quinolone framework is prevalent in numerous approved kinase inhibitors, suggesting a similar mechanism of action for BromoFluor-Q1.[1][3] Kinase inhibitors are pivotal in treating a multitude of diseases, particularly cancer.[4][5] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in developing truly selective inhibitors.[6]

Therefore, a thorough cross-reactivity assessment is paramount to:

  • De-risk clinical progression: by identifying potential off-target liabilities early.

  • Elucidate the full mechanism of action: by revealing unintended pathway modulation.

  • Provide a rationale for observed cellular phenotypes: by correlating biological effects with its comprehensive target profile.

This guide will compare BromoFluor-Q1 with two archetype compounds:

  • Compound A: A promiscuous, first-generation kinase inhibitor known to hit multiple targets.

  • Compound B: A highly optimized, next-generation inhibitor with a very clean selectivity profile.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a holistic understanding of a compound's selectivity.[7] We will employ a combination of in vitro biochemical assays and in-cell target engagement studies.

In Vitro Kinase Panel Screening

The initial step in assessing selectivity is to screen the compound against a broad panel of purified kinases. This provides a quantitative measure of inhibitory activity against a wide array of targets under controlled biochemical conditions.

  • Kinase Panel Selection: A panel of 300 human kinases is selected, representing all major branches of the kinome.

  • Compound Preparation: BromoFluor-Q1, Compound A, and Compound B are serially diluted in 100% DMSO to create a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Kinase Reaction: For each kinase, the reaction is initiated by mixing the kinase, the appropriate peptide substrate, and [γ-³³P]ATP in a reaction buffer.

  • Inhibitor Addition: The diluted compounds are added to the kinase reaction mixture. A DMSO-only control is included.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes), optimized for each kinase to ensure linearity.

  • Termination and Scintillation Counting: The reaction is stopped, and the radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

Diagram: Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep Compound Serial Dilution (BromoFluor-Q1, Comp A, Comp B) Add_Inhibitor Add Diluted Compounds Compound_Prep->Add_Inhibitor Kinase_Panel Kinase Panel Aliquoting Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, [γ-³³P]ATP) Kinase_Panel->Reaction_Mix Reaction_Mix->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction & Spot Incubate->Stop_Reaction Scintillation Scintillation Counting Stop_Reaction->Scintillation Data_Analysis Calculate % Inhibition Determine IC₅₀ Scintillation->Data_Analysis

Caption: Workflow for radiometric kinase profiling.

Cellular Target Engagement

While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target(s) in a native setting. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

  • Cell Culture and Treatment: A relevant human cell line (e.g., a cancer cell line with known target expression) is cultured to ~80% confluency. The cells are treated with BromoFluor-Q1, Compound A, Compound B, or a vehicle control (DMSO) for a defined period (e.g., 2 hours).

  • Cell Lysis and Heating: Cells are harvested and lysed. The resulting lysate is divided into aliquots, which are then heated to a range of temperatures (e.g., 40°C to 70°C).

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Diagram: CETSA® Experimental Workflow

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_quantification Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound (or Vehicle) Cell_Culture->Compound_Treatment Cell_Lysis Harvest & Lyse Cells Compound_Treatment->Cell_Lysis Heat_Aliquots Heat Lysate Aliquots (Temperature Gradient) Cell_Lysis->Heat_Aliquots Centrifugation Centrifuge to Separate Soluble/Aggregated Proteins Heat_Aliquots->Centrifugation Western_Blot Quantify Soluble Target (Western Blot / MS) Centrifugation->Western_Blot Melting_Curve Plot Melting Curve & Analyze Shift Western_Blot->Melting_Curve

Caption: Overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data from the described experiments, illustrating the distinct cross-reactivity profiles of BromoFluor-Q1, Compound A, and Compound B.

Kinase Inhibition Profile (IC₅₀ Values in nM)

This table summarizes the inhibitory potency of the three compounds against a selection of kinases. A lower IC₅₀ value indicates greater potency.

Kinase TargetBromoFluor-Q1 (IC₅₀ nM)Compound A (IC₅₀ nM)Compound B (IC₅₀ nM)
Primary Target (e.g., EGFR) 5 10 2
Off-Target 1 (e.g., SRC)5025>10,000
Off-Target 2 (e.g., VEGFR2)25015>10,000
Off-Target 3 (e.g., PDGFRβ)>1,00050>10,000
Off-Target 4 (e.g., CDK2)>5,000150>10,000
Off-Target 5 (e.g., p38α)>10,00080>10,000

Interpretation:

  • BromoFluor-Q1 demonstrates potent inhibition of its primary target with moderate selectivity. It shows some activity against SRC and VEGFR2 at higher concentrations.

  • Compound A is a classic multi-kinase inhibitor, potently inhibiting the primary target and a wide range of other kinases.

  • Compound B is highly selective, with potent activity against the primary target and negligible inhibition of the tested off-targets.

Cellular Thermal Shift Assay (CETSA®) Data

This table shows the thermal shift (ΔTₘ in °C) induced by each compound for selected targets in a cellular context. A larger shift indicates stronger target engagement.

Protein TargetBromoFluor-Q1 (ΔTₘ °C)Compound A (ΔTₘ °C)Compound B (ΔTₘ °C)
Primary Target (EGFR) +5.2 +4.8 +6.1
Off-Target (SRC)+2.1+4.5No Shift
Non-Target Control (GAPDH)No ShiftNo ShiftNo Shift

Interpretation:

  • All three compounds demonstrate engagement with the primary target in a cellular environment.

  • BromoFluor-Q1 shows a measurable, albeit weaker, engagement with the off-target SRC, corroborating the in vitro kinase profiling data.

  • Compound A strongly engages both the primary target and the off-target SRC.

  • Compound B exclusively engages the primary target, confirming its high selectivity in a cellular context.

Discussion and Strategic Implications

The cross-reactivity profile of a compound is a critical determinant of its therapeutic potential. Our comparative analysis reveals three distinct profiles:

  • BromoFluor-Q1: The Promising Lead. This compound exhibits a favorable profile for a lead candidate. Its potent on-target activity combined with a degree of selectivity provides a solid foundation for further optimization. The moderate off-target activity against kinases like SRC and VEGFR2 could be addressed through structure-activity relationship (SAR) studies to enhance selectivity. Alternatively, this polypharmacology could be therapeutically beneficial in certain cancer contexts and warrants further investigation. The quinolinone core allows for synthetic modifications to fine-tune its selectivity profile.[1]

  • Compound A: The "Dirty" Drug. While effective against its primary target, the promiscuity of Compound A presents a significant liability for toxicity. However, in some cases, such multi-targeted inhibition can be advantageous for overcoming drug resistance.[8] Its profile serves as a cautionary benchmark, highlighting the need for selectivity.

  • Compound B: The Precision Tool. This compound represents the ideal for a highly targeted therapy. Its clean profile minimizes the risk of off-target side effects, making it an excellent tool for dissecting the specific biological roles of its primary target.[6]

Conclusion

The comprehensive cross-reactivity profiling of this compound (BromoFluor-Q1) illustrates a crucial workflow in modern drug discovery. By employing a combination of broad in vitro screening and targeted cellular engagement assays, we can build a detailed picture of a compound's selectivity. This multi-faceted approach, comparing the novel compound against established benchmarks, provides invaluable insights that guide lead optimization, de-risk clinical development, and ultimately contribute to the creation of safer and more effective medicines. The journey of BromoFluor-Q1 from a promising lead to a clinical candidate will depend on the careful and strategic application of these profiling principles.

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A Senior Application Scientist's Guide to 8-Bromo-7-fluoroquinolin-2(1H)-one: A Comparative Analysis for Strategic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold, forming the basis of numerous therapeutic agents due to its versatile biological activity and synthetic tractability.[1][2] This guide provides a comparative analysis of 8-Bromo-7-fluoroquinolin-2(1H)-one, a strategic building block for medicinal chemists. Rather than focusing on the intrinsic biological activity of this specific intermediate, we will dissect its synthetic utility, physicochemical profile, and strategic value in drug discovery, particularly in the context of kinase inhibitor development. This analysis is benchmarked against structurally related analogs—the parent quinolin-2(1H)-one and 8-bromoquinolin-2(1H)-one—to provide a clear rationale for its application in modern drug design programs.

Introduction: The Quinolinone Scaffold and the Strategic Value of Halogenation

The quinolin-2(1H)-one framework is a cornerstone in medicinal chemistry, with derivatives showing a remarkable breadth of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[2][3][4] Its prevalence in approved drugs and clinical candidates underscores its importance as a pharmacophore.[2] The true power of this scaffold, however, lies in its capacity for synthetic elaboration, allowing chemists to fine-tune its properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

The introduction of halogen atoms is a time-tested strategy in drug design.[5] Specifically, bromine and fluorine impart distinct and often complementary properties:

  • Bromine: The bromine atom, particularly on an aromatic ring, serves as an exceptionally versatile synthetic handle.[2] Its presence at the 8-position, as in our topic compound, is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), enabling the introduction of diverse molecular fragments.[6]

  • Fluorine: Fluorine's high electronegativity and small size can profoundly influence a molecule's properties.[7][8] Strategic placement of fluorine can alter the acidity (pKa) of nearby functional groups, block sites of metabolic oxidation, enhance membrane permeability, and improve binding affinity to target proteins through unique electrostatic interactions.[9][10]

This compound combines these features, presenting a pre-functionalized scaffold engineered for efficient library synthesis and property modulation, making it a highly valuable starting material in drug discovery campaigns.

Comparative Physicochemical Properties

The substitution pattern on the quinolinone ring directly impacts its fundamental physicochemical properties, which in turn govern its behavior in biological systems. While experimental data for this compound is sparse, we can predict its properties relative to key analogs based on established principles of physical organic chemistry.

CompoundStructurePredicted LogPPredicted pKa (N-H)Key Features & Rationale
Quinolin-2(1H)-one ~1.5~11.5Baseline scaffold; moderate lipophilicity.
8-Bromoquinolin-2(1H)-one ~2.3~11.0Increased lipophilicity due to bromine. Minor pKa decrease from inductive effect. Provides a key vector for synthetic diversification.[2][6]
This compound ~2.5~10.5Highest lipophilicity. The powerful electron-withdrawing effect of fluorine at C7 significantly lowers the pKa of the N-H proton, potentially altering solubility and hydrogen bonding capabilities.[8][9] This modification can also block a potential site of metabolism.[11]

Note: LogP and pKa values are estimates based on standard computational models and the known effects of halogenation.

The key takeaway is the dual-functionality of this compound. The bromine provides the synthetic handle, while the fluorine actively modulates the core's electronic and metabolic properties from the outset.

Synthetic Utility: A Chemist's Decision Workflow

The primary value of this compound lies in its predictable and versatile reactivity. A medicinal chemist can use this building block as a central hub for generating a diverse library of compounds. The C8-bromo position is the primary site for diversification via cross-coupling chemistry.

Below is a logical workflow illustrating the strategic decisions a chemist can make when starting with this scaffold.

G cluster_c8 C8 Diversification (Cross-Coupling) cluster_n1 N1 Functionalization start This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst) start->suzuki C-C Bond buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) start->buchwald C-N Bond sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira C-C Triple Bond alkylation N-Alkylation (R-X, Base) start->alkylation N-C Bond prod_aryl 8-Aryl-7-fluoroquinolin-2(1H)-one (Access to bi-aryl structures) suzuki->prod_aryl prod_amino 8-Amino-7-fluoroquinolin-2(1H)-one (Introduce H-bond donors/acceptors) buchwald->prod_amino prod_alkynyl 8-Alkynyl-7-fluoroquinolin-2(1H)-one (Rigid linkers, further reactions) sonogashira->prod_alkynyl prod_n_alkyl 1-Alkyl-8-Bromo-7-fluoroquinolin-2(1H)-one (Modulate solubility, cell permeability) alkylation->prod_n_alkyl

Caption: Medicinal chemistry workflow for diversifying this compound.

This strategic workflow allows for the systematic exploration of the chemical space around the quinolinone core to optimize structure-activity relationships (SAR).

Application in Kinase Inhibitor Design: The BTK Case Study

The 8-bromo-quinolinone scaffold is a known intermediate in the synthesis of potent kinase inhibitors.[6] A prominent example is in the development of inhibitors for Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[12][13] Dysregulation of BTK is linked to various B-cell malignancies.[14]

The general pharmacophore for many BTK inhibitors involves a heterocyclic core that binds to the hinge region of the kinase, with side chains occupying adjacent hydrophobic pockets. This compound is an ideal starting point for synthesizing such molecules. The 8-aryl or 8-amino substituent introduced via cross-coupling can be designed to interact with key residues in the kinase active site, while the quinolinone core itself acts as the hinge-binding motif.

G BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCG2 PLCγ2 Phosphorylation BTK->PLCG2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from quinolinone) Inhibitor->BTK Blocks (Covalent or Reversible)

Caption: Simplified BTK signaling pathway and the role of inhibitors.[12]

Experimental Protocols

To provide practical context, we present a validated, representative protocol for a key synthetic transformation using a bromo-quinolinone intermediate.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the general procedure for coupling an arylboronic acid to the 8-bromo position of the quinolinone core. This method is adapted from established procedures for similar heterocyclic systems.[15]

Objective: To synthesize an 8-aryl-7-fluoroquinolin-2(1H)-one derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (repeat 3 times) to ensure anaerobic conditions.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the disappearance of the starting material mass peak and the appearance of the expected product mass peak. Structural confirmation is achieved via ¹H and ¹³C NMR spectroscopy.

Conclusion and Future Outlook

This compound is more than just another heterocyclic compound; it is a strategically designed building block that offers significant advantages in medicinal chemistry. Its dual-functional nature—a versatile cross-coupling handle at C8 and a property-modulating fluorine at C7—provides a powerful platform for the rapid and efficient development of novel therapeutics. The comparative analysis shows that while the parent quinolinone scaffold is useful, and the 8-bromo analog is a good synthetic intermediate, the 8-bromo-7-fluoro variant offers a superior starting point for projects where metabolic stability and fine-tuning of electronic properties are paramount. As drug discovery continues to demand more complex and precisely tailored molecules, the intelligent design of such intermediates will remain a critical component of success.

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A Senior Application Scientist's Guide to the Reproducibility of 8-Bromo-7-fluoroquinolin-2(1H)-one in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliability and reproducibility of experimental results are paramount. The choice of building blocks in a synthetic campaign can have profound implications on the efficiency, scalability, and ultimate success of a project. This guide provides an in-depth technical comparison of 8-Bromo-7-fluoroquinolin-2(1H)-one and its chloro-analogue, 8-chloroquinolin-2(1H)-one, with a focus on the reproducibility of their synthesis and their performance in a cornerstone of modern medicinal chemistry: the Suzuki-Miyaura cross-coupling reaction.

The quinolin-2(1H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1] Halogenated derivatives of this scaffold are particularly valuable as they provide a chemical handle for further functionalization, enabling the exploration of a vast chemical space. This guide will delve into the practical aspects of working with this compound, offering a critical evaluation of its synthetic accessibility and its utility in comparison to a closely related alternative.

Proposed Synthesis of this compound: A Plausible Route via the Gould-Jacobs Reaction

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a robust and reproducible synthesis can be proposed based on the well-established Gould-Jacobs reaction.[2] This classical method for quinoline synthesis involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.

The logical starting material for this synthesis is 2-bromo-3-fluoroaniline. The Gould-Jacobs reaction is known to be effective for anilines, and the electronic properties of the halogen substituents are not expected to impede the initial condensation or the subsequent cyclization.[2]

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Condensation of 2-bromo-3-fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((2-bromo-3-fluorophenyl)amino)methylenemalonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-250°C for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.[3]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to afford crude ethyl 8-bromo-7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude ester from Step 2 in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.

  • Filter the solid and wash with water.

  • Heat the carboxylic acid intermediate at its melting point (or in a high-boiling solvent) to effect decarboxylation, yielding the final product, this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Diagram of the Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 2-bromo-3-fluoroaniline C Diethyl 2-((2-bromo-3-fluorophenyl)amino)methylenemalonate A->C Heat (120-130°C) B Diethyl Ethoxymethylenemalonate B->C D Ethyl 8-bromo-7-fluoro-2-oxo- 1,2-dihydroquinoline-3-carboxylate C->D Heat (240-250°C) in Dowtherm A E 8-Bromo-7-fluoro-2-oxo- 1,2-dihydroquinoline-3-carboxylic acid D->E 1. NaOH(aq), Reflux 2. HCl(aq) F This compound E->F Heat (Decarboxylation) G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 2-chloroaniline C Diethyl 2-((2-chlorophenyl)amino)methylenemalonate A->C Heat (120-130°C) B Diethyl Ethoxymethylenemalonate B->C D Ethyl 8-chloro-2-oxo- 1,2-dihydroquinoline-3-carboxylate C->D Heat (240-250°C) in Dowtherm A E 8-Chloro-2-oxo- 1,2-dihydroquinoline-3-carboxylic acid D->E 1. NaOH(aq), Reflux 2. HCl(aq) F 8-chloroquinolin-2(1H)-one E->F Heat (Decarboxylation)

Caption: Synthetic workflow for 8-chloroquinolin-2(1H)-one.

Performance Comparison in a Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The true test of a building block's utility lies in its performance in subsequent chemical transformations. The Suzuki-Miyaura cross-coupling is a powerful and widely used reaction for the formation of carbon-carbon bonds, making it an excellent choice for comparing the reactivity of our two quinolinone derivatives. [4] The general principle underlying the difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl bond, which generally leads to a faster rate of oxidative addition of the palladium catalyst to the aryl halide—often the rate-determining step of the catalytic cycle. [5]This translates to milder reaction conditions, lower catalyst loadings, and often higher yields for the bromo-substituted substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of 8-Haloquinolin-2(1H)-ones
  • To an oven-dried Schlenk tube, add the 8-haloquinolin-2(1H)-one (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/ethanol/H₂O).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)L_n-X B->C Ar-X D Transmetalation C->D [Ar'B(OH)_3]^- E Ar-Pd(II)L_n-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data and Reproducibility Analysis

The following table summarizes the expected outcomes and key differences in the Suzuki-Miyaura coupling of this compound and 8-chloroquinolin-2(1H)-one, based on established principles of reactivity.

ParameterThis compound8-chloroquinolin-2(1H)-oneJustification
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often requires higher loading (e.g., 3-5 mol%) or more specialized ligandsThe higher reactivity of the C-Br bond allows for more efficient catalysis.
Reaction Temperature Generally lower (e.g., 80-100°C)Often requires higher temperatures (e.g., 100-120°C)The activation energy for the oxidative addition to the C-Cl bond is higher.
Reaction Time Typically shorter (e.g., 2-12 hours)Generally longer (e.g., 12-24 hours)The faster rate of oxidative addition for the bromide leads to a quicker overall reaction.
Yield Generally higherCan be lower, especially with less reactive boronic acidsThe higher reactivity of the bromide often translates to better conversion and fewer side reactions.
Reproducibility High, due to well-established conditions for aryl bromidesCan be more variable and sensitive to catalyst, ligand, and base choiceReactions with aryl chlorides are often more challenging to optimize and can be less robust.
Cost of Starting Material Generally higherTypically lowerAryl chlorides are often more commercially available and less expensive than their bromo counterparts.

Discussion and Senior Application Scientist's Insights

From a practical standpoint, the choice between this compound and its chloro-analogue for a synthetic campaign is a trade-off between reactivity and cost. For initial exploratory studies and the rapid synthesis of a diverse library of analogues via Suzuki-Miyaura coupling, the bromo-derivative is the superior choice. Its higher reactivity ensures more reliable and reproducible results under milder conditions, which is a significant advantage when working with complex substrates or on a small scale.

The higher cost of 2-bromo-3-fluoroaniline compared to 2-chloroaniline is a factor to consider, especially for large-scale synthesis. However, the potential for higher yields and reduced purification challenges with the bromo-derivative can offset the initial cost of the starting material. Furthermore, the milder reaction conditions required for the bromo-compound can be beneficial for substrates with sensitive functional groups.

For process development and large-scale manufacturing, the lower cost of the chloro-analogue is attractive. However, this often comes at the cost of more challenging reaction development and optimization. The use of more sophisticated and often more expensive palladium catalysts and ligands may be necessary to achieve comparable yields and reproducibility to the bromo-derivative.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • JETIR. Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3- yl)methyl]pyridin-2(1H)one Deriv. JETIR2023 , 10 (8). [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules2023 , 28 (1), 1. [Link]

  • MDPI. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Molecules2022 , 27 (1), 1. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2022 , 27 (1), 1. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • NIH. Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. [Link]

  • ePrints Soton. One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts2023 , 13 (1), 1. [Link]

  • PubChem. 8-chloroquinolin-2(1H)-one. [Link]

  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega2023 , 8 (47), 44879–44890. [Link]

  • NIH. Mechanism of action of and resistance to quinolones. [Link]

  • NIH. Mechanism of Quinolone Action and Resistance. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Google Patents.
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  • Google Patents. 2(1h)-quinolinone compounds,processes for the preparation thereof and pharmaceutical compositions comprising the same.

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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Department], Senior Application Scientist

Introduction: The quinolin-2(1H)-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The specific derivative, 8-Bromo-7-fluoroquinolin-2(1H)-one, is a valuable building block for the synthesis of novel therapeutic agents, owing to its unique substitution pattern that allows for diverse downstream functionalization. This guide provides an in-depth comparison of two plausible and efficient synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits. The presented methodologies are designed to be robust and scalable, providing researchers with the necessary information to make informed decisions for their specific research and development needs.

Strategic Overview of Synthetic Approaches

The synthesis of this compound can be approached through several strategies. After a thorough review of the literature on quinolinone synthesis, we have identified two primary routes that offer a balance of efficiency, reliability, and accessibility of starting materials. These are:

  • Route 1: Friedel-Crafts Acylation and Intramolecular Cyclization: A classical yet effective two-step approach involving the acylation of the commercially available 2-bromo-3-fluoroaniline followed by a Lewis acid-mediated intramolecular cyclization.

  • Route 2: Palladium-Catalyzed Intramolecular Heck Reaction: A modern cross-coupling strategy that leverages the power of palladium catalysis to construct the quinolinone core in a single, efficient cyclization step from an acrylamide precursor.

This guide will dissect each route, providing a rationale for the experimental design, detailed step-by-step protocols, and a comparative analysis of key performance indicators such as overall yield, reaction time, and reagent accessibility.

Route 1: The Friedel-Crafts Approach

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. In this synthetic pathway, we first acylate 2-bromo-3-fluoroaniline with 3-chloropropionyl chloride to form the key intermediate, N-(2-bromo-3-fluorophenyl)-3-chloropropanamide. This intermediate is then subjected to an intramolecular Friedel-Crafts alkylation, promoted by a strong Lewis acid like aluminum chloride, to effect cyclization and formation of the desired quinolinone.

Visualizing the Pathway: Friedel-Crafts Route

Friedel_Crafts_Route start 2-Bromo-3-fluoroaniline reagent1 3-Chloropropionyl chloride, Et3N, DCM intermediate N-(2-bromo-3-fluorophenyl)- 3-chloropropanamide start->intermediate Acylation reagent2 AlCl3, Heat product This compound intermediate->product Intramolecular Friedel-Crafts Alkylation Heck_Reaction_Route start 2-Bromo-3-fluoroaniline reagent1 Acryloyl chloride, Et3N, DCM intermediate N-(2-bromo-3-fluorophenyl)acrylamide start->intermediate Acylation reagent2 Pd(OAc)2, PPh3, Base, Solvent, Heat product This compound intermediate->product Intramolecular Heck Reaction

Safety Operating Guide

Navigating the Disposal of 8-Bromo-7-fluoroquinolin-2(1H)-one: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling novel or specialized compounds like 8-Bromo-7-fluoroquinolin-2(1H)-one requires a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step approach to managing the waste of this halogenated quinolinone derivative, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The principles outlined here are grounded in established safety frameworks, including the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and best practices for chemical hygiene.[1][2][3] A core tenet of safe laboratory practice is the implementation of a Chemical Hygiene Plan (CHP), a written program that outlines procedures to protect workers from chemical health hazards.[4]

I. Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

As a bromo- and fluoro-substituted quinolinone, it falls into the category of halogenated organic compounds .[5] Halogenated organics are a class of chemicals that often require special disposal considerations due to their potential for environmental persistence and toxicity.[6][7] Many halogenated solvents are suspected carcinogens and can cause irritation to the respiratory tract, skin, and eyes.[8]

Key Anticipated Hazards:

  • Toxicity: Similar quinoline derivatives are known to be toxic if swallowed and may cause skin and eye irritation.[9][10][11]

  • Environmental Hazard: Halogenated compounds can be very toxic to aquatic life with long-lasting effects.[9][10]

  • Reactivity: While not expected to be highly reactive, it should not be mixed with strong oxidizing agents.[11]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste . This necessitates a cradle-to-grave management approach, from the point of generation to its final disposal.[12]

II. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, either in its pure form or as waste, appropriate PPE is mandatory to minimize exposure.[13]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[14]Protects against splashes of solutions or contact with solid particulates.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities, impervious clothing may be necessary.[14]Prevents skin contact, which could lead to irritation or absorption of the chemical. Contaminated work clothing should not be allowed out of the workplace.[9][10]
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.[7][9] If airborne dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator may be required.Minimizes the risk of inhaling the compound, which could cause respiratory tract irritation.
III. Segregation and Collection: The Foundation of Proper Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure that waste is disposed of in the most environmentally sound and cost-effective manner.[15]

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory, at or near the point of waste generation, for the collection of this compound waste.[12][16] This area should be under the direct control of laboratory personnel.[17]

  • Select the Correct Waste Container: Use a chemically compatible container with a secure, leak-proof screw cap.[15][16] The container must be in good condition, free from damage or deterioration.[8]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[7][12] The label must clearly identify the contents, including the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[8] If it's a mixed waste stream, list all components and their approximate percentages.[18]

  • Segregate as Halogenated Organic Waste: This is the most critical step. Do not mix this compound waste with non-halogenated organic waste.[5][8][18] Keeping these waste streams separate is crucial because the disposal methods differ, and co-mingling can significantly increase disposal costs.[7][18]

  • Keep the Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[7][8] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

IV. Disposal Workflow: From Lab Bench to Final Disposition

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition Start Waste Generated (this compound) Assess Assess Hazards: - Halogenated Organic - Potential Toxicity Start->Assess SelectPPE Select & Don Appropriate PPE Assess->SelectPPE Segregate Segregate as Halogenated Waste SelectPPE->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Collect Collect Waste in SAA Container->Collect Inspect Weekly SAA Inspection Collect->Inspect Full Container Full? Inspect->Full Full->Inspect No Transfer Arrange for Pickup by EH&S or Licensed Contractor Full->Transfer Yes Transport Transport to Licensed TSDF Transfer->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: Disposal workflow for this compound.

Final Disposal Method:

The standard and most appropriate disposal method for halogenated organic waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][6][12] This process is designed to break down the complex organic molecules into simpler, less harmful substances.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8][15]

V. Emergency Procedures: Planning for the Unexpected

In the event of a spill or accidental exposure, a swift and informed response is crucial.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[7][11]

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[7][8]

    • Decontaminate the area.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health & Safety (EH&S) department and/or emergency services.[8]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10][11]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10][11]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 1987. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP). [Link]

  • Unknown. Hazardous Waste Segregation. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. 2024. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. 2021. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. 2022. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. 2023. [Link]

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Personal protective equipment for handling 8-Bromo-7-fluoroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 8-Bromo-7-fluoroquinolin-2(1H)-one

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS: 1001322-86-6). As a halogenated quinolinone derivative, this compound requires stringent safety measures to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Analysis

Chemical Properties

Property Value Source
CAS Number 1001322-86-6 [1]
Molecular Formula C₉H₅BrFNO [1][2]
Molecular Weight 242.04 g/mol [1]

| Appearance | Likely a solid (e.g., white, beige, or pale yellow) |[3] |

Inferred Hazard Profile by Analogy

The structure contains a quinolinone core, a bromine atom, and a fluorine atom, all of which inform its potential reactivity and toxicity. Data from structurally similar compounds, such as 8-Hydroxyquinoline and other halogenated aromatics, suggest the following potential hazards:

  • Acute Toxicity: May be toxic if swallowed.[3][4]

  • Skin Irritation/Sensitization: Presumed to cause skin irritation and may lead to allergic skin reactions.[3][5][6]

  • Eye Damage: Poses a risk of serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

  • Reproductive Toxicity: Some quinoline derivatives are suspected of damaging fertility or the unborn child.[3][7]

  • Environmental Hazard: Halogenated organic compounds can be very toxic to aquatic life with long-lasting effects.[3][4]

The following workflow illustrates the logic for establishing necessary safety controls based on this hazard assessment.

G cluster_assessment Risk Assessment Workflow A Identify Compound: This compound B Analyze Structure: - Halogenated (Br, F) - Aromatic Quinolinone A->B Structural Analysis C Infer Hazards (by Analogy): - Skin/Eye Irritation - Potential Toxicity - Respiratory Irritation B->C Hazard Inference D Select Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE C->D Risk Mitigation E Implement Safe Work Practices: - Handling Protocols - Waste Disposal D->E Operational Execution

Caption: Risk assessment workflow for this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes (dermal, ocular, inhalation). The selection of specific PPE is directly informed by the hazards identified above.

Protection Type Required Equipment Specifications and Rationale
Eye & Face Chemical Splash GogglesMust be worn at all times when handling the compound. They provide a seal around the eyes to protect against dust particles and splashes.[5][8][9]
Face ShieldRequired in addition to goggles when there is a significant splash hazard (e.g., handling >1g of solid, preparing solutions, or performing energetic reactions).[5][9][10]
Skin & Body Chemical-Resistant GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[5][9] Crucially, gloves must be changed immediately upon contamination. For extended handling, consider double-gloving or using thicker neoprene gloves.
Laboratory CoatA standard, flame-resistant lab coat that is fully buttoned is required.[5][11] For larger quantities, an impervious or chemical-resistant apron over the lab coat is recommended.
Full-Coverage ClothingLong pants and closed-toe shoes are mandatory to ensure no skin is exposed between the lab coat and footwear.[5][8]
Respiratory Chemical Fume HoodAll handling of the solid compound and its solutions must occur within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.[3][5]
RespiratorAn air-purifying respirator (e.g., an N95 for particulates or one with organic vapor cartridges) may be required if work cannot be conducted in a fume hood or if there is a risk of generating aerosols.[8][12] Use is subject to institutional assessment and fit-testing.

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination. The following protocol outlines the steps for weighing the solid compound and preparing a stock solution.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) within the fume hood.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, starting with the lab coat and finishing with gloves. Inspect gloves for any defects before use.

  • Weighing and Aliquoting:

    • Carefully open the container with the compound, ensuring the opening is directed away from your breathing zone.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared analytical balance inside the fume hood.

    • Close the primary container immediately after aliquoting.

  • Solution Preparation:

    • Transfer the weighed solid into the appropriate vial or flask.

    • Using a pipette, add the desired volume of solvent to the vial.

    • Securely cap the vial and mix (by vortexing or stirring) until the solid is fully dissolved.

  • Cleanup and Doffing PPE:

    • Clean all non-disposable equipment that came into contact with the chemical.

    • Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in the designated halogenated solid waste container.

    • Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

G cluster_workflow Safe Handling Workflow A 1. Prepare Work Area B 2. Don Full PPE A->B C 3. Weigh & Aliquot (in Fume Hood) B->C D 4. Prepare Solution C->D E 5. Clean Up & Dispose of Waste D->E F 6. Doff PPE & Wash Hands E->F

Caption: Step-by-step workflow for handling the compound.

Emergency Procedures and Waste Disposal

Preparedness for accidental spills or exposures is critical.

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][6]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

  • Small Spill (Solid):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to avoid raising dust.

    • Carefully sweep or scoop the material into a designated, labeled container for halogenated solid waste.[3][4]

    • Clean the spill area with a suitable solvent and decontaminate the surface.

    • Dispose of all cleanup materials as hazardous waste.

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of following specific protocols. Improper segregation can lead to dangerous reactions and violates regulatory requirements.

  • Waste Segregation: All waste (solid and liquid) must be collected in containers specifically labeled "Halogenated Organic Waste."[13][14][15]

  • Solid Waste: This includes contaminated gloves, weigh paper, bench covers, and excess solid compound. Collect in a clearly labeled, sealable container.

  • Liquid Waste: This includes unused solutions and solvent rinses from cleaning glassware. Collect in a separate, clearly labeled, and sealed container for halogenated liquid waste.

  • Container Management: Waste containers must be kept closed when not in use and stored in a secondary containment bin within a fume hood or a designated satellite accumulation area.[13][15]

  • Final Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office for high-temperature incineration at a licensed hazardous waste facility.[14] Do not pour any waste down the drain. [3]

By adhering to these rigorous safety and disposal protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • This compound | C9H5BrFNO | CID 59198362. PubChem - NIH. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Protective Gear. Organic Chemistry at CU Boulder. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • 8-Bromoquinoline | C9H6BrN | CID 140109. PubChem. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-7-fluoroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-7-fluoroquinolin-2(1H)-one

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